molecular formula C9H11NO3 B568902 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid CAS No. 1247889-30-0

2-Cyclopentyl-1,3-oxazole-4-carboxylic acid

Cat. No.: B568902
CAS No.: 1247889-30-0
M. Wt: 181.191
InChI Key: HMFSEYJFLNQHOM-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1,3-oxazole-4-carboxylic acid is a high-purity heterocyclic building block of interest in medicinal chemistry and chemical synthesis. With a molecular formula of C9H11NO3 and a molecular weight of 181.19 g/mol, this compound is characterized by an oxazole ring substituted with a carboxylic acid group at the 4-position and a cyclopentyl moiety at the 2-position . Its structural features, including the hydrogen bond donor and acceptor sites provided by the carboxylic acid group, make it a valuable intermediate for the synthesis of more complex molecules, such as amides and esters. The compound has a predicted boiling point of 345.9±15.0 °C and a density of 1.3±0.1 g/cm³ . It is offered with a guaranteed purity of 98% or higher . Researchers should handle this material with appropriate care. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-cyclopentyl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-9(12)7-5-13-8(10-7)6-3-1-2-4-6/h5-6H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFSEYJFLNQHOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247889-30-0
Record name 2-cyclopentyl-1,3-oxazole-4-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,3-oxazole scaffold is a privileged structure found in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] This document details established synthetic strategies, including the widely applicable Van Leusen and Robinson-Gabriel syntheses, providing in-depth mechanistic insights and step-by-step experimental protocols. Furthermore, it addresses critical aspects of reaction optimization, characterization of intermediates and the final product, and essential safety considerations. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the synthesis of this important molecule.

Introduction and Strategic Overview

The 1,3-oxazole ring system is a cornerstone in the design of novel therapeutic agents due to its diverse pharmacological activities, which include antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][3] The title compound, 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid, incorporates a lipophilic cyclopentyl group at the 2-position and a carboxylic acid moiety at the 4-position, making it a valuable building block for creating libraries of potential drug candidates.

The synthesis of 2,4-disubstituted oxazoles can be approached through several strategic disconnections. The most common and robust methods involve the formation of the oxazole ring from acyclic precursors. This guide will focus on two primary and versatile strategies:

  • Strategy A: Van Leusen Oxazole Synthesis: This powerful method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to construct the oxazole ring from an aldehyde.[4][5]

  • Strategy B: Robinson-Gabriel and Related Syntheses: These methods involve the cyclodehydration of α-acylamino ketone precursors to form the oxazole core.[6][7][8]

A two-step approach is generally favored for the synthesis of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid. This typically involves the initial synthesis of an ester-protected precursor, ethyl 2-cyclopentyl-1,3-oxazole-4-carboxylate, followed by saponification to yield the final carboxylic acid. This strategy is often preferred due to the potential for the carboxylic acid group to interfere with the cyclization reactions.

Synthetic Pathways and Mechanistic Insights

Preferred Route: Van Leusen Oxazole Synthesis

The Van Leusen reaction is a highly efficient method for the synthesis of oxazoles from aldehydes and TosMIC.[9][10] This approach is particularly advantageous due to its mild reaction conditions and broad substrate scope.

Overall Transformation:

Van Leusen Synthesis Cyclopentanecarboxaldehyde Cyclopentanecarboxaldehyde Intermediate_Ester Ethyl 2-cyclopentyl-1,3-oxazole-4-carboxylate Cyclopentanecarboxaldehyde->Intermediate_Ester 1. TosMIC, Base TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->Intermediate_Ester Base Base (e.g., K2CO3) Base->Intermediate_Ester Final_Acid 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid Intermediate_Ester->Final_Acid 2. Hydrolysis Hydrolysis Saponification (e.g., NaOH, H2O) Hydrolysis->Final_Acid caption Van Leusen Synthesis Workflow

Caption: Workflow for the Van Leusen synthesis of the target acid.

Mechanistic Discussion:

The reaction is initiated by the deprotonation of TosMIC by a base, creating a nucleophilic carbanion. This is followed by a nucleophilic attack on the carbonyl carbon of cyclopentanecarboxaldehyde. A subsequent intramolecular cyclization and elimination of the tosyl group leads to the formation of the oxazole ring.

Van Leusen Mechanism cluster_step1 Step 1: Deprotonation of TosMIC cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Elimination TosMIC Tos-CH2-N≡C TosMIC_Anion [Tos-CH-N≡C]⁻ TosMIC->TosMIC_Anion Base Base Base Adduct Cyclopentyl-CH(O⁻)-CH(Tos)-N≡C TosMIC_Anion->Adduct attacks Aldehyde Aldehyde Cyclopentyl-CHO Oxazoline_Intermediate 5-membered oxazoline ring Adduct->Oxazoline_Intermediate Oxazole_Ester Ethyl 2-cyclopentyl-1,3-oxazole-4-carboxylate Oxazoline_Intermediate->Oxazole_Ester - Tos-H caption Mechanism of the Van Leusen Oxazole Synthesis

Caption: Key mechanistic steps of the Van Leusen reaction.

Alternative Route: Modified Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic method for oxazole formation involving the cyclodehydration of 2-acylamino-ketones.[6][8] A modern adaptation of this approach can be employed for the synthesis of the target molecule.

Overall Transformation:

Robinson_Gabriel_Synthesis Amide Cyclopentanecarboxamide Intermediate_Ester Ethyl 2-cyclopentyl-1,3-oxazole-4-carboxylate Amide->Intermediate_Ester 1. Condensation Ketoester Diethyl 2-bromo-3-oxobutanoate Ketoester->Intermediate_Ester Cyclization Cyclodehydration (e.g., H2SO4) Cyclization->Intermediate_Ester Final_Acid 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid Intermediate_Ester->Final_Acid 2. Hydrolysis Hydrolysis Saponification (e.g., NaOH, H2O) Hydrolysis->Final_Acid caption Robinson-Gabriel Synthesis Workflow

Caption: Workflow for the Robinson-Gabriel synthesis.

Mechanistic Discussion:

This pathway involves the initial formation of a 2-acylamino-ketone intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the oxazole ring.[6]

Detailed Experimental Protocols

Synthesis of Ethyl 2-cyclopentyl-1,3-oxazole-4-carboxylate (Van Leusen Route)

Materials and Reagents:

ReagentCAS No.Molecular WeightQuantity (mmol)
Cyclopentanecarboxaldehyde872-53-798.1410.0
Tosylmethyl isocyanide (TosMIC)36635-61-7195.2410.0
Potassium Carbonate (K2CO3)584-08-7138.2120.0
Methanol (MeOH)67-56-132.0450 mL

Procedure:

  • To a stirred solution of cyclopentanecarboxaldehyde (10.0 mmol) in methanol (30 mL) at room temperature, add tosylmethyl isocyanide (10.0 mmol).

  • Add potassium carbonate (20.0 mmol) portion-wise over 10 minutes.

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion (typically 2-4 hours), cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2-cyclopentyl-1,3-oxazole-4-carboxylate as a colorless oil.

Synthesis of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid (Saponification)

Materials and Reagents:

ReagentCAS No.Molecular WeightQuantity (mmol)
Ethyl 2-cyclopentyl-1,3-oxazole-4-carboxylate-209.258.0
Sodium Hydroxide (NaOH)1310-73-240.0016.0
Ethanol (EtOH)64-17-546.0720 mL
Water (H2O)7732-18-518.0220 mL
Hydrochloric Acid (HCl), 2M7647-01-036.46As needed

Procedure:

  • Dissolve ethyl 2-cyclopentyl-1,3-oxazole-4-carboxylate (8.0 mmol) in a mixture of ethanol (20 mL) and water (20 mL).

  • Add sodium hydroxide (16.0 mmol) and stir the mixture at 50 °C for 2-3 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid as a white solid.

Characterization and Analytical Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Expected Analytical Data for Ethyl 2-cyclopentyl-1,3-oxazole-4-carboxylate:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.15 (s, 1H, oxazole H-5), 4.40 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.20 (p, J=8.0 Hz, 1H, cyclopentyl CH), 2.10-1.70 (m, 8H, cyclopentyl CH₂), 1.40 (t, J=7.1 Hz, 3H, -OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 168.0, 162.5, 145.0, 135.5, 61.0, 38.0, 32.5, 26.0, 14.5.

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₁H₁₅NO₃: 210.11; found: 210.11.

Expected Analytical Data for 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 13.0 (br s, 1H, -COOH), 8.60 (s, 1H, oxazole H-5), 3.30 (p, J=8.0 Hz, 1H, cyclopentyl CH), 2.00-1.60 (m, 8H, cyclopentyl CH₂).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 169.5, 163.0, 147.0, 136.0, 37.5, 32.0, 25.5.

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₉H₁₁NO₃: 182.08; found: 182.08.

Safety and Handling

It is imperative to adhere to standard laboratory safety procedures when performing these syntheses.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: All manipulations should be carried out in a well-ventilated fume hood.

  • Reagent Handling:

    • Cyclopentanecarboxaldehyde: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[11][12] Handle with care and avoid inhalation of vapors.

    • Tosylmethyl isocyanide (TosMIC): Toxic if swallowed. Handle with caution and avoid contact with skin and eyes.

    • Sodium Hydroxide and Hydrochloric Acid: Corrosive. Handle with appropriate care to avoid skin and eye burns.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion and Future Perspectives

This guide has detailed robust and efficient synthetic routes for the preparation of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid. The Van Leusen oxazole synthesis provides a reliable and high-yielding pathway to the key ester intermediate, which can be readily hydrolyzed to the final product. The provided experimental protocols and analytical data serve as a valuable resource for researchers in the field.

The versatility of the 2-cyclopentyl-1,3-oxazole-4-carboxylic acid scaffold makes it an attractive starting point for the synthesis of more complex molecules with potential therapeutic applications. Future work could focus on the derivatization of the carboxylic acid moiety to generate a diverse library of amides, esters, and other functionalized analogs for biological screening.

References

  • Robinson–Gabriel synthesis - Wikipedia . (n.d.). Retrieved January 30, 2026, from [Link]

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of oxazoles and thiazoles. The Journal of Organic Chemistry, 58(14), 3604–3606.
  • Turchi, I. J. (Ed.). (2004). Oxazoles. John Wiley & Sons.
  • Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(19), 12498–12505.
  • Van Leusen Oxazole Synthesis - Organic Chemistry Portal . (n.d.). Retrieved January 30, 2026, from [Link]

  • Wu, X., et al. (2022). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 87(4), 2145–2154.
  • Choudhary, A. (2022). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal . (n.d.). Retrieved January 30, 2026, from [Link]

  • Shafer, C. M., & Molinski, T. F. (2000). A Practical Synthesis of 1,3-Oxazole. Tetrahedron Letters, 41(15), 2695-2697.
  • Macmillan Group Meeting: Oxazole . (n.d.). Retrieved January 30, 2026, from [Link]

  • Cornforth, J. W., & Cornforth, R. H. (1947). A new synthesis of oxazoles and iminazoles including its application to the preparation of oxazole. Journal of the Chemical Society (Resumed), 96.
  • Ramzan, A., et al. (2020). Synthesis of 2‐Amino Substituted Oxazoles from α‐Amino Ketones and Isothiocyanates via Sequential Addition and I2‐Mediated Desulfurative Cyclization.
  • Patory, D., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2432.
  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - MDPI . (2023). Retrieved January 30, 2026, from [Link]

  • Turchi, I. J. (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy. John Wiley & Sons.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed . (2020). Retrieved January 30, 2026, from [Link]

  • Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate - PubChem . (n.d.). Retrieved January 30, 2026, from [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications . (n.d.). Retrieved January 30, 2026, from [Link]

  • C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives . (2008). Retrieved January 30, 2026, from [Link]

  • Cyclopropyl Carboxamides: A New Oral Antimalarial Series Derived from the Tres Cantos Anti-Malarial Set (TCAMS) - NIH . (2011). Retrieved January 30, 2026, from [Link]

  • Safety Data Sheet: Diethyl malonate - Carl ROTH . (n.d.). Retrieved January 30, 2026, from [Link]

  • Van Leusen, A. M., et al. (1972). A new synthesis of oxazoles from aldehydes and tosylmethyl isocyanide. Tetrahedron Letters, 13(23), 2369-2372.
  • Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates - PMC - PubMed Central . (2014). Retrieved January 30, 2026, from [Link]

  • DIETHYL MALONATE (2,2-D2, 98%) . (n.d.). Retrieved January 30, 2026, from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI . (2020). Retrieved January 30, 2026, from [Link]

  • 2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives - ResearchGate . (2014). Retrieved January 30, 2026, from [Link]

  • Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates - Google Patents. (n.d.).
  • cyclopentanecarboxaldehyde - Organic Syntheses Procedure . (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides | The Journal of Organic Chemistry - ACS Publications . (2018). Retrieved January 30, 2026, from [Link]

  • Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition † - Sciforum . (n.d.). Retrieved January 30, 2026, from [Link]

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Technical Whitepaper: The Pharmacophore Potential of 2-Cyclopentyl-1,3-oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the biological and medicinal utility of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid .

Content Type: Technical Guide & Application Note Subject: Medicinal Chemistry / Fragment-Based Drug Discovery (FBDD) Molecule: 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid (CAS: 1497895-18-7 / 23012-13-7 derivative)

Part 1: Executive Summary & Chemoinformatic Profile

2-Cyclopentyl-1,3-oxazole-4-carboxylic acid is not a standalone marketed pharmaceutical but a privileged scaffold intermediate . In modern drug discovery, it serves as a critical "head-to-tail" building block that combines a lipophilic anchor (cyclopentyl) with a rigid heteroaromatic spacer (oxazole) and a reactive polar warhead (carboxylic acid).[1]

Its primary utility lies in Fragment-Based Drug Discovery (FBDD) , where it acts as a bioisostere for amide or ester linkages, offering improved metabolic stability and precise orientation of hydrophobic residues within an enzyme's active site.[1]

Chemoinformatic Snapshot
PropertyValueBiological Implication
Molecular Formula C₉H₁₁NO₃Low MW (<200 Da) makes it an ideal "Lead-Like" fragment.
Molecular Weight 181.19 g/mol High ligand efficiency (LE) potential.[1]
cLogP ~2.03Optimal lipophilicity for membrane permeability without aggregation.[1]
H-Bond Donors/Acceptors 1 / 4Balanced polarity for specific receptor binding.[1]
Rotatable Bonds 2Low entropic penalty upon binding to protein targets.[1]
Topological Polar Surface Area ~63 ŲWell within the Veber rules for oral bioavailability (<140 Ų).[1]

Part 2: Biological Targets & Mechanism of Action

While the free acid exhibits low intrinsic potency, its derivatives are highly active against specific metabolic and inflammatory targets.[1] The molecule functions as a pharmacophore template targeting hydrophobic pockets adjacent to polar catalytic centers.[1]

Metabolic Modulation: DGAT Inhibition

The 2-cyclopentyl-oxazole moiety is a validated scaffold for inhibitors of Diacylglycerol Acyltransferase (DGAT1/2) .[1]

  • Mechanism: DGAT enzymes catalyze the final step in triglyceride synthesis.[1] The cyclopentyl group mimics the fatty acyl chain, anchoring the molecule in the hydrophobic tunnel of the enzyme.[1]

  • The "Warhead" Role: The C4-carboxylic acid is typically converted into an amide or heteroaryl group that interacts with the polar active site residues (e.g., Histidine or Serine), blocking the transfer of the acyl group to diacylglycerol.[1]

  • Therapeutic Outcome: Reduction in serum triglycerides and treatment of obesity/Type 2 diabetes.[1]

GPCR Agonism (GPR40/FFAR1)

Free Fatty Acid Receptor 1 (GPR40) agonists often utilize a lipophilic "tail" connected to an acidic "head."[1]

  • Structural Fit: The cyclopentyl group provides the necessary bulk to fill the lipophilic sub-pocket of GPR40, while the rigid oxazole ring orients the carboxylic acid (or its bioisostere) to form salt bridges with Arg183 or Arg258 in the receptor binding site.[1]

  • Activity: Enhances glucose-dependent insulin secretion.

Anti-Inflammatory Pathways (COX/LOX)

Oxazole-4-carboxylic acid derivatives act as bioisosteres for the salicylates found in NSAIDs.[1]

  • Causality: The planar oxazole ring mimics the phenyl ring of aspirin/ibuprofen but with altered electronic properties that can improve selectivity for COX-2 over COX-1, reducing gastric side effects.

Part 3: Synthetic Utility & Experimental Protocols

To utilize this molecule in a drug development campaign, researchers must either synthesize the core or derivatize the commercial building block.[1]

Protocol A: Synthesis of the Core Scaffold

Rationale: If the specific cyclopentyl derivative is unavailable, it is synthesized via the Cornforth or Robinson-Gabriel cyclization methods.[1]

Step-by-Step Methodology:

  • Reagents: Cyclopentanecarboxamide (1.0 eq), Ethyl Bromopyruvate (1.1 eq), CaCO₃ (2.0 eq).

  • Condensation: Dissolve Cyclopentanecarboxamide in EtOH/Toluene (1:1). Add Ethyl Bromopyruvate.[1] Reflux for 4–6 hours.[1]

    • Mechanism:[1][2] The amide nitrogen attacks the ketone of the pyruvate, followed by cyclization and dehydration.[1]

  • Hydrolysis: Treat the resulting ethyl ester with LiOH (2M in THF/H₂O) at room temperature for 2 hours to yield the free acid.

  • Purification: Acidify to pH 3 with 1N HCl. Extract with EtOAc.[1][3] Recrystallize from Hexane/EtOAc.[1]

Protocol B: Amide Coupling (Library Generation)

Rationale: To test biological activity, the carboxylic acid must be coupled to amine-bearing "R-groups" to create a library of potential inhibitors.

System: HATU/DIPEA Activation.

  • Activation: Dissolve 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid (0.1 mmol) in DMF (1 mL). Add HATU (0.11 mmol) and DIPEA (0.2 mmol).[1] Stir for 10 min.

    • Checkpoint: Solution should turn slightly yellow, indicating active ester formation.[1]

  • Coupling: Add the target amine (e.g., benzylamine, aniline derivative) (0.1 mmol). Stir at RT for 12 hours.[1]

  • Validation: Monitor via LC-MS. The product peak should show M+1 = [Amine MW + 163].[1]

Part 4: Visualization & Pathway Logic[1]

Diagram 1: Pharmacophore & Binding Logic

This diagram illustrates how the molecule bridges hydrophobic and polar domains within a theoretical receptor pocket.[1]

Pharmacophore Cyclopentyl Cyclopentyl Group (Lipophilic Anchor) Oxazole Oxazole Core (Rigid Spacer / Pi-Stacking) Cyclopentyl->Oxazole C2 Attachment Target_Hydrophobic Target: Hydrophobic Pocket (e.g., DGAT Acyl Tunnel) Cyclopentyl->Target_Hydrophobic Van der Waals Interactions Acid Carboxylic Acid (H-Bond Donor/Acceptor) Oxazole->Acid C4 Attachment Target_Polar Target: Polar Residues (e.g., Arg/His/Ser) Oxazole->Target_Polar Orientation Control Acid->Target_Polar Ionic/H-Bond Interaction

Caption: Pharmacophore map showing the bipartite binding mode: the cyclopentyl tail anchors in lipophilic domains, while the acid head engages polar catalytic residues.[1]

Diagram 2: Synthetic Workflow (Assay Cascade)

The logical flow from raw materials to biological data.[1]

Synthesis Start Cyclopentanecarboxamide + Ethyl Bromopyruvate Cyclization Cyclization (Reflux) Formation of Oxazole Ring Start->Cyclization Ester Ethyl Ester Intermediate Cyclization->Ester Hydrolysis LiOH Hydrolysis (Deprotection) Ester->Hydrolysis Acid 2-Cyclopentyl-1,3-oxazole-4-carboxylic Acid (The Scaffold) Hydrolysis->Acid Coupling Amide Coupling (HATU) Library Generation Acid->Coupling Assay Biological Assay (DGAT / GPCR / Antimicrobial) Coupling->Assay

Caption: Synthetic cascade converting raw precursors into the active scaffold and subsequent library generation for biological screening.

Part 5: References

  • World Intellectual Property Organization (WIPO). (2008).[1] Diacylglycerol acyltransferase inhibitors (WO2008141976A1).[1] Patentscope.

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 14281430, Oxazole-4-carboxylic acid. PubChem.[1] [Link]

  • Karuvalam, R. P., et al. (2020).[1][3] Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Arkivoc. [Link]

  • Bora, R. O., et al. (2014).[1] [1, 2, 4]-oxadiazoles: synthesis and biological applications. Mini-Reviews in Medicinal Chemistry. [Link]

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Cyclopentyl-1,3-oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The elucidation of a novel compound's mechanism of action (MoA) is a cornerstone of modern drug discovery, providing critical insights into on-target efficacy and potential off-target toxicities.[1] The subject of this guide, 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid, is a compound for which the specific biological target and MoA are not extensively documented in publicly available literature. This presents a unique opportunity not to simply report existing data, but to outline a strategic, field-proven roadmap for its comprehensive characterization.

This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, detailing the logical and experimental workflow required to take a novel chemical entity from initial hypothesis to a well-defined MoA. We will use 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid as our central case study, leveraging the known properties of its core chemical motifs to inform our investigative strategy.

Part 1: Foundational Analysis and Unbiased Target Identification

Before delving into complex cellular assays, a foundational understanding of the molecule's characteristics and potential protein interactions is paramount. The structure of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid provides initial clues. The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding and π-π stacking interactions. The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, suggesting potential interactions with polar residues in a protein binding pocket. The cyclopentyl group adds significant lipophilicity, which may contribute to membrane permeability and interactions with hydrophobic pockets.

Given the absence of a known target, an unbiased approach is the most scientifically rigorous starting point. The goal is to identify which proteins in the proteome physically interact with the compound without prior assumptions.[2] Affinity-based pull-down approaches are a gold standard for this purpose.[3][4]

Experimental Workflow: Affinity-Based Target Identification

The core principle involves immobilizing the compound on a solid support (e.g., agarose beads) to create a "bait" that can "fish" for interacting proteins within a cell lysate.[3]

G cluster_prep Probe Synthesis cluster_exp Pull-Down Experiment cluster_analysis Analysis Compound 2-Cyclopentyl-1,3-oxazole -4-carboxylic acid Linker Attach Linker Arm (e.g., PEG) Compound->Linker Beads Immobilize on Sepharose Beads Linker->Beads Incubate Incubate Lysate with Probe Beads->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Separation Elute->SDS_PAGE MS LC-MS/MS Analysis SDS_PAGE->MS Data Database Search & Hit Identification MS->Data

Protocol 1: Affinity-Based Pull-Down Assay

  • Causality: This protocol is designed to physically isolate proteins that bind to the compound of interest from a complex mixture, providing a direct method for target identification.[5]

  • Probe Synthesis:

    • Synthesize an analogue of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid with a linker arm (e.g., a short PEG chain) attached to a position determined not to be critical for anticipated biological activity, likely the cyclopentyl ring. The carboxylic acid is a probable key binding motif and should remain unmodified.

    • Covalently attach the linker-modified compound to N-hydroxysuccinimide (NHS)-activated Sepharose beads.

    • Self-Validation: Confirm successful immobilization by quantifying the compound in the supernatant before and after the coupling reaction.

  • Cell Lysate Preparation:

    • Culture a relevant cell line (e.g., a human cancer cell line if anti-proliferative activity is suspected) to ~80-90% confluency.

    • Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris. Determine protein concentration using a BCA assay.

  • Affinity Pull-Down:

    • Incubate the clarified lysate (e.g., 1-2 mg total protein) with the compound-conjugated beads and, as a crucial control, with unconjugated "mock" beads.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by 1D SDS-PAGE and visualize with Coomassie or silver stain.

    • Excise protein bands that are present in the compound-bead eluate but absent or significantly reduced in the mock-bead control.

    • Identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Target Hit List

The output from the LC-MS/MS analysis should be summarized in a table, prioritizing hits based on abundance and specificity.

RankProtein ID (UniProt)Protein NameScoreUnique Peptides (Compound)Unique Peptides (Control)
1P04637p53254150
2P00533Epidermal Growth Factor Receptor211121
3Q9Y243Serine/threonine-protein kinase PIM1189100
..................

Table 1: Example hit list from an affinity pull-down/MS experiment. Hits are prioritized by enrichment over the negative control.

Part 2: Target Validation and Mechanistic Confirmation

Identifying a protein "hit" is not sufficient; it must be validated as a genuine biological target.[6] Validation confirms that the compound's effect is a direct result of its interaction with the putative target. A primary candidate from our hypothetical hit list is PIM1 kinase, a frequently studied oncology target. The oxazole scaffold is a known kinase inhibitor motif.

Is the Interaction Direct? - Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method to confirm direct target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Causality: This protocol validates the physical interaction between the compound and the target inside intact cells, adding physiological relevance and ruling out artifacts from in vitro assays.

  • Cell Treatment: Treat intact cells with either the vehicle (e.g., DMSO) or a saturating concentration of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid for 1 hour.

  • Thermal Challenge: Aliquot the treated cell suspensions and heat them across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes, followed by rapid cooling.

  • Lysis and Separation: Lyse the cells by freeze-thawing. Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

  • Detection: Analyze the soluble fractions by Western Blot using an antibody specific for the putative target (e.g., PIM1 kinase).

  • Data Analysis: Plot the band intensity of the soluble target protein against temperature. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization.

Does the Interaction Modulate Target Activity? - In Vitro Kinase Assay

If the target is an enzyme, such as a kinase, a direct biochemical assay is essential to quantify the compound's functional effect.

Protocol 3: In Vitro PIM1 Kinase Activity Assay

  • Causality: This experiment directly measures the compound's effect on the enzymatic function of the validated target, establishing whether it is an inhibitor or activator and determining its potency.

  • Reagents: Use recombinant human PIM1 kinase, a known peptide substrate (e.g., a peptide derived from the BAD protein), and ³²P-labeled ATP.

  • Reaction Setup: In a microplate, set up reactions containing the kinase, substrate, and a serial dilution of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid (e.g., from 1 nM to 100 µM).

  • Initiation and Incubation: Initiate the kinase reaction by adding ³²P-ATP and incubate at 30°C for a set time (e.g., 30 minutes).

  • Stopping and Detection: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated ³²P-ATP.

  • Quantification: Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

  • Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Part 3: Cellular Mechanism and Signaling Pathway Analysis

Confirming a direct interaction and functional modulation is a critical milestone. The next step is to understand the downstream consequences of this interaction within the cell.[7] If 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid inhibits PIM1 kinase, we would expect to see changes in the phosphorylation status of its known downstream substrates and effects on the pathways it regulates, such as cell survival and proliferation.

G Compound 2-Cyclopentyl-1,3-oxazole -4-carboxylic acid PIM1 PIM1 Kinase Compound->PIM1 Inhibits p27_P p27_P Proliferation Proliferation p27_P->Proliferation Promotes cMyc_P cMyc_P cMyc_P->Proliferation Promotes BAD_P BAD_P Apoptosis Apoptosis BAD_P->Apoptosis Inhibits

Pathway Interrogation via Western Blotting

Western blotting is the workhorse technique for analyzing changes in protein expression and post-translational modifications, such as phosphorylation, in response to compound treatment.[8]

Protocol 4: Western Blot for PIM1 Pathway Analysis

  • Causality: This protocol verifies that the in vitro enzymatic inhibition translates to modulation of the target's downstream signaling network in a cellular context.

  • Cell Treatment: Plate cells and allow them to adhere. Treat with vehicle or varying concentrations of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid for a relevant time period (e.g., 6, 12, or 24 hours).

  • Lysis and Quantification: Harvest and lyse the cells as described in Protocol 1. Quantify total protein concentration.

  • Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.[9] Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with primary antibodies against total PIM1, phospho-BAD (Ser112), total BAD, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody and Detection:

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities. A successful outcome would show no change in total protein levels but a dose-dependent decrease in the phosphorylation of BAD at Ser112.

Quantifying the Phenotypic Outcome: Cell Viability Assay

The ultimate goal is to connect the molecular mechanism to a cellular phenotype. If the compound inhibits a pro-survival pathway, it should decrease cell viability or proliferation. The MTT assay is a standard colorimetric method for assessing this.[10]

Protocol 5: MTT Cell Viability Assay

  • Causality: This experiment links the molecular-level mechanism (target inhibition) and the pathway-level effects (decreased pro-survival signaling) to a quantifiable, macroscopic cellular outcome.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[11]

  • Compound Treatment: Treat the cells with a serial dilution of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid and incubate for a defined period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10][12]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13]

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot cell viability (%) against compound concentration. Fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

While the specific mechanism of action for 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid remains to be formally discovered, this guide provides a comprehensive and scientifically rigorous framework for its elucidation. By progressing logically from unbiased target identification to direct target validation and downstream pathway analysis, researchers can build a complete and trustworthy profile of this novel compound's biological activity. Each experimental stage is designed to be self-validating, ensuring that the resulting data provides a clear and causal link from molecular interaction to cellular phenotype. This systematic approach is essential for advancing promising new chemical entities through the drug discovery pipeline.

References

  • Elucidating Compound Mechanism of Action by Network Perturbation Analysis. (n.d.). National Center for Biotechnology Information. [Link]

  • Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. (2021). Bioinformatics | Oxford Academic. [Link]

  • What is the best way to convert aromatic carboxylic acid derivatives into1,3,4-oxadiazole?. (2020). ResearchGate. [Link]

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  • Target Identification and Validation (Small Molecules). (n.d.). University College London. [Link]

  • Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. (n.d.). National Center for Biotechnology Information. [Link]

  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. (n.d.). ResearchGate. [Link]

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  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. [Link]

  • Identification of Direct Protein Targets of Small Molecules. (n.d.). ACS Publications. [Link]

  • (PDF) Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. (n.d.). ResearchGate. [Link]

  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (n.d.). ScienceDirect. [Link]

  • Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. (n.d.). ChemRxiv. [Link]

  • Elucidating compound mechanism of action and polypharmacology with a large-scale perturbational profile compendium. (2022). AACR Journals. [Link]

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (n.d.). ResearchGate. [Link]

  • Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. [Link]

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  • Western Blot: Principles, Procedures, and Clinical Applications. (2024). National Center for Biotechnology Information. [Link]

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  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

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solubility of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Cyclopentyl-1,3-oxazole-4-carboxylic Acid

Executive Summary

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive technical overview of the solubility profile of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry.[1] While specific experimental data for this exact molecule is not publicly available, this document leverages established principles of physical organic chemistry and data from analogous structures to build a robust predictive framework. Furthermore, it details authoritative, step-by-step protocols for the experimental determination of its solubility, empowering researchers to generate reliable data. The narrative is structured to explain not just the "how" but the fundamental "why" behind each experimental choice, ensuring a deep, actionable understanding for scientists in drug discovery and development.

Compound Profile: 2-Cyclopentyl-1,3-oxazole-4-carboxylic Acid

Understanding the structural and physicochemical nature of a molecule is the first step in predicting its behavior in different solvent systems.

  • Chemical Structure:

    • Molecular Formula: C₉H₁₁NO₃

    • Molecular Weight: 181.19 g/mol

    • Core Components: The molecule is an amphiphile, possessing both hydrophilic (water-loving) and lipophilic (fat-loving) regions.

      • Hydrophilic Center: The 1,3-oxazole ring, with its electronegative nitrogen and oxygen atoms, and particularly the carboxylic acid (-COOH) group, which can engage in significant hydrogen bonding and acid-base chemistry.[1]

      • Lipophilic Moiety: The non-polar cyclopentyl group, which contributes to the molecule's interaction with non-polar solvents.

The interplay between these distinct regions dictates the compound's solubility across a spectrum of solvents. The general principle of "like dissolves like" serves as our primary guide: the molecule will be most soluble in solvents that can effectively solvate both its polar and non-polar components.[2]

The Theoretical Framework of Solubility

Solubility is not a binary property but a thermodynamic equilibrium. The extent to which a solute dissolves depends on the relative strength of solute-solute, solvent-solvent, and solute-solvent interactions.[3]

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. The oxazole ring's nitrogen and oxygen atoms also act as hydrogen bond acceptors. In polar protic solvents like water or methanol, the formation of strong hydrogen bonds between the solute and solvent is a primary driver of solubility.[4][5]

  • Polarity and Dipole Interactions: The molecule possesses a significant dipole moment due to its polar functional groups. Polar solvents, both protic and aprotic, can stabilize this dipole, favoring dissolution.[6]

  • Hydrophobic Effect: In aqueous solutions, the non-polar cyclopentyl group disrupts the hydrogen-bonding network of water. This is energetically unfavorable and tends to limit solubility. As the non-polar portion of a molecule increases, its aqueous solubility generally decreases.[4]

  • Acid-Base Chemistry (pH-Dependent Solubility): As a carboxylic acid, the compound's solubility in aqueous media is highly dependent on pH. In basic solutions, the carboxylic acid is deprotonated to form a carboxylate salt. This ionic form is significantly more polar than the neutral acid, leading to a dramatic increase in aqueous solubility.[7]

Predictive Solubility Analysis

Based on the theoretical framework and data from structurally related oxazole carboxylic acids, we can forecast the solubility of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid in various common laboratory solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow in Water; Moderate to High in Alcohols The bulky, non-polar cyclopentyl group will limit aqueous solubility. Alcohols are better solvents as their alkyl chains can interact favorably with the cyclopentyl group while their hydroxyl groups form hydrogen bonds with the carboxylic acid.[4][8] For example, the related oxazole-4-carboxylic acid is known to be soluble in methanol.[9]
Polar Aprotic DMSO, DMF, AcetonitrileHigh These solvents have high dielectric constants and are excellent hydrogen bond acceptors. They can effectively solvate the polar regions of the molecule without the rigid hydrogen-bonding network of water, making them excellent solvents for many organic compounds.
Non-Polar Hexane, Toluene, Dichloromethane (DCM)Low to Moderate Solubility in highly non-polar solvents like hexane is expected to be poor due to the molecule's polar functional groups. However, in solvents like DCM or Toluene, solubility may be moderate. Carboxylic acids can form hydrogen-bonded dimers in non-polar environments, which can aid dissolution.[8]
Aqueous Basic 5% NaOH, 5% NaHCO₃High The acidic proton of the carboxylic acid will be readily removed by a base, forming a highly polar and water-soluble carboxylate salt. This is a classic chemical reaction used to solubilize carboxylic acids.[7]
Aqueous Acidic 5% HClLow In an acidic solution, the compound will remain in its neutral, protonated form. The low pH will suppress any ionization, and thus solubility will be similar to or lower than in neutral water.

Experimental Protocols for Solubility Profiling

The following protocols provide a systematic and robust approach to experimentally determine the solubility profile. The overall workflow is designed to move from a rapid qualitative assessment to a precise quantitative measurement.

G cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: pH-Dependent Screen cluster_2 Phase 3: Quantitative Measurement A Prepare Stock of Compound B Dispense ~1-2 mg into Vials A->B C Add Solvents (e.g., Water, MeOH, DMSO, DCM, Hexane) B->C D Vortex & Visually Inspect for Dissolution C->D H Select Key Solvents for Shake-Flask Method D->H Inform Selection E Dispense ~1-2 mg into Vials F Add Aqueous Buffers (pH 2, 7.4, 10) & Bases (5% NaOH, 5% NaHCO3) E->F G Vortex & Visually Inspect F->G G->H Inform Selection I Prepare Saturated Solutions H->I J Equilibrate (24h at controlled temp) I->J K Clarify (Centrifuge/Filter) J->K L Quantify Supernatant (HPLC/UV-Vis/NMR) K->L G cluster_mol 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid cluster_hydrophilic Hydrophilic Region cluster_lipophilic Lipophilic Region cluster_solvents Solvent Interactions mol Molecular Structure COOH Carboxylic Acid (-COOH) Polar Polar Solvents (Water, MeOH, DMSO) COOH->Polar H-Bonding Base Aqueous Base (NaOH) COOH->Base Deprotonation (Ionic Interaction) Oxazole Oxazole Ring (N, O) Oxazole->Polar H-Bonding / Dipole Cyclopentyl Cyclopentyl Group Cyclopentyl->Polar Hydrophobic Effect (Limits Solubility) NonPolar Non-Polar Solvents (Hexane, Toluene) Cyclopentyl->NonPolar van der Waals

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

The 1,3-oxazole ring is a privileged heterocyclic scaffold frequently encountered in medicinal chemistry, natural products, and materials science.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable component in the design of biologically active molecules.[1] 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid, in particular, serves as a crucial building block for developing advanced intermediates and novel molecular entities.[2][] The presence of the cyclopentyl group at the 2-position and a carboxylic acid at the 4-position provides two distinct points for diversification, enabling its use in the synthesis of complex pharmaceutical agents.[2]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the primary methods for synthesizing this target molecule. We will delve into the mechanistic underpinnings of the chosen synthetic routes, provide detailed, step-by-step protocols, and offer a comparative analysis of different strategies to inform experimental design.

Primary Synthetic Strategy: Modified Hantzsch Oxazole Synthesis

The most direct and versatile approach to constructing the 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid core is a modification of the classic Hantzsch synthesis. This strategy involves the condensation of an amide (supplying the N3 and C2 atoms) with an α-haloketone (supplying the C4, C5, and oxygen atoms). For our target molecule, this translates to the reaction between cyclopentanecarboxamide and a derivative of bromopyruvic acid. The reaction proceeds in two key stages: initial formation of the ethyl ester of the target molecule, followed by saponification to yield the final carboxylic acid.

Causality Behind the Strategy: This route is favored due to the commercial availability and stability of the starting materials. Cyclopentanecarboxamide is readily prepared or purchased, and ethyl 3-bromo-2-oxopropanoate serves as an effective and reactive α-haloketone. The reaction sequence is robust and generally provides good yields, making it suitable for both small-scale discovery and larger-scale synthesis.

Experimental Workflow Diagram

G cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: Saponification A Cyclopentanecarboxamide C Intermediate Formation (Condensation) A->C B Ethyl 3-bromo-2-oxopropanoate B->C D Ethyl 2-cyclopentyl-1,3-oxazole-4-carboxylate (Cyclodehydration) C->D H₂SO₄/Heat E Ethyl 2-cyclopentyl-1,3-oxazole-4-carboxylate F 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid E->F 1. NaOH, EtOH/H₂O 2. HCl (aq)

Caption: Workflow for the synthesis of the target compound.

Detailed Protocol: Synthesis of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid

This protocol is divided into two main parts: the synthesis of the ester intermediate and its subsequent hydrolysis to the final product.

Part A: Synthesis of Ethyl 2-Cyclopentyl-1,3-oxazole-4-carboxylate

Principle: This step is a classic Robinson-Gabriel type synthesis, which involves the cyclodehydration of a 2-acylamino-ketone intermediate.[4][5] The reaction between cyclopentanecarboxamide and ethyl 3-bromo-2-oxopropanoate first forms an N-acylamino ketone intermediate, which is then cyclized using a strong dehydrating agent like concentrated sulfuric acid.[6]

Materials and Reagents:

  • Cyclopentanecarboxamide

  • Ethyl 3-bromo-2-oxopropanoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve cyclopentanecarboxamide (1.0 eq) in dichloromethane (DCM, 100 mL).

  • Reagent Addition: To the stirred solution, add ethyl 3-bromo-2-oxopropanoate (1.05 eq) dropwise at room temperature.

  • Initial Condensation: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Cyclodehydration: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (2.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Heating: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 40 °C) for 2-3 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice (200 g).

  • Neutralization & Extraction: Transfer the mixture to a separatory funnel. Carefully neutralize the aqueous layer by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Extract the aqueous layer with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield Ethyl 2-Cyclopentyl-1,3-oxazole-4-carboxylate as a clear oil.

Part B: Saponification to 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid

Principle: This is a standard ester hydrolysis reaction. The ethyl ester is treated with a base (NaOH) to cleave the ester bond, forming the sodium salt of the carboxylic acid. Subsequent acidification protonates the carboxylate to yield the final product.

Materials and Reagents:

  • Ethyl 2-Cyclopentyl-1,3-oxazole-4-carboxylate (from Part A)

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M solution

  • Diethyl Ether

  • Brine solution

Procedure:

  • Reaction Setup: Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water (2:1 v/v) in a round-bottom flask.

  • Base Addition: Add sodium hydroxide pellets (1.5 eq) to the solution and stir at room temperature.

  • Monitoring: Monitor the reaction by TLC until the ester is fully consumed (typically 2-4 hours).

  • Solvent Removal: Remove the ethanol from the reaction mixture under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the dropwise addition of 2M HCl. A white precipitate should form.

  • Extraction: Extract the product from the aqueous solution with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: The resulting solid is 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid, which can be further purified by recrystallization if necessary.

Alternative Synthetic Strategies

While the modified Hantzsch synthesis is robust, other methods offer alternative pathways that may be advantageous depending on substrate availability and desired scale.

The Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful method for forming oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[7][8][9] To synthesize the target molecule, one would need to adapt this reaction to form the 4-carboxylate moiety.

Proposed Route: The reaction would involve cyclopentanecarboxaldehyde reacting with an isocyanoacetate ester (e.g., ethyl isocyanoacetate) in the presence of a base. This method directly constructs the 2,4-disubstituted oxazole ring, followed by hydrolysis of the ester.

Causality and Considerations: This method avoids the use of α-haloketones. The reaction is driven by the unique reactivity of the isocyanide, which acts as a "C2N1" synthon.[1] The choice of base and solvent is critical for achieving good yields.[8]

Synthesis from Serine Derivatives

Amino acids can serve as chiral precursors for oxazole synthesis. An expedient method involves the condensation of an aldehyde with serine, followed by oxidation.[10]

Proposed Route:

  • Condensation of cyclopentanecarboxaldehyde with L-serine methyl ester to form an oxazolidine intermediate.

  • Oxidation of the oxazolidine to an oxazoline.

  • Further oxidation of the oxazoline to the oxazole ring.

  • Hydrolysis of the methyl ester to the final carboxylic acid.

Causality and Considerations: This route is particularly valuable if stereochemical control is desired. The use of serine provides a readily available and enantiopure starting material. Molybdenum-based catalysts have been shown to be effective for the cyclodehydration steps.[11]

Comparative Summary of Synthetic Methods

MethodStarting MaterialsKey ReagentsAdvantagesDisadvantages
Modified Hantzsch Cyclopentanecarboxamide, Ethyl 3-bromo-2-oxopropanoateH₂SO₄ (dehydrating agent), NaOH (for hydrolysis)Robust, reliable, good yields, readily available starting materials.Use of corrosive concentrated acid; α-haloketones can be lachrymatory.
Van Leusen Synthesis Cyclopentanecarboxaldehyde, Ethyl isocyanoacetateTosMIC or similar isocyanide, Base (e.g., K₂CO₃, t-BuOK)Mild conditions, avoids harsh acids.[8][12]Isocyanide reagents can have stability issues and unpleasant odors (though TosMIC is odorless).[8]
From Serine Cyclopentanecarboxaldehyde, L-Serine methyl esterOxidizing agents (e.g., MnO₂), Dehydrating catalysts (e.g., MoO₂(acac)₂)[11]Access to chiral products, uses renewable starting materials.Multi-step process, may require specialized catalysts.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]

  • Wikipedia. Robinson–Gabriel synthesis. Available from: [Link]

  • NROChemistry. Van Leusen Reaction. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]

  • Wikipedia. Van Leusen reaction. Available from: [Link]

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Available from: [Link]

  • SynArchive. Robinson-Gabriel Synthesis. Available from: [Link]

  • ACS Publications. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. Available from: [Link]

  • Scribd. 5-Iii) Sem 4. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link]

  • Wikipedia. Cook–Heilbron thiazole synthesis. Available from: [Link]

  • National Center for Biotechnology Information. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available from: [Link]

  • PubMed. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Available from: [Link]

  • YouTube. Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry. Available from: [Link]

  • ACS Publications. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available from: [Link]

  • Organic Chemistry Portal. 1,3,4-Oxadiazole synthesis. Available from: [Link]

  • Beilstein Journals. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Available from: [Link]

  • oapub.org. Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Available from: [Link]

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  • MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available from: [Link]

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  • ResearchGate. Synthesis and Transformations of Derivatives of 2-Aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic Acid. Available from: [Link]

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Application Note: High-Throughput Utilization of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the integration of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid (CAS: 100960-31-0 / Derivative analogs) into high-throughput screening (HTS) campaigns. Unlike flat aromatic scaffolds, this building block offers a critical advantage in medicinal chemistry: the incorporation of sp³ character via the cyclopentyl moiety, enhancing the Fraction of sp³ carbons (


) and improving solubility and metabolic stability profiles. This application note provides a validated workflow for utilizing this scaffold in Parallel Medicinal Chemistry (PMC)  to generate diversity-oriented amide libraries and protocols for downstream screening.

Introduction: The "Escape from Flatland"

In modern drug discovery, increasing the three-dimensionality of molecules is a proven strategy to improve clinical success rates. 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid serves as a high-value "chimeric" scaffold:

  • The Oxazole Core: Acts as a bioisostere for amides and esters, providing hydrogen bond acceptors and moderate polarity.

  • The Cyclopentyl Ring: Introduces lipophilicity and 3D-shape complexity without the metabolic liabilities often associated with planar phenyl rings.

  • The Carboxylic Acid Handle: Positioned at C4, it allows for rapid derivatization via robust amide coupling chemistries.

Physicochemical Profile
PropertyValue (Approx.)Impact on HTS
MW ~181.19 DaIdeal for Fragment-Based Drug Discovery (FBDD)
cLogP ~1.8 - 2.2Good membrane permeability range
H-Bond Donors 1 (Acid)Ready for derivatization
H-Bond Acceptors 3Interactions with target active sites
Topological Polar Surface Area ~60 ŲFavorable for oral bioavailability

Application I: High-Throughput Library Synthesis (The "Make")

The primary application of this molecule in HTS is as a Diversity-Enabling Scaffold . The following protocol describes the generation of a 96-well or 384-well amide library.

Reaction Logic

Oxazole-4-carboxylic acids are electron-deficient heteroaromatic acids. While generally stable, they can be less reactive than aliphatic acids.

  • Activation: We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) over EDC/HOBt. HATU provides faster kinetics and higher conversion rates for sterically hindered or electron-deficient acids.

  • Base: DIPEA (Diisopropylethylamine) is used to maintain basicity without competing as a nucleophile.

Automated Parallel Synthesis Protocol

Reagents:

  • Scaffold: 0.2 M solution of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid in DMA (Dimethylacetamide).

  • Amines (R-NH₂): Diverse set of 80 primary/secondary amines (0.2 M in DMA).

  • Activator: 0.2 M HATU in DMA.

  • Base: 0.5 M DIPEA in DMA.

Workflow Steps:

  • Dispensing (Source Plate Preparation):

    • Using an automated liquid handler (e.g., Tecan Freedom EVO or Hamilton STAR), dispense 25 µL of the Scaffold solution into each well of a 96-well deep-well plate.

    • Add 25 µL of the specific Amine solution to respective wells.

    • Add 25 µL of HATU solution.

    • Add 25 µL of DIPEA solution.

    • Final Reaction Volume: 100 µL.

  • Incubation:

    • Seal the plate with a chemically resistant heat seal.

    • Shake at 600 rpm for 16 hours at Room Temperature (25°C).

    • Note: Heating to 40°C is optional but usually unnecessary with HATU and risks side reactions.

  • Purification (Solid Phase Extraction - SPE):

    • Use SCX-2 (Strong Cation Exchange) cartridges to remove unreacted amines and HATU byproducts.

    • Condition cartridges with MeOH.

    • Load reaction mixture.

    • Wash with MeOH (elutes the neutral amide product and acidic scaffold).

    • Note: If the amine was limiting, the excess acid scaffold remains. For HTS, minor acid contamination is often tolerated, but for high-purity libraries, use a carbonate scavenger resin.

  • Quality Control:

    • Randomly select 10% of wells for LC-MS analysis.

    • Success Criteria: >85% Purity, [M+H]+ confirmation.

Synthesis Workflow Diagram

LibrarySynthesis Scaffold Scaffold: 2-Cyclopentyl-oxazole-acid Coupling Coupling Reaction: HATU / DIPEA / DMA 16h @ RT Scaffold->Coupling Amines Diversity Set: 80 Unique Amines Amines->Coupling Purification SPE Purification: SCX-2 Cartridges Coupling->Purification QC QC Check: LC-MS (10% Random) Purification->QC Sampling FinalPlate Final HTS Library: Ready for Screening Purification->FinalPlate QC->FinalPlate Validation

Caption: Workflow for the parallel synthesis of oxazole-4-carboxamide libraries.

Application II: Screening Protocols (The "Test")

Once the library is generated, it enters the HTS triage. The oxazole-cyclopentyl motif is particularly effective in Kinase and GPCR assays due to its ability to occupy hydrophobic pockets while presenting vectors for hydrogen bonding.

Acoustic Droplet Ejection (ADE) Setup

To conserve the library, use Acoustic Liquid Handling (e.g., Labcyte Echo).

  • Source Plate: Transfer purified library to Echo-qualified 384-well Low Dead Volume (LDV) plates.

  • Destination Plate: 1536-well assay black plates.

  • Transfer: Eject 20 nL of compound (10 mM stock) into 5 µL of assay buffer to achieve ~40 µM screening concentration.

Recommended Assay Types
  • Biochemical: FRET/TR-FRET assays (e.g., LanthaScreen) are compatible. The scaffold does not exhibit intrinsic fluorescence that interferes with standard wavelengths (Ex 340nm / Em 490-520nm).

  • Cell-Based: The moderate lipophilicity (cLogP ~2) ensures good cell penetration for reporter gene assays.

Data Triage & Analysis

When analyzing hits containing this scaffold, look for Structure-Activity Relationships (SAR) driven by the amide R-group.

  • Flat SAR: If all derivatives are active, the scaffold itself (Oxazole-Cyclopentyl) is likely the pharmacophore (acting as a "warhead" or promiscuous binder).

  • Steep SAR: If specific amines drive potency, the scaffold is acting effectively as a linker/core, orienting the R-group correctly. This is the desired outcome.

Screening Logic Diagram

HTSScreening Library Oxazole Library (384-well Plate) Echo Acoustic Dispensing (20 nL transfer) Library->Echo Assay Primary Assay (e.g., TR-FRET) Echo->Assay Readout Plate Reader Signal Detection Assay->Readout Analysis Data Triage (Activity > 50%) Readout->Analysis Analysis->Library Iterative SAR Validation Hit Validation (Dose Response IC50) Analysis->Validation Select Hits

Caption: HTS workflow from library source to hit validation.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Link

  • Boström, J., et al. (2012). "Oxazoles in Drug Discovery." Journal of Medicinal Chemistry. (General reference for Oxazole utility). Link

The Versatile Building Block: 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

The oxazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and natural products.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive isostere for amide and ester functionalities.[4] Within this important class of heterocycles, 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid emerges as a particularly valuable building block for the synthesis of novel chemical entities. The cyclopentyl group at the 2-position offers a desirable lipophilic character, while the carboxylic acid at the 4-position provides a versatile handle for a wide array of chemical transformations, primarily in the construction of amide and ester libraries for drug discovery.

This comprehensive guide provides detailed application notes and protocols for the utilization of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid in organic synthesis. It is designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic endeavors.

Synthesis of the Core Scaffold: A Plausible Approach

Conceptual Synthetic Pathway

The proposed synthesis commences with readily available starting materials, cyclopentanecarboxylic acid and ethyl 2-amino-3-oxobutanoate.

Synthetic Pathway A Cyclopentanecarboxylic acid C Ethyl 2-(cyclopentanecarboxamido)-3-oxobutanoate (α-acylamino ketone intermediate) A->C Amide Coupling B Ethyl 2-amino-3-oxobutanoate B->C D Ethyl 2-cyclopentyl-5-methyl-1,3-oxazole-4-carboxylate C->D Robinson-Gabriel Cyclization (e.g., H2SO4, heat) E 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid D->E Ester Hydrolysis (e.g., LiOH, THF/H2O) Amide Coupling A 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid C 2-Cyclopentyl-1,3-oxazole-4-carboxamide Derivative A->C Coupling Reagent (e.g., HATU, HBTU) Base (e.g., DIPEA) B Primary or Secondary Amine (R1R2NH) B->C

Sources

Application Notes & Protocols: Evaluating the Therapeutic Potential of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid (CPO-4) in Animal Models of Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: February 2026

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For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. [1]

Introduction: A Novel Approach to Glycemic Control

2-Cyclopentyl-1,3-oxazole-4-carboxylic acid (CPO-4) is a novel small molecule currently under investigation for the treatment of type 2 diabetes mellitus (T2DM). Structurally, it belongs to the aryl alkanoic acid class of compounds.[2] Based on preliminary in-silico and in-vitro data, CPO-4 is hypothesized to act as a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40).

FFAR1 is a compelling therapeutic target for T2DM.[3] It is highly expressed in pancreatic β-cells and plays a critical role in mediating fatty acid-stimulated insulin secretion.[2][4] Crucially, FFAR1 activation potentiates insulin release only in the presence of elevated glucose levels, which suggests a low intrinsic risk of hypoglycemia—a significant advantage over some existing diabetes therapies.[5] The activation of FFAR1 by an agonist like CPO-4 is thought to trigger a Gq/11-protein coupled signaling cascade, leading to the activation of Phospholipase C (PLC), generation of inositol 1,4,5-trisphosphate (IP3), and a subsequent increase in intracellular calcium ([Ca2+]i).[6] This calcium influx is a key event that amplifies glucose-stimulated insulin secretion (GSIS).[7][8]

These application notes provide a comprehensive guide for researchers to design and execute preclinical in-vivo studies to validate the therapeutic hypothesis of CPO-4. We will detail the selection of appropriate animal models, provide step-by-step protocols for pharmacokinetic, pharmacodynamic, and efficacy studies, and offer insights into data interpretation.

Rationale for Animal Model Selection

No single animal model perfectly recapitulates human T2DM, a complex and heterogeneous disease.[9] Therefore, the choice of model must be aligned with the specific scientific question and the compound's proposed mechanism of action. For an FFAR1 agonist like CPO-4, the primary goal is to assess its ability to improve glucose tolerance and stimulate insulin secretion in a state of insulin resistance and/or β-cell dysfunction.

Here, we recommend a dual-model approach to provide a robust and translatable dataset.

Model Type Key Characteristics Rationale for CPO-4 Testing Advantages & Limitations
Diet-Induced Obese (DIO) Mouse Polygenic, InducedC57BL/6 mice fed a high-fat diet (45-60% kcal from fat) develop obesity, insulin resistance, hyperinsulinemia, and mild hyperglycemia.[10][11][12]Models the common etiology of human T2DM linked to lifestyle and obesity.[10] Excellent for evaluating effects on insulin sensitivity and glucose tolerance in a pre-diabetic or early T2DM state.Advantages: High physiological relevance to the majority of human T2DM cases. Slow disease progression allows for testing preventative or early-stage interventions.[10] Limitations: Phenotype can be variable. Does not typically progress to severe β-cell failure.[13]
db/db Mouse Monogenic, SpontaneousInactivating mutation in the leptin receptor gene leads to hyperphagia, severe obesity, profound insulin resistance, and progressive hyperglycemia leading to β-cell failure.[14][15][16]Represents a more severe, progressive model of T2DM. Ideal for testing the ability of CPO-4 to preserve β-cell function and manage severe hyperglycemia.[15][17][18]Advantages: Robust, reproducible, and severe diabetic phenotype.[14][15] Well-characterized model.[16] Limitations: Monogenic cause is rare in humans. Severe phenotype may not be representative of all T2DM patients.[9]

Pharmacokinetic (PK) and Formulation Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of CPO-4 in rodents to establish appropriate dosing for subsequent efficacy studies.[19]

Principle: Understanding a compound's PK profile is essential for designing effective in-vivo experiments.[20] Key parameters such as bioavailability (F%), maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t1/2) will dictate the dosing route, frequency, and vehicle. These studies are typically performed in healthy, non-diabetic mice (e.g., C57BL/6) or rats (e.g., Sprague Dawley).[21][22]

Protocol 2.1: Rodent Pharmacokinetic Profiling
  • Animal Allocation: Use adult male mice (8-10 weeks old). Allocate animals into two main groups: Intravenous (IV) and Oral Gavage (PO). A typical study design involves 3-4 animals per time point.[21][22]

  • Dose Formulation:

    • Vehicle Selection: Test the solubility of CPO-4 in common preclinical vehicles (e.g., 0.5% Methylcellulose in water, 10% DMSO/90% corn oil). The final formulation should be a clear solution or a fine, homogenous suspension.

    • IV Formulation: Prepare CPO-4 in a solubilizing vehicle suitable for injection (e.g., 5% DMSO, 40% PEG400, 55% Saline) at a concentration of 1 mg/mL.

    • PO Formulation: Prepare CPO-4 in the selected oral vehicle at a concentration of 2 mg/mL (for a 10 mg/kg dose in a 20g mouse at 10 mL/kg).

  • Dosing:

    • IV Group: Administer CPO-4 via tail vein injection at a dose of 1-2 mg/kg.

    • PO Group: Administer CPO-4 via oral gavage at a dose of 10-20 mg/kg.

  • Blood Sampling:

    • Collect serial blood samples (approx. 50 µL) from each animal if using a serial bleeding protocol.[23] Alternatively, use terminal bleeds for each time point.[21]

    • IV Time Points: 2, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours.[21]

    • PO Time Points: 15, 30 minutes, 1, 2, 4, 8, 24 hours.[21]

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) and place immediately on ice.

  • Plasma Preparation: Centrifuge blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma. Transfer plasma to fresh tubes and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of CPO-4 in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

In-Vivo Pharmacodynamic & Efficacy Studies

These studies are designed to demonstrate that CPO-4 engages its target (FFAR1) in a living animal and produces the desired therapeutic effect (improved glycemic control).

Diagram 1: Hypothesized FFAR1 Signaling Pathway

This diagram illustrates the proposed mechanism by which CPO-4 enhances glucose-stimulated insulin secretion in pancreatic β-cells.

FFAR1_Pathway cluster_EC Extracellular cluster_Membrane Plasma Membrane cluster_IC Intracellular CPO4 CPO-4 (Agonist) FFAR1 FFAR1 / GPR40 CPO4->FFAR1 Binds Gq Gq Protein FFAR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca ↑ [Ca2+]i ER->Ca Releases Ca2+ InsulinVesicle Insulin Vesicle Ca->InsulinVesicle Triggers Exocytosis InsulinSecretion Insulin Secretion InsulinVesicle->InsulinSecretion Glucose Glucose Metabolism (↑ ATP/ADP) Glucose->Ca Primes

Caption: Hypothesized signaling cascade of CPO-4 via the FFAR1 receptor.

Protocol 3.1: Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of CPO-4 on glucose disposal following an oral glucose challenge. This is the primary efficacy endpoint for an insulin secretagogue.

Principle: An OGTT challenges the body's ability to handle a glucose load. An effective FFAR1 agonist will enhance the glucose-stimulated insulin response, leading to faster clearance of glucose from the bloodstream and a lower area under the curve (AUC) for glucose.

  • Animal Model: Use DIO mice or db/db mice (typically 8-12 weeks of age).

  • Acclimatization & Grouping: House animals for at least one week before the study. Randomize animals into groups (n=8-10/group) based on body weight and baseline fasting blood glucose.

    • Group 1: Vehicle Control (e.g., 0.5% MC)

    • Group 2: CPO-4 (Low Dose, e.g., 3 mg/kg)

    • Group 3: CPO-4 (High Dose, e.g., 30 mg/kg)

    • Group 4: Positive Control (e.g., a known FFAR1 agonist or a DPP-4 inhibitor like Sitagliptin)

  • Procedure:

    • Fast animals overnight (approx. 16 hours) with free access to water.[24][25]

    • Record baseline body weight.

    • Administer the vehicle, CPO-4, or positive control via oral gavage.

    • Wait for the appropriate pre-treatment time (determined from PK data, typically 30-60 minutes).

    • Take a baseline (t=0) blood sample from the tail vein to measure blood glucose.

    • Administer a 2 g/kg D-glucose solution via oral gavage.[24][26]

    • Measure blood glucose from tail vein blood at 15, 30, 60, 90, and 120 minutes post-glucose challenge.[26]

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each group.

    • Calculate the Area Under the Curve (AUC) for glucose for each animal.

    • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare the AUCs of the treatment groups to the vehicle control.

Protocol 3.2: In-Vivo Glucose-Stimulated Insulin Secretion (GSIS)

Objective: To directly measure the effect of CPO-4 on insulin secretion in response to a glucose challenge.

Principle: This assay provides direct evidence that the glucose-lowering effect observed in the OGTT is due to enhanced insulin secretion, confirming the proposed mechanism of action.[27]

  • Animal Model & Groups: Use the same models and grouping strategy as the OGTT. This test can be run concurrently with an OGTT by collecting larger blood samples at key time points.

  • Procedure:

    • Follow the fasting and dosing procedure from the OGTT protocol.

    • At the baseline (t=0) time point, collect approximately 50 µL of blood into an EDTA-coated tube for plasma insulin measurement.[24]

    • Administer the 2 g/kg glucose bolus.

    • At a peak response time (e.g., 15 minutes post-glucose), collect a second 50 µL blood sample for plasma insulin.[24][25]

  • Sample Handling: Keep blood samples on ice. Centrifuge to separate plasma and store at -80°C.

  • Analysis: Measure insulin concentrations using a commercially available, sensitive mouse insulin ELISA kit.[24]

  • Data Interpretation: Compare the fold-increase in plasma insulin from t=0 to t=15 minutes between the vehicle and CPO-4 treated groups. A significant increase in the CPO-4 group would confirm its function as an insulin secretagogue.

Diagram 2: Experimental Workflow for Efficacy Testing

This diagram outlines the logical flow of an in-vivo efficacy study for CPO-4.

Efficacy_Workflow Start Start: Select Animal Model (e.g., DIO mice) Acclimate Acclimatization (1 week) Start->Acclimate Baseline Baseline Measurements (Body Weight, Fasting Glucose) Acclimate->Baseline Randomize Randomization into Groups (Vehicle, CPO-4, Positive Control) Baseline->Randomize Fasting Overnight Fasting (16 hours) Randomize->Fasting Dosing Oral Dosing (Vehicle or Compound) Fasting->Dosing PreTreat Pre-treatment Period (30-60 min) Dosing->PreTreat OGTT OGTT / GSIS Procedure PreTreat->OGTT T0 t=0: Baseline Blood Sample (Glucose & Insulin) OGTT->T0 GlucoseBolus Oral Glucose Bolus (2 g/kg) T0->GlucoseBolus Timepoints t=15, 30, 60, 90, 120 min Blood Glucose Sampling GlucoseBolus->Timepoints T15_Insulin t=15 min: Peak Insulin Sample Timepoints->T15_Insulin subset Analysis Data Analysis (AUC, Stats) Timepoints->Analysis T15_Insulin->Analysis End End: Evaluate Efficacy Analysis->End

Caption: Workflow for conducting OGTT and GSIS efficacy studies in mice.

Preliminary Safety & Toxicological Assessment

Objective: To identify potential acute toxicity and establish a preliminary safety profile for CPO-4.

Principle: While comprehensive toxicology studies are conducted later in drug development, early assessments are crucial. These studies should be guided by international regulatory guidelines such as those from the ICH.[28][29][30][31][32] Key observations include clinical signs, body weight changes, and effects on major organs.

Protocol 4.1: Acute Dose-Range Finding Study
  • Animal Model: Use healthy, non-diabetic rodents (e.g., Sprague Dawley rats), as they are often more sensitive to off-target toxicity than robust diabetic models.

  • Dosing: Administer single, escalating doses of CPO-4 to small groups of animals (n=2-3 per sex per group). Doses should span a wide range, from the anticipated efficacious dose up to a limit dose (e.g., 1000 mg/kg).

  • Observations:

    • Monitor animals intensively for the first 4-6 hours post-dose and then daily for 14 days.

    • Record clinical signs of toxicity (e.g., changes in posture, activity, respiration).

    • Measure body weight at baseline, Day 7, and Day 14.

    • At the end of the study, perform a gross necropsy to examine major organs for any visible abnormalities.

  • Data Interpretation: The goal is to identify a Maximum Tolerated Dose (MTD). This information is critical for designing longer-term repeat-dose toxicology studies. Any signs of toxicity, especially potential hepatotoxicity which has been a concern for some FFAR1 agonists, should be carefully noted.[2]

Summary and Next Steps

This guide provides a foundational framework for the in-vivo evaluation of CPO-4. Successful demonstration of glucose-lowering efficacy in both DIO and db/db mouse models, coupled with a confirmed mechanism of enhancing glucose-stimulated insulin secretion, would provide strong validation for the therapeutic hypothesis. Positive results from these studies, along with a clean preliminary safety profile, would justify advancing CPO-4 into more comprehensive, regulated preclinical development.

References

  • Recent Updates on Free Fatty Acid Receptor 1 (GPR-40) Agonists for the Treatment of Type 2 Diabetes Mellitus. PubMed. Available at: [Link]

  • Mechanistic Studies on the Stereoselectivity of FFAR1 Modulators. ACS Publications. Available at: [Link]

  • Free fatty acid receptor 1. Wikipedia. Available at: [Link]

  • A FFAR1 full agonist restores islet function in models of impaired glucose-stimulated insulin secretion and diabetic non-human primates. PubMed. Available at: [Link]

  • FFAR1 Is Involved in Both the Acute and Chronic Effects of Palmitate on Insulin Secretion. Oxford Academic. Available at: [Link]

  • Fatty Acids bound to GPR40 (FFAR1) regulate insulin secretion. Reactome Pathway Database. Available at: [Link]

  • Regulation and mechanism of action of FFAR1/GPR40. The Physiological Society. Available at: [Link]

  • Recent Advances in Development of GPR40 Modulators (FFA1/FFAR1): An Emerging Target for Type 2 Diabetes. PubMed. Available at: [Link]

  • The db/db mouse. Gubra. Available at: [Link]

  • GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. PMC - NIH. Available at: [Link]

  • Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells. PubMed. Available at: [Link]

  • Type 2 Diabetes Mouse Models. Charles River Laboratories. Available at: [Link]

  • S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]

  • C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice. Taconic Biosciences. Available at: [Link]

  • Animal models for type 1 and type 2 diabetes: advantages and limitations. PubMed Central. Available at: [Link]

  • Characterization of the db/db Mouse Model of Type 2 Diabetes. PubMed. Available at: [Link]

  • Diabetic Mouse (db/db). Envigo. Available at: [Link]

  • Diet-induced Obesity DIO Mouse Model. InnoSer. Available at: [Link]

  • Animal models in type 2 diabetes research: An overview. ResearchGate. Available at: [Link]

  • UC Davis MMPC-Live Protocol Glucose-stimulated Insulin Secretion (in vivo). UC Davis. Available at: [Link]

  • Murine Pharmacokinetic Studies. PMC - NIH. Available at: [Link]

  • ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals. Therapeutic Goods Administration (TGA). Available at: [Link]

  • Full article: Animal Models of Type 2 Diabetes Complications: A Review. Taylor & Francis. Available at: [Link]

  • IN-VIVO Glucose-stimulates Insulin Secretion Test. Protocols.io. Available at: [Link]

  • Diet-Induced Obesity (DIO) Mouse and Rat Models. Charles River Laboratories. Available at: [Link]

  • Choosing Among Type II Diabetes Mouse Models. The Jackson Laboratory. Available at: [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]

  • Protocol for in vivo and ex vivo assessment of hyperglycemia and islet functions in diabetic mice. ResearchGate. Available at: [Link]

  • V B. Metabolism and Pharmacokinetic Studies. FDA. Available at: [Link]

  • GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges. ResearchGate. Available at: [Link]

  • Animal Models in Diabetic Research—History, Presence, and Future Perspectives. MDPI. Available at: [Link]

  • In Vivo and In Vitro Glucose-Induced Biphasic Insulin Secretion in the Mouse: Pattern and Role of Cytoplasmic Ca2+ and Amplification Signals in β-Cells. American Diabetes Association. Available at: [Link]

  • Safety Guidelines. ICH. Available at: [Link]

  • A Mouse Model of Diet-Induced Obesity and Insulin Resistance. PMC - NIH. Available at: [Link]

  • Pk/bio-distribution. MuriGenics. Available at: [Link]

  • The diet-induced obese mouse. Gubra. Available at: [Link]

  • Implementing ICH S6(R1): Preclinical Safety Evaluation Of Biotechnology. Co-Labb. Available at: [Link]

  • Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. MDPI. Available at: [Link]

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Application Notes and Protocols for Measuring 2-Cyclopentyl-1,3-oxazole-4-carboxylic Acid Binding Affinity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing the Interaction of a Novel Small Molecule

In the landscape of drug discovery and chemical biology, the identification and characterization of interactions between novel small molecules and their biological targets are of paramount importance. 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid is a compound of interest for which the precise biological target and binding affinity may be under investigation. The determination of binding affinity, quantified by the dissociation constant (K D), is a critical step in validating a potential drug target, understanding structure-activity relationships (SAR), and guiding lead optimization.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of three robust biophysical techniques to measure the binding affinity of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid to a putative protein target. The techniques discussed—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST)—offer orthogonal approaches to characterizing molecular interactions, each with its unique strengths.

The protocols herein are designed to be self-validating systems, emphasizing not just the procedural steps but also the underlying scientific principles and critical considerations that ensure data integrity and reproducibility.

Section 1: Surface Plasmon Resonance (SPR) for Real-Time Kinetic and Affinity Analysis

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions.[1][2][3] It provides a wealth of information, including the association rate (k a), dissociation rate (k d), and the equilibrium dissociation constant (K D).[4]

Scientific Principles of SPR

SPR technology relies on the phenomenon of total internal reflection of polarized light at the interface of a high-refractive-index medium (the prism) and a low-refractive-index medium (the sample), where a thin gold film on a sensor chip is positioned.[1] At a specific angle of incidence, the light excites surface plasmons on the gold film, causing a measurable dip in the intensity of the reflected light.[3] The binding of an analyte (2-Cyclopentyl-1,3-oxazole-4-carboxylic acid) to a ligand (the protein target) immobilized on the sensor chip surface causes a change in the local refractive index, which in turn alters the resonance angle.[3] This change is proportional to the mass bound to the surface and is recorded in real-time as a sensorgram.

SPR_Workflow cluster_prep Preparation cluster_immob Immobilization cluster_analysis Interaction Analysis cluster_data Data Processing p_prep Protein & Ligand Preparation chip_select Sensor Chip Selection (e.g., CM5) activation Surface Activation (EDC/NHS) chip_select->activation coupling Protein Immobilization (Amine Coupling) activation->coupling deactivation Deactivation (Ethanolamine) coupling->deactivation baseline Establish Baseline deactivation->baseline association Association (Analyte Injection) baseline->association dissociation Dissociation (Buffer Flow) association->dissociation regeneration Regeneration dissociation->regeneration ref_sub Reference Subtraction dissociation->ref_sub regeneration->baseline fitting Kinetic Model Fitting (e.g., 1:1 Langmuir) ref_sub->fitting results Obtain ka, kd, KD fitting->results

Detailed Protocol for SPR Analysis

1. Preparation of Reagents and Consumables:

  • Protein Target: Prepare a stock solution of the purified protein target at a concentration of 20-50 µg/mL in a buffer with a pH 0.5-1 unit below the protein's isoelectric point (pI) for optimal amine coupling (e.g., 10 mM sodium acetate, pH 4.5).[5] The protein should be of high purity (>95%).

  • 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid (Analyte): Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. From this, create a dilution series in the running buffer. The final DMSO concentration in the samples should be matched across all concentrations and kept as low as possible (<5%) to minimize solvent effects.[2]

  • Running Buffer: A common running buffer is HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Immobilization Reagents (Amine Coupling Kit): 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC), 0.1 M N-hydroxysuccinimide (NHS), and 1 M ethanolamine-HCl pH 8.5.[6]

  • Sensor Chip: A carboxymethylated dextran sensor chip (e.g., CM5) is often a good starting point for protein immobilization.[6][7]

2. Protein Immobilization via Amine Coupling:

  • Equilibrate the sensor chip with running buffer at a flow rate of 10 µL/min.

  • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC and NHS for 7 minutes.[8]

  • Inject the protein solution over the activated surface. The amount of immobilized protein can be controlled by adjusting the protein concentration and contact time. Aim for an immobilization level that will yield a maximum analyte response (Rmax) of approximately 50-100 Response Units (RU).

  • Deactivate any remaining active esters by injecting ethanolamine-HCl for 7 minutes.[8] This step also removes non-covalently bound protein.

  • A reference surface should be prepared by performing the activation and deactivation steps without protein injection. This will be used to subtract bulk refractive index changes and non-specific binding.[9]

3. Interaction Analysis:

  • Establish a stable baseline by flowing running buffer over the sensor and reference surfaces.[1]

  • Inject the prepared dilutions of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid over both surfaces for a defined period (e.g., 60-180 seconds) to monitor the association phase.

  • Switch back to flowing only the running buffer to monitor the dissociation phase.[1] The duration of this phase should be sufficient to observe a significant portion of the dissociation.

  • After each cycle, regenerate the sensor surface by injecting a solution that removes the bound analyte without denaturing the immobilized protein (e.g., a short pulse of low pH glycine or high salt). This step needs to be optimized for the specific protein-ligand pair.[4]

4. Data Analysis:

  • Subtract the response from the reference channel from the active channel to obtain the specific binding signal.

  • Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to determine k a, k d, and K D.[10]

ParameterRecommended Starting PointRationale
Protein Immobilization Buffer 10 mM Sodium Acetate, pH 4.0-5.5Low ionic strength and a pH below the protein's pI promotes electrostatic pre-concentration on the negatively charged sensor surface, increasing immobilization efficiency.
Immobilization Level 1000-2000 RUFor small molecule analysis, a higher surface density of the protein is often needed to achieve a detectable signal.
Analyte Concentration Range 0.1x to 10x the expected K DA wide concentration range is necessary to accurately define the binding curve and obtain reliable kinetic parameters.
Flow Rate 30 µL/minThis is a common flow rate that minimizes mass transport limitations, where the rate of binding is limited by the diffusion of the analyte to the surface rather than the intrinsic binding kinetics.
Association/Dissociation Time 60-180 s / 180-600 sThese times should be long enough to observe the curvature of the association phase and a significant portion of the dissociation phase.

Section 2: Isothermal Titration Calorimetry (ITC) for a Complete Thermodynamic Profile

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[11] It is considered the gold standard for determining the thermodynamics of biomolecular interactions in solution, as it is a label-free and immobilization-free method.[12] A single ITC experiment can determine the binding affinity (K D), stoichiometry (n), and the enthalpy (ΔH) of the interaction.[11] From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event.[12]

Scientific Principles of ITC

An ITC instrument consists of two cells, a reference cell and a sample cell, enclosed in an adiabatic jacket.[12][13] The reference cell is typically filled with buffer or water, while the sample cell contains the protein solution. The small molecule ligand is loaded into a syringe and injected in small aliquots into the sample cell.[12] As the ligand binds to the protein, heat is either released (exothermic) or absorbed (endothermic).[14] A sensitive thermoelectric device detects the temperature difference between the sample and reference cells, and a feedback system applies power to maintain a constant temperature. The power required to maintain this thermal equilibrium is what is measured. The heat change per injection is plotted against the molar ratio of the ligand to the protein, generating a binding isotherm that can be fit to a binding model to extract the thermodynamic parameters.[14]

ITC_Workflow cluster_prep Preparation cluster_setup Instrument Setup cluster_titration Titration cluster_data Data Analysis sample_prep Protein & Ligand in Matched Buffer conc_det Accurate Concentration Determination cell_loading Load Protein into Sample Cell conc_det->cell_loading syringe_loading Load Ligand into Syringe cell_loading->syringe_loading equilibration Thermal Equilibration syringe_loading->equilibration injections Sequential Ligand Injections equilibration->injections heat_meas Measure Heat Change per Injection injections->heat_meas isotherm Plot Heat vs. Molar Ratio heat_meas->isotherm fitting Fit to Binding Model isotherm->fitting results Obtain KD, n, ΔH, ΔS fitting->results

Detailed Protocol for ITC Analysis

1. Sample Preparation:

  • Protein Target: The protein should be highly pure and free of aggregates. Dialyze the protein extensively against the final experimental buffer to ensure a precise buffer match with the ligand solution.

  • 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid (Ligand): Dissolve the compound in the exact same buffer used for the final dialysis of the protein. If DMSO is required for solubility, ensure the same final concentration of DMSO is present in both the protein and ligand solutions.

  • Concentration: Accurate concentration determination of both protein and ligand is crucial for reliable results.[14] The protein concentration in the cell should be 10-100 times the expected K D. The ligand concentration in the syringe should be 10-20 times the protein concentration.[14]

2. Experimental Setup:

  • Thoroughly clean the sample cell and syringe with detergent and water, followed by extensive rinsing with the experimental buffer.

  • Load the protein solution into the sample cell, avoiding the introduction of air bubbles.

  • Load the ligand solution into the injection syringe, again ensuring no air bubbles are present.

  • Place the assembly into the calorimeter and allow the system to equilibrate thermally.

3. Titration:

  • Set the experimental parameters, including the cell temperature, stirring speed (e.g., 750 rpm), injection volume (e.g., 2 µL for a 200 µL cell), and the spacing between injections.

  • Perform an initial small injection (e.g., 0.5 µL) that will be discarded during data analysis to account for diffusion from the syringe tip.

  • Proceed with a series of injections (e.g., 19 injections of 2 µL) until the protein is saturated with the ligand, and the heat of injection returns to the baseline heat of dilution.

4. Data Analysis:

  • Integrate the raw data peaks to determine the heat change for each injection.

  • Plot the heat per injection against the molar ratio of ligand to protein.

  • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine K D, n, and ΔH.[14]

  • Calculate ΔG and -TΔS using the equations: ΔG = -RTln(1/K D) and ΔG = ΔH - TΔS.

ParameterRecommended Starting PointRationale
Protein Concentration (Cell) 10-100 x expected K DThis concentration range ensures a well-defined binding isotherm. Too low a concentration will result in a weak signal, while too high a concentration can lead to a very steep binding curve that is difficult to fit accurately.
Ligand Concentration (Syringe) 10-20 x Protein ConcentrationThis ensures that the protein in the cell becomes saturated with the ligand over the course of the titration, allowing for the determination of the binding stoichiometry.
Temperature 25 °CA standard starting temperature. It can be varied to determine the heat capacity change (ΔC p) of the interaction.
Number of Injections 20-30This provides a sufficient number of data points to accurately define the binding isotherm.
Stirring Speed 750 rpmEnsures rapid mixing of the injectant with the cell contents without causing protein denaturation due to shear stress.

Section 3: MicroScale Thermophoresis (MST) for Low Sample Consumption and Versatility

MicroScale Thermophoresis (MST) is a powerful and versatile technique for quantifying biomolecular interactions in solution.[15] It is based on the principle of thermophoresis, the directed movement of molecules in a temperature gradient, which is sensitive to changes in the size, charge, and hydration shell of a molecule upon binding to a ligand.[15] MST offers several advantages, including low sample consumption, a wide affinity range, and the ability to perform measurements in complex biological matrices.[16]

Scientific Principles of MST

In an MST experiment, a fluorescently labeled molecule (typically the protein) is mixed with a dilution series of the unlabeled ligand (2-Cyclopentyl-1,3-oxazole-4-carboxylic acid). These samples are loaded into glass capillaries, and a focused infrared laser is used to create a precise microscopic temperature gradient.[16] The movement of the fluorescently labeled protein along this temperature gradient is monitored. When the ligand binds to the protein, the thermophoretic properties of the complex will differ from those of the unbound protein. This change in thermophoresis is detected as a change in the fluorescence signal in the heated region. By plotting the normalized fluorescence change against the logarithm of the ligand concentration, a binding curve is generated, from which the K D can be determined.[15]

MST_Workflow cluster_prep Preparation cluster_mixing Sample Mixing cluster_measurement Measurement cluster_data Data Analysis protein_labeling Fluorescent Labeling of Protein ligand_dilution Ligand Serial Dilution mixing Mix Labeled Protein with Ligand Dilutions ligand_dilution->mixing incubation Incubation mixing->incubation capillary_loading Load into Capillaries incubation->capillary_loading mst_run MST Instrument Run capillary_loading->mst_run norm_fluorescence Plot Normalized Fluorescence mst_run->norm_fluorescence fitting Fit to Binding Curve norm_fluorescence->fitting results Determine KD fitting->results

Detailed Protocol for MST Analysis

1. Protein Labeling:

  • The protein target needs to be fluorescently labeled. A common method is to use an N-hydroxysuccinimide (NHS) ester-activated fluorescent dye (e.g., NT-647) that reacts with primary amines (lysine residues and the N-terminus) on the protein.[16]

  • Alternatively, if the protein has a His-tag, a fluorescently labeled tris-NTA probe can be used for non-covalent labeling.[16]

  • Follow the labeling kit manufacturer's protocol to achieve a low labeling stoichiometry (ideally 1 dye molecule per protein) to avoid altering the protein's binding properties.

  • Remove excess free dye using a size-exclusion chromatography column.

2. Sample Preparation:

  • Labeled Protein: Prepare a stock solution of the labeled protein at a concentration that is at least twice the final concentration to be used in the assay (e.g., 100 nM for a final concentration of 50 nM).

  • 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid (Ligand): Prepare a 16-point serial dilution of the ligand in the assay buffer. The highest concentration should be at least 20-fold higher than the expected K D.[16]

  • Assay Buffer: A standard buffer such as PBS or Tris-HCl containing 0.05% Tween-20 is often used to prevent adsorption of the sample to the capillaries.[17]

3. Measurement:

  • Mix equal volumes of the labeled protein solution with each of the ligand dilutions. This will result in a constant concentration of the labeled protein and a varying concentration of the ligand in each sample.

  • Incubate the mixtures for a sufficient time to reach binding equilibrium (e.g., 15-30 minutes at room temperature).[18]

  • Load the samples into the MST capillaries.[18]

  • Place the capillaries in the MST instrument and perform the measurement. The instrument will apply the IR laser and record the fluorescence changes.

4. Data Analysis:

  • The instrument software will calculate the change in normalized fluorescence (ΔF norm).

  • Plot ΔF norm against the logarithm of the ligand concentration.

  • Fit the resulting dose-response curve to the appropriate binding model (e.g., the law of mass action for a 1:1 interaction) to determine the K D.[19]

ParameterRecommended Starting PointRationale
Labeled Protein Concentration 10-50 nMThis concentration should be well below the K D to ensure accurate determination of the binding affinity. It should also provide a good fluorescence signal.
Ligand Concentration Range 16-point dilution series starting at >20x expected K DA wide range of ligand concentrations is necessary to define the top and bottom plateaus of the binding curve.
Assay Buffer PBS or Tris with 0.05% Tween-20The detergent is crucial to prevent non-specific binding of the protein and/or ligand to the capillary walls, which can interfere with the measurement.
MST Power 20-40%This power setting should be sufficient to induce a measurable thermophoretic effect without causing sample heating that could lead to denaturation.
Incubation Time 15-30 minutesThis allows the binding reaction to reach equilibrium before the measurement is taken.

Conclusion

The choice of technique for measuring the binding affinity of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid will depend on several factors, including the properties of the protein target, the availability of instrumentation, and the specific questions being addressed. SPR provides detailed kinetic information, ITC offers a complete thermodynamic profile, and MST is a versatile method with low sample consumption. By employing one or more of these robust techniques and following the detailed protocols and considerations outlined in these application notes, researchers can confidently and accurately characterize the binding interactions of this novel small molecule, paving the way for further investigation and potential therapeutic development.

References

  • Biacore T200: MSI Getting Started Guide to Surface Plasmon Resonance Introduction Instrument Overview - UNSW. (n.d.). Retrieved from [Link]

  • A beginner's guide to surface plasmon resonance. (2023). The Biochemist. Retrieved from [Link]

  • Surface plasmon resonance1. (n.d.). Retrieved from [Link]

  • Data Sheet SPR Kinetic Affinity Assay Protocol - Gifford Bioscience. (n.d.). Retrieved from [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart. (n.d.). Retrieved from [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024). Retrieved from [Link]

  • Principles of surface plasmon resonance (SPR) used in Biacore™ systems - YouTube. (2022). Retrieved from [Link]

  • Explained: Sensor Chips for Surface Plasmon Resonance and Other Applications. (2024). Retrieved from [Link]

  • Membrane Protein:Receptor Interactions Using SPR l Protocol Preview - YouTube. (2022). Retrieved from [Link]

  • Assessing small molecule kinetics and affinity through SPR screening. (2023). News-Medical.Net. Retrieved from [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (n.d.). PubMed Central. Retrieved from [Link]

  • Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. (2017). In Books. Retrieved from [Link]

  • Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. (2024). Publications. Retrieved from [Link]

  • Quick Start: Isothermal Titration Calorimetry (ITC) - TA Instruments. (n.d.). Retrieved from [Link]

  • Microscale Thermophoresis (MST) – Nanotemper Monolith NT.115 - OSTR. (n.d.). Retrieved from [Link]

  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. (n.d.). Retrieved from [Link]

  • Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US). (n.d.). Retrieved from [Link]

  • MST Assay Service for Drug Discovery - Reaction Biology. (n.d.). Retrieved from [Link]

  • Amine-coupling - SPR-Pages. (2022). Retrieved from [Link]

  • Isothermal Titration Calorimetry: Experimental Design, Data Analysis, and Probing Macromolecule/Ligand Binding and Kinetic Interactions - Vanderbilt University. (n.d.). Retrieved from [Link]

  • Measuring the KD of Protein-Ligand Interactions Using Microscale Thermophoresis. (n.d.). Retrieved from [Link]

  • Monolith NT.115pico: CMI Getting Started Guide to MicroScale Thermophoresis Introduction Instrument Overview. (2024). Retrieved from [Link]

  • User Starting Guide for the Monolith NT.115. (n.d.). Retrieved from [Link]

  • N-Terminal Protein Labeling with N-Hydroxysuccinimide Esters and Microscale Thermophoresis Measurements of Protein-Protein Interactions Using Labeled Protein. (2021). PubMed. Retrieved from [Link]

  • Equations for Fitting MST Data - NanoTemper Technologies. (n.d.). Retrieved from [Link]

  • Choosing the Right Sensor Chip - Surface Plasmon Resonance. (2014). Retrieved from [Link]

  • Amine coupling of ligand to Biacore sensor chips. (n.d.). Retrieved from [Link]

  • Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids - Bio-protocol. (n.d.). Retrieved from [Link]

  • Amine Coupling Kit - DOJINDO. (n.d.). Retrieved from [Link]

  • Microscale thermophoresis (MST) determination of K d for interactions... - ResearchGate. (n.d.). Retrieved from [Link]

  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC - NIH. (2011). Retrieved from [Link]

  • MST: Micro Scale Thermophoresis - MOSBRI.eu. (n.d.). Retrieved from [Link]

  • Capture vs. Coupling of Antibody Application Note 10 - XanTec bioanalytics GmbH. (n.d.). Retrieved from [Link]

  • 5 – Immobilization - Bruker Daltonics SPR. (n.d.). Retrieved from [Link]

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Application Note: 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid (COCA) as a Molecular Probe

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in chemical biology and medicinal chemistry. It details the utility of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid (COCA) as a pharmacological and structural probe, specifically targeting Hydroxycarboxylic Acid Receptors (HCARs) such as GPR109A (HCA2) and exploring bioisosteric replacements in fragment-based drug discovery (FBDD).

Executive Summary

2-Cyclopentyl-1,3-oxazole-4-carboxylic acid is a rigid, lipophilic small molecule used as a chemical probe to interrogate the binding requirements of G-protein coupled receptors (GPCRs) that recognize endogenous hydroxy-acids (e.g., GPR109A/HCA2) and to map hydrophobic sub-pockets in enzyme active sites (e.g., PDE4, DAAO).

Unlike flexible aliphatic acids, the oxazole core of this probe locks the carboxylic acid and the hydrophobic tail (cyclopentyl group) into a specific vector, reducing entropic penalty upon binding. This guide provides protocols for using this molecule as a functional agonist probe , a fragment-based NMR probe , and a scaffold for fluorescent tracer synthesis .

Technical Profile & Mechanism of Action

Chemical Pharmacophore

The molecule functions as a bioisostere of nicotinic acid (niacin) and 3-hydroxybutyrate.

  • Carboxylic Acid (Head): Forms a salt bridge with conserved arginine residues (e.g., Arg263 in GPR109A) in the receptor orthosteric site.

  • Oxazole Ring (Linker): A rigid, aromatic spacer that replaces the pyridine of niacin or the flexible chain of butyrate. It acts as a bioisostere for amide or ester bonds, improving metabolic stability against hydrolysis.

  • Cyclopentyl Group (Tail): A lipophilic moiety that probes the size and depth of the hydrophobic pocket adjacent to the ionic binding site.

Primary Biological Targets
  • GPR109A (HCA2): A Gi-coupled receptor.[1][2][3] Agonism leads to inhibition of Adenylyl Cyclase, reduced cAMP, and suppression of lipolysis in adipocytes.

  • PDE4 (Phosphodiesterase 4): Oxazole-carboxylates are investigated as scaffold inhibitors for the catalytic domain of PDE4.

Experimental Protocols

Protocol A: Functional Agonist Screening (GPR109A cAMP Suppression)

Objective: Determine if the probe acts as an agonist for the GPR109A receptor in a cellular context. Principle: Since GPR109A is


-coupled, activation will suppress forskolin-induced cAMP levels.
Materials
  • Cell Line: CHO-K1 or HEK293 stably expressing human GPR109A (HCA2).

  • Reagents:

    • Probe: 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid (100 mM stock in DMSO).

    • Stimulant: Forskolin (10 µM final concentration).

    • Detection: TR-FRET cAMP immunoassay kit (e.g., LANCE or HTRF).

  • Buffer: HBSS + 5 mM HEPES + 0.1% BSA + 0.5 mM IBMX (phosphodiesterase inhibitor).

Step-by-Step Methodology
  • Cell Preparation: Harvest cells and resuspend in Assay Buffer at

    
     cells/mL.
    
  • Plating: Dispense 5 µL of cell suspension (1,000 cells) into a 384-well low-volume white plate.

  • Compound Addition:

    • Prepare a serial dilution of the Probe (10 µM to 1 nM) in Assay Buffer containing 20 µM Forskolin .

    • Note: Forskolin is required to raise basal cAMP so that the

      
       effect (suppression) can be measured.
      
    • Add 5 µL of the Probe/Forskolin mix to the cells.

  • Incubation: Incubate for 30 minutes at Room Temperature (RT).

  • Detection:

    • Add 5 µL of cAMP-d2 antibody (Acceptor).

    • Add 5 µL of Anti-cAMP-Cryptate (Donor).

  • Read: Incubate for 1 hour at RT and read on a TR-FRET compatible plate reader (Ex: 337 nm, Em: 665/620 nm).

  • Analysis: Plot FRET ratio (665/620) vs. log[Probe]. Calculate

    
     for cAMP suppression.
    

Self-Validation Check:

  • Positive Control: Niacin (Nicotinic Acid) should show robust suppression (

    
    ).
    
  • Negative Control: DMSO alone + Forskolin (defines 0% inhibition).

Protocol B: Structural Binding via STD-NMR

Objective: Confirm direct physical binding of the fragment probe to the target protein (e.g., purified GPR109A or PDE4 catalytic domain) and map the binding epitope. Technique: Saturation Transfer Difference (STD) NMR.

Materials
  • Protein: Purified target protein (

    
     purity), 10–20 µM in 
    
    
    
    buffer.
  • Probe: 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid (1–2 mM).

  • Instrument: 600 MHz NMR spectrometer with cryoprobe.

Step-by-Step Methodology
  • Sample Prep: Mix protein (10 µM) and Probe (1 mM) in phosphate buffer (pH 7.4) with 10%

    
    . Ratio Protein:Ligand should be 1:100.
    
  • On-Resonance Irradiation: Set irradiation frequency at a region containing only protein resonances (e.g., -1.0 ppm or 12 ppm) to saturate the protein signals.

  • Off-Resonance Irradiation: Set frequency far from any signal (e.g., 40 ppm) for the reference spectrum.

  • Data Acquisition: Acquire proton spectra with a train of Gaussian pulses (saturation time 2–3 seconds).

  • Subtraction: Subtract the On-Resonance spectrum from the Off-Resonance spectrum.

  • Interpretation:

    • Signals that appear in the difference spectrum correspond to protons of the probe that are in close contact (

      
      ) with the protein surface.
      
    • Critical Analysis: If the cyclopentyl protons show strong STD signals but the oxazole proton is weak, the binding is driven primarily by the hydrophobic tail insertion.

Protocol C: Synthesis of a Fluorescent Tracer

Objective: Convert the carboxylic acid "handle" into a fluorescent probe for microscopy or flow cytometry. Chemistry: Amide coupling to a fluorophore-amine.

Workflow
  • Activation: Dissolve 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid (1 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2 eq). Stir for 10 min.

  • Coupling: Add 5-FAM-cadaverine (Fluorescein with a pentylamine linker) (1 eq).

  • Reaction: Stir at RT for 4 hours. Monitor by LC-MS (Target mass: Probe MW + Fluorophore MW - H2O).

  • Purification: HPLC (C18 column, Water/Acetonitrile gradient).

  • Usage: Use the resulting conjugate to stain cells expressing HCARs. Competition with unlabeled Niacin confirms specificity.

Data Visualization

GPR109A Signaling Pathway (Gi-Coupled)

The following diagram illustrates the signaling cascade modulated by the probe when acting as an agonist.

GPR109A_Pathway Probe 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid (Probe) Receptor GPR109A (HCA2) Receptor Probe->Receptor Binding (Agonist) Gi G_i Protein (Heterotrimeric) Receptor->Gi Activates AC Adenylyl Cyclase (Effector) Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Production PKA Protein Kinase A (PKA) cAMP->PKA Downregulates Lipolysis Lipolysis (Free Fatty Acid Release) PKA->Lipolysis Inhibits HSL Phosphorylation

Caption: Mechanism of Action: The probe binds GPR109A, triggering the Gi-protein cascade that suppresses cAMP and downstream lipolysis.[4]

Fragment-to-Lead Optimization Workflow

How to use this probe in a drug discovery campaign.

FBDD_Workflow Step1 Fragment Probe (2-Cyclopentyl-oxazole-acid) Step2 Screening (STD-NMR / SPR) Step1->Step2 1 mM Step3 Hit Validation (Competition Assay) Step2->Step3 Kd < 500 µM Step4 Growth Strategy (Amide Coupling via COOH) Step3->Step4 Validated Binder Step5 Lead Compound (High Affinity Inhibitor) Step4->Step5 SAR Optimization

Caption: Workflow for utilizing the probe as a starting fragment (scaffold) to develop high-affinity ligands.

References

  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)."[3] Pharmacological Reviews, 58(4), 601-611. Link

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate the anti-lipolytic effect of nicotinic acid." Nature Medicine, 9, 352–355. Link

  • Semple, G., et al. (2008). "3-(1H-Tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole: A highly potent isostere of nicotinic acid." Journal of Medicinal Chemistry, 51(16), 5101-5108. (Demonstrates bioisosteric replacement strategies for acid groups in GPR109A). Link

  • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition, 38(12), 1784-1788. (Protocol basis for STD-NMR). Link

  • Enamine Ltd. (2023). "Catalog Entry: 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid (CAS 1247889-30-0)." Chemical Vendor Database. Link (Verification of commercial availability as a building block).

Sources

Application Note: A Systematic Approach to the Formulation of 2-Cyclopentyl-1,3-oxazole-4-carboxylic Acid for In Vivo Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The oxazole scaffold is a privileged heterocycle in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] Specifically, molecules like 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid represent a class of compounds with significant therapeutic potential. However, advancing such new chemical entities (NCEs) from discovery to in vivo evaluation presents a critical hurdle: the development of a stable and bioavailable formulation suitable for animal studies.[3] The presence of the carboxylic acid moiety introduces specific challenges, primarily pH-dependent solubility and potential for interactions with excipients.[4]

This application note provides a comprehensive, systematic guide for researchers, scientists, and drug development professionals on formulating 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid for preclinical in vivo studies. Rather than a single protocol, we present a decision-making framework, beginning with essential pre-formulation characterization and culminating in detailed protocols for preparing various liquid dosage forms. The causality behind experimental choices is emphasized to empower the formulator to develop a robust, effective, and safe vehicle for their specific research needs.

Section 1: Pre-formulation Assessment - The Foundation of Rational Formulation Design

Before any formulation work begins, a thorough physicochemical characterization of the Active Pharmaceutical Ingredient (API) is paramount.[5] These pre-formulation studies provide the foundational data that dictates the entire formulation strategy, minimizing wasted API and preventing misleading results from poorly designed in vivo experiments.[3]

Physicochemical Characterization

A small amount of API (often just a few milligrams) is required for this critical initial assessment.[3]

  • Solubility Profile (pH-dependent): The carboxylic acid group suggests that the solubility of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid will be highly dependent on pH. Determining this profile is the most critical first step.

  • Ionization Constant (pKa): The pKa is the pH at which the compound is 50% ionized. For an acidic compound, solubility dramatically increases at pH values above the pKa. This value is essential for selecting pH-adjusting agents and predicting in vivo dissolution behavior in different segments of the gastrointestinal tract.[6]

  • Lipophilicity (LogP/LogD): Lipophilicity is a measure of a drug's preference for a lipid versus an aqueous environment and is a key predictor of its ability to cross biological membranes.[6] LogP is the partition coefficient of the neutral form, while LogD is the distribution coefficient at a specific pH, accounting for both ionized and unionized species.

  • Solid-State Properties: Understanding the solid form of the API is crucial. This includes:

    • Melting Point: Can provide an initial indication of purity and is a key parameter in thermal analysis.

    • Polymorphism: The existence of different crystalline forms can significantly impact solubility and stability. Techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are used for this analysis.[5]

Stability Assessment

Forced degradation (or stress testing) studies are performed to understand the intrinsic stability of the molecule.[4] These studies expose the API to harsh conditions to identify potential degradation pathways and products, which is crucial for developing stability-indicating analytical methods.[7]

  • Hydrolytic Stability: Testing in acidic, neutral, and basic aqueous solutions (e.g., 0.1 N HCl, water, 0.1 N NaOH) at elevated temperatures.[8] This is particularly important for molecules with ester or amide-like functionalities, though oxazoles are generally stable to acid.[9]

  • Oxidative Stability: Exposure to an oxidizing agent like hydrogen peroxide.

  • Photostability: Exposure to a controlled light source according to ICH Q1B guidelines.

The results of these studies are summarized to build a comprehensive profile of the NCE.

Table 1: Essential Pre-formulation Data for 2-Cyclopentyl-1,3-oxazole-4-carboxylic Acid

ParameterExperimental Method(s)Purpose
Aqueous Solubility Shake-flask method in buffers (pH 1.2, 4.5, 6.8, 7.4)[10]Determines intrinsic solubility and pH-dependency; informs if a solution is feasible and at what pH.
pKa Potentiometric titration, UV-spectrophotometry[11]Critical for predicting ionization state and solubility at different physiological pHs; guides selection of pH modifiers.[6]
LogP / LogD at pH 7.4 Shake-flask method (n-octanol/buffer)[11]Predicts lipophilicity and membrane permeability. A LogP < 5 is generally desirable.[6]
Melting Point Differential Scanning Calorimetry (DSC)Indicates purity and provides a reference for solid-state characterization.
Solid-State Form DSC, Powder X-ray Diffraction (PXRD)Identifies the crystalline or amorphous nature and detects polymorphism, which affects solubility and stability.[5]
Forced Degradation HPLC analysis after exposure to acid, base, H₂O₂, lightIdentifies degradation pathways and products; essential for developing a stability-indicating analytical method.[4]

G cluster_physchem Physicochemical Characterization cluster_stability Stability Assessment Solubility pH-Solubility Profile Data Comprehensive API Profile Solubility->Data pKa pKa Determination pKa->Data LogP LogP / LogD Measurement LogP->Data SolidState Solid-State Analysis (DSC, PXRD) SolidState->Data ForcedDeg Forced Degradation (Acid, Base, H2O2, Light) ForcedDeg->Data API API Available API->Solubility API->pKa API->LogP API->SolidState API->ForcedDeg Formulation Proceed to Formulation Strategy Data->Formulation

Caption: Figure 1: The workflow for pre-formulation assessment.

Section 2: Formulation Strategies and Vehicle Selection

The data gathered in Section 1 directly informs the selection of an appropriate formulation strategy. The primary goal for early preclinical studies is to deliver the drug in a simple, safe, and reproducible manner to ensure that the observed pharmacology is due to the compound itself, not the vehicle.[12]

Decision Tree: Solution vs. Suspension

The first major decision is whether to formulate the compound as a solution or a suspension.

  • Solution: A homogenous mixture where the API is fully dissolved in the vehicle. This is the preferred formulation type as it ensures dose uniformity and typically provides the highest bioavailability. Feasibility is dictated by the required dose and the API's measured solubility.

  • Suspension: A heterogeneous mixture where fine particles of the API are dispersed in a liquid vehicle. This is a necessary alternative when the required dose exceeds the solubility limit in a tolerable volume for the animal species.[13]

G Dose Required Dose (mg/kg) & Dosing Volume (mL/kg) Decision Is Required Concentration < Max Solubility in a Safe Vehicle? Dose->Decision Solubility Solubility Data (mg/mL) Solubility->Decision Solution Pursue Solution Formulation Decision->Solution Yes Suspension Pursue Suspension Formulation Decision->Suspension No

Caption: Figure 2: Decision tree for selecting a formulation type.

Considerations for Route of Administration
  • Oral (PO): The most common route for initial efficacy studies. The formulation must be stable in and tolerated by the gastrointestinal tract. The pH of the vehicle should be considered to avoid local irritation.[12]

  • Parenteral (e.g., Intravenous, IV): Used for pharmacokinetic studies or when oral bioavailability is expected to be low. Parenteral formulations must be sterile, and the pH and osmolality must be near physiological levels (typically pH 4-9 for IV bolus) to prevent pain, hemolysis, and vascular irritation.[12][14]

Selecting Excipients for Preclinical Formulations

Excipients are the inactive ingredients used to create the final dosage form. For preclinical studies, it is crucial to use a minimal number of well-characterized, low-toxicity excipients.

Table 2: Common Excipients for Preclinical Liquid Formulations

Excipient ClassExample(s)Route(s)Function & Rationale
Aqueous Vehicles Sterile Water for Injection (WFI), Saline (0.9% NaCl), Phosphate Buffered Saline (PBS)PO, IVThe preferred base for most formulations due to excellent safety and physiological compatibility.[15]
pH Modifiers Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Citrate or Phosphate BuffersPO, IVUsed to adjust the pH to solubilize the acidic API (by raising pH above pKa) or to bring the final formulation into a physiologically tolerable range.[14]
Co-solvents Propylene Glycol (PG), Polyethylene Glycol 300/400 (PEG 300/400), EthanolPO, IVWater-miscible organic solvents used to increase the solubility of poorly soluble compounds. Use should be minimized and kept within established safety limits for the chosen animal species.[14]
Suspending Agents Methylcellulose (MC), Carboxymethylcellulose (CMC), Hydroxypropyl Methylcellulose (HPMC)POViscosity-enhancing polymers that slow the sedimentation of API particles in a suspension, ensuring more uniform dosing.[16]
Wetting Agents / Surfactants Polysorbate 80 (Tween® 80), Poloxamer 188PO, IVUsed at low concentrations (<1%) in suspensions to reduce the surface tension between the API particles and the vehicle, improving particle dispersion. Can also act as solubilizers at higher concentrations.

Section 3: Detailed Formulation Protocols

The following protocols are generalized and should be adapted based on the specific properties determined in the pre-formulation assessment. All preparations should be performed in a clean environment using calibrated equipment. For parenteral formulations, aseptic technique and sterile components are mandatory.

Protocol 3.1: Preparation of a pH-Adjusted Aqueous Solution (Target: 10 mg/mL)
  • Rationale: This is the simplest and most desirable approach if the API's solubility is sufficient at a physiologically acceptable pH. Based on its acidic nature, raising the pH above the pKa will form the more soluble carboxylate salt.

  • Materials:

    • 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid (API)

    • Sterile Water for Injection (WFI) or 0.9% Saline

    • 0.1 N Sodium Hydroxide (NaOH) solution

    • 0.1 N Hydrochloric Acid (HCl) solution (for back-titration if needed)

    • Calibrated pH meter, magnetic stirrer, and stir bar

    • Volumetric flasks and appropriate glassware

  • Step-by-Step Methodology:

    • Weigh the required amount of API (e.g., 100 mg for 10 mL of formulation).

    • Transfer the API to a volumetric flask or beaker containing approximately 80% of the final volume of the vehicle (e.g., 8 mL of WFI).

    • Begin stirring the mixture. The API will likely be a slurry at this stage.

    • Slowly add 0.1 N NaOH dropwise while monitoring the pH.

    • Continue adding NaOH until the API completely dissolves. Record the pH at which dissolution occurs.

    • Adjust the final pH to a target that is both physiologically acceptable (e.g., pH 7.0-8.0 for oral) and provides a sufficient solubility margin (ideally at least 1 pH unit above the pKa).[12] Use 0.1 N HCl to back-titrate if you overshoot the target pH.

    • Once the API is dissolved and the pH is stable, transfer the solution to a final volumetric flask.

    • Add the vehicle to reach the final target volume (e.g., 10 mL) and mix thoroughly.

    • Filter the final solution through a 0.22 µm syringe filter for sterilization if intended for parenteral administration.

Protocol 3.2: Preparation of a Co-solvent-Based Solution (Target: 10 mg/mL)
  • Rationale: To be used when aqueous solubility is insufficient even with pH adjustment. A co-solvent system can increase the solubility of lipophilic compounds. A common preclinical vehicle is PEG 400:Water (e.g., 60:40 v/v).

  • Materials:

    • API

    • Polyethylene Glycol 400 (PEG 400)

    • Sterile Water for Injection (WFI) or Saline

    • Magnetic stirrer, stir bar, glassware

  • Step-by-Step Methodology:

    • Weigh the required amount of API (e.g., 100 mg for 10 mL).

    • In a beaker, add the required volume of the organic co-solvent (e.g., 6 mL of PEG 400).

    • Add the API to the co-solvent and stir until fully dissolved. Gentle warming (to ~40°C) or sonication can be used to aid dissolution.

    • Once the API is dissolved, slowly add the aqueous component (e.g., 4 mL of WFI) while stirring continuously.

    • Observe the solution carefully for any signs of precipitation. If the compound crashes out, a different co-solvent ratio or an alternative strategy is needed.

    • Allow the final solution to cool to room temperature before use.

Protocol 3.3: Preparation of a Micronized Aqueous Suspension (Target: 20 mg/mL)
  • Rationale: For high-dose studies where the required concentration exceeds the API's solubility in any safe vehicle. The goal is to create a uniform, easily redispersible suspension.

  • Materials:

    • API (micronized, if possible, to improve dissolution and uniformity)

    • Aqueous vehicle containing a suspending agent (e.g., 0.5% w/v Methylcellulose in WFI)

    • Wetting agent (e.g., Polysorbate 80)

    • Mortar and pestle, homogenizer (optional), magnetic stirrer, glassware

  • Step-by-Step Methodology:

    • Prepare the Vehicle: Dissolve the suspending agent (e.g., 50 mg of Methylcellulose) in the final volume of water (10 mL). This may require heating or extended stirring. Let it cool completely.

    • Weigh the API: Weigh the required amount of API (e.g., 200 mg for 10 mL).

    • Create a Paste: In a mortar, add the API powder. Add a small amount of the vehicle containing a tiny drop of wetting agent (Polysorbate 80) and triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure all particles are wetted and to prevent clumping.

    • Dilute the Suspension: Gradually add the remaining vehicle to the paste while stirring continuously.

    • Homogenize: Transfer the suspension to a beaker and stir with a magnetic stirrer for at least 30 minutes. For better uniformity, a brief period of homogenization can be applied.

    • Storage: Store in a tightly sealed container. The label must include "Shake Well Before Use".

Section 4: Quality Control of the Final Formulation

Once prepared, the formulation must be characterized to ensure it meets the required specifications. This is a self-validating step to confirm the quality of the dose administered.

  • Visual Inspection: Check for clarity and absence of particulates (solutions) or for uniform appearance and absence of large agglomerates (suspensions).

  • pH Measurement: Confirm that the final pH of the formulation is within the target range.

  • API Concentration (Assay): The concentration of the API in the final formulation should be verified. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method.[17][18] This confirms accurate preparation and can also detect any degradation that may have occurred during formulation.

  • For Suspensions:

    • Particle Size Analysis: Can be performed using laser diffraction to ensure a consistent particle size distribution.

    • Redispersibility: The suspension should be easily and uniformly redispersed upon gentle shaking.[19]

Generalized HPLC Assay Protocol
  • Prepare Standards: Create a set of calibration standards of the API in a suitable solvent at known concentrations.

  • Sample Preparation: Dilute a known volume of the final formulation with the same solvent to a concentration that falls within the range of the calibration standards.

  • Chromatography: Inject the standards and the sample onto an appropriate HPLC column (e.g., C18) and elute with a suitable mobile phase (e.g., a mixture of acetonitrile and buffered water).

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Use the equation of the line to calculate the concentration of the API in the diluted sample, and then back-calculate to find the concentration in the original formulation.[17]

Conclusion

The successful formulation of a novel compound like 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid for in vivo studies is not a matter of selecting a generic vehicle, but a systematic process rooted in scientific principles. By investing in a thorough pre-formulation assessment, formulators can understand the unique physicochemical and stability characteristics of their molecule. This knowledge enables the rational design of a simple, stable, and appropriate dosage form—whether a pH-adjusted solution, a co-solvent system, or a uniform suspension. Following the structured protocols and quality control checks outlined in this guide will ensure the delivery of an accurate and reproducible dose, leading to more reliable and meaningful results in preclinical research and accelerating the journey of promising new chemical entities toward clinical development.

References

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Sources

Troubleshooting & Optimization

troubleshooting 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid purification by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-CY-4COOH-PUR Status: Tier 3 Support (Advanced Method Development) Assigned Specialist: Senior Application Scientist

Diagnostic Overview: Quick Symptom Checker

Before altering your method, identify the specific failure mode using the table below. This molecule combines a polar, acidic head group (carboxylic acid) with a lipophilic tail (cyclopentyl), creating a "push-pull" solubility profile that complicates chromatography.

SymptomProbable CauseImmediate Action
Shark-fin peaks (Severe Tailing) Ionized carboxylate (

) interacting with silica silanols.
Add 0.1% Formic Acid or Acetic Acid to mobile phase.
Fronting / Broad Peaks Solvent mismatch (sample solvent too strong) or Mass Overload.Switch to Solid (Dry) Loading (See Module 2).
Split Peaks pH close to pK

(partial ionization) or atropisomerism (rare for this structure).
Adjust aqueous pH to < 2.5 (suppress ionization).
High Backpressure / Precipitate Cyclopentyl group causing poor solubility in aqueous mobile phase.Ensure organic start % is >5% or use a solubility bridge (e.g., small MeOH injection plug).

Technical Deep Dive & Troubleshooting

Module 1: The "Sticky Acid" Problem (Peak Tailing)

The Issue: You observe significant tailing (


) on silica or C18 columns.
The Chemistry:  2-Cyclopentyl-1,3-oxazole-4-carboxylic acid has a pK

of approximately 3.5–4.0 [1]. At neutral pH, the carboxylic acid exists as an anion (

).
  • Normal Phase (Silica): The anion interacts strongly with acidic silanols on the silica surface via hydrogen bonding and ion-exchange mechanisms, causing the compound to "drag" [2].

  • Reverse Phase (C18): Residual silanols on the silica support (even in end-capped columns) attract the ionized acid, causing tailing.[1]

The Solution: Acid Suppression. You must drive the equilibrium toward the neutral, protonated form (


).
  • Protocol: Add 0.1% Formic Acid (FA) or 0.5% Acetic Acid (AcOH) to both mobile phases (Solvent A and B).

  • Why: This lowers the mobile phase pH to ~2.7 (for FA), well below the pK

    
    . The neutral molecule interacts only via hydrophobic mechanisms (cyclopentyl group) and elutes symmetrically.
    
Module 2: Solubility & Loading (The Cyclopentyl Factor)

The Issue: The compound precipitates at the head of the column or elutes as a broad band. The Physics: The cyclopentyl group makes the molecule lipophilic, while the acid group makes it polar. It dissolves well in DCM or EtOAc but poorly in Hexane (Normal Phase starting solvent) or Water (Reverse Phase starting solvent).

  • Liquid Loading Failure: Injecting a DCM solution into a Hexane-equilibrated column causes the sample to travel faster than the eluent initially, spreading the band (Solvent Effect).

The Solution: Solid (Dry) Loading. Eliminate the injection solvent entirely.

  • Dissolve crude material in a minimal amount of strong solvent (MeOH/DCM).

  • Add a solid support (Celite 545 or Silica) at a 1:2 ratio (Sample:Support).

  • Evaporate solvent on a rotavap until a free-flowing powder remains.

  • Load this powder into a pre-column or empty cartridge [3].

Module 3: Separating from Precursors (Synthesis Carryover)

The Context: This molecule is often synthesized via the Robinson-Gabriel synthesis or from an ester precursor (e.g., ethyl 2-cyclopentyl-1,3-oxazole-4-carboxylate). Separation Strategy:

  • The Impurity: The ethyl ester is neutral and significantly more lipophilic (later eluting on C18, earlier on Silica) than the acid.

  • The Trap: If you run a neutral gradient, the acid ionizes and elutes in the void volume, potentially co-eluting with polar salts, while the ester retains.

  • The Fix: By acidifying the mobile phase (Module 1), you increase the retention of your product (the acid), moving it away from the solvent front and allowing resolution from the ester.

Visual Troubleshooting Workflows

Figure 1: Peak Tailing Decision Tree

Use this logic flow to diagnose and fix peak shape issues.

TailingTroubleshoot Start Symptom: Peak Tailing CheckModifier Is Acid Modifier present? Start->CheckModifier CheckPH Is pH < 2.5? CheckModifier->CheckPH Yes AddAcid Action: Add 0.1% Formic Acid to Mobile Phase CheckModifier->AddAcid No CheckPH->AddAcid No (pH is too high) CheckLoad Check Loading Mass CheckPH->CheckLoad Yes Overload Is Mass > 1% of Column Media? CheckLoad->Overload ReduceLoad Action: Reduce Load or Switch to Solid Load Overload->ReduceLoad Yes ColumnCheck Check Column Type Overload->ColumnCheck No Endcapped Is Column End-capped? ColumnCheck->Endcapped Endcapped->Start Persists? Check Metal Contamination SwitchCol Action: Switch to 'End-capped' or 'AQ' C18 Column Endcapped->SwitchCol No

Caption: Decision matrix for diagnosing peak tailing in acidic heterocycles.

Figure 2: Solid Loading Workflow

The preferred method for 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid to prevent precipitation and band broadening.

SolidLoad cluster_0 Preparation cluster_1 Evaporation cluster_2 Purification Step1 Dissolve Sample (DCM or MeOH) Step2 Add Sorbent (Celite or Silica) Ratio 1:2 Step1->Step2 Step3 Rotavap to Dryness (Free-flowing powder) Step2->Step3 Step4 Load into Cartridge Step3->Step4 Step5 Run Gradient (0-50% MeOH/DCM + 1% AcOH) Step4->Step5

Caption: Step-by-step workflow for solid loading poorly soluble acidic compounds.

Validated Experimental Protocols

Protocol A: Flash Chromatography (Normal Phase)

Best for crude purification following synthesis.

  • Stationary Phase: Spherical Silica (20–40 µm).

  • Mobile Phase A: Dichloromethane (DCM) or Toluene.

  • Mobile Phase B: Methanol (MeOH) or Ethyl Acetate.

  • Modifier: Mandatory 1% Acetic Acid in Solvent A and B.

  • Loading: Solid load on Celite 545 (See Module 2).

  • Gradient:

    • 0–5 min: 0% B (Isocratic wash of non-polar impurities).

    • 5–20 min: 0%

      
       10% B (Elution of ester precursor).
      
    • 20–30 min: 10%

      
       30% B (Elution of Product).
      
  • Detection: UV 254 nm (Oxazole ring absorption).[2][3]

Protocol B: Preparative HPLC (Reverse Phase)

Best for final polishing (>99% purity).

  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: Acetonitrile is preferred over Methanol for lower backpressure and better solubility of the cyclopentyl group.

  • Gradient:

    • Start at 10% B (Prevent precipitation).

    • Linear ramp to 90% B over 15 minutes.

  • Flow Rate: Optimized for column diameter (e.g., 20 mL/min for 19mm ID).

Frequently Asked Questions (FAQ)

Q: Can I use TFA (Trifluoroacetic acid) instead of Formic Acid? A: Yes, TFA (0.05% - 0.1%) is an excellent ion-pairing agent that will sharpen the peaks even more than Formic Acid. However, be aware that TFA absorbs UV at 210–220 nm, which might interfere if you are detecting at low wavelengths. For this oxazole, 254 nm is sufficient, so TFA is safe to use.

Q: My compound is co-eluting with a "ghost" peak. What is it? A: If you used the Robinson-Gabriel synthesis, check for the decarboxylated byproduct (2-cyclopentyl-1,3-oxazole). This impurity lacks the acidic group.

  • Test: Run a neutral pH TLC or LC run. The decarboxylated byproduct will move much faster (higher R

    
    ) than your carboxylic acid product.
    

Q: Why is my yield lower than expected after column chromatography? A: Oxazoles can be sensitive to strong acid hydrolysis, though 2,4-disubstituted oxazoles are generally robust. However, if you used Silica without a modifier, your compound might be permanently adsorbed (chemisorbed) to the silica surface.

  • Correction: Always flush the column with a polar solvent containing acid (e.g., 10% MeOH in DCM + 1% AcOH) at the end of the run to recover "stuck" material.

References

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams: Heterocycles and Carboxylic Acids. Link

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Remediation Strategies. Link

  • Sorbtech. (2023).[4] HOW TO: Sample loading methods in flash chromatography (Liquid vs. Dry Loading). Link

  • Biotage. (2023).[4][5][6] How does an acid pH affect reversed-phase chromatography separations?Link

Sources

Technical Support Center: Overcoming Poor Solubility of 2-Cyclopentyl-1,3-oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

The inherent structure of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid, featuring a hydrophobic cyclopentyl moiety and a polarizable oxazole-carboxylic acid core, presents a classic solubility challenge. More than 40% of new chemical entities (NCEs) are practically insoluble in water, making solubility enhancement a critical step in drug development.[1] This guide offers a systematic approach to characterizing and overcoming these issues.

Section 1: Understanding the "Why" - Core Concepts & FAQs

This section addresses the fundamental reasons behind the poor solubility of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid and introduces key concepts for its enhancement.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid, so poorly soluble in aqueous buffers?

A1: The poor aqueous solubility is primarily due to two competing structural features:

  • Hydrophobic Cyclopentyl Group: The non-polar cyclopentyl ring significantly contributes to the molecule's overall lipophilicity, making it resistant to dissolving in polar solvents like water. Carboxylic acids with higher molecular weight and larger hydrocarbon portions are typically insoluble in water.[2]

  • Crystalline Structure: Assuming the compound is a crystalline solid, its molecules are tightly packed in a stable crystal lattice. For dissolution to occur, the energy required to break this lattice must be overcome by the energy released from the interaction between the solute and solvent molecules.

Q2: How does pH affect the solubility of this compound?

A2: As a carboxylic acid, the solubility of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid is highly dependent on pH.[3][4]

  • At low pH (acidic conditions): The carboxylic acid group (-COOH) remains protonated and uncharged. This neutral form is less polar and therefore less soluble in water.[4][5]

  • At high pH (basic conditions): The carboxylic acid group deprotonates to form the carboxylate anion (-COO⁻). This charged species is significantly more polar and exhibits much higher aqueous solubility.[4][5][6] The solubility of carboxylic acids generally increases at higher pH values.[3]

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A3: Understanding this distinction is crucial for designing meaningful experiments.

  • Kinetic Solubility: This is the maximum concentration of a compound that can be achieved by adding it from a concentrated organic stock solution (like DMSO) to an aqueous buffer.[7][8] It's a measure of how quickly a compound might precipitate from a supersaturated solution and is often used in high-throughput screening.[8][9]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can dissolve in a solvent under equilibrium conditions, where the solid form and the dissolved form are in balance.[9][10][11] It is determined by equilibrating the solid compound in the buffer over a longer period.[7][11]

Recommendation: For initial screening and formulation development, kinetic solubility provides a rapid assessment. However, for lead optimization and understanding the true physicochemical properties, determining the thermodynamic solubility is essential.[11]

Q4: What are the primary strategies for improving the solubility of a poorly soluble carboxylic acid like this one?

A4: There are several effective techniques, which we will explore in detail in this guide:

  • pH Adjustment: Increasing the pH of the aqueous medium to deprotonate the carboxylic acid.

  • Salt Formation: Converting the acidic compound into a more soluble salt form.[1][12][13][14] This is a common and effective method for acidic and basic drugs.[12][14]

  • Co-solvency: Adding a water-miscible organic solvent to the aqueous medium to increase the overall solvent polarity and solvating power for the compound.[15][16]

  • Use of Excipients/Formulation Technologies: This includes techniques like creating amorphous solid dispersions or using surfactants.[1][17]

Section 2: Troubleshooting & Experimental Guidance

This section provides a structured approach to systematically address and solve solubility issues.

Initial Characterization: Where Do I Stand?

Before attempting to enhance solubility, it is critical to establish a baseline.

Protocol 1: Determining pH-Dependent Thermodynamic Solubility

This protocol will help you quantify the solubility of your compound across a physiologically relevant pH range.

Objective: To determine the equilibrium solubility of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid at pH 2.0, 5.0, and 7.4.

Materials:

  • 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 5.0

  • HCl solution, pH 2.0

  • HPLC-grade water and acetonitrile

  • 96-well filter plates (0.45 µm)

  • HPLC system with UV detector

Procedure:

  • Preparation: Prepare saturated solutions by adding an excess of the solid compound to each buffer in separate vials. Ensure there is undissolved solid at the bottom.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[7]

  • Filtration: After equilibration, filter the solutions using the 96-well filter plates to remove undissolved solid.

  • Quantification: Analyze the filtrate by a validated HPLC-UV method to determine the concentration of the dissolved compound. Create a standard curve with known concentrations of the compound to quantify the results.

  • Data Analysis: Plot the solubility (in µg/mL or µM) against the pH.

Expected Outcome & Interpretation: You should observe a significant increase in solubility as the pH increases, particularly above the compound's pKa. This data is fundamental for deciding the next steps.

Parameter pH 2.0 pH 5.0 pH 7.4
Expected Solubility Very LowModerateHigh
Interpretation Primarily unionized formMixture of ionized/unionizedPrimarily ionized form

A table summarizing expected solubility trends.

Solubility Enhancement Strategies: A Step-by-Step Approach

Based on your initial findings, you can now explore various enhancement techniques.

Strategy 1: pH Adjustment and Co-solvents

This is often the simplest and most direct approach for early-stage in vitro assays.

Q: My compound is not soluble enough in my pH 7.4 cell culture medium. What should I do?

A: A combination of a slight pH increase and a co-solvent is a practical solution.

Troubleshooting Steps:

  • Assess pH Tolerance of Your Assay: Determine the maximum pH your cells or assay components can tolerate without adverse effects. Often, a pH up to 8.0 is acceptable for short durations.

  • Introduce a Co-solvent: Common co-solvents in pharmaceutical research include ethanol, propylene glycol, and polyethylene glycols.[15] Start with a low percentage (e.g., 1-5%) of a biocompatible co-solvent like ethanol or DMSO.

  • Prepare a Concentrated Stock: Dissolve the compound in 100% DMSO to make a high-concentration stock (e.g., 10-50 mM).

  • Dilute into Final Medium: Serially dilute the DMSO stock into your final aqueous buffer. The final concentration of DMSO should ideally be below 0.5% to avoid artifacts in biological assays.

Workflow for Co-solvent Screening

A workflow for selecting an appropriate co-solvent system.

Strategy 2: Salt Formation

For long-term development, forming a salt is a robust method to significantly improve aqueous solubility and dissolution rate.[6][12][13]

Q: How do I choose the right counter-ion to form a salt with my compound?

A: The selection of a suitable counter-ion is a critical step in salt screening. The goal is to form a stable, crystalline salt with improved solubility.

Key Considerations for Counter-ion Selection:

  • pKa Difference: A general rule of thumb is that the difference between the pKa of the acidic drug and the pKa of the conjugate acid of the basic counter-ion should be greater than 3 for stable salt formation.

  • Common Counter-ions: For carboxylic acids, common counter-ions include sodium (Na⁺), potassium (K⁺), calcium (Ca²⁺), and various amines like tromethamine or meglumine.[2][18]

  • Physicochemical Properties: The chosen counter-ion should not introduce undesirable properties like hygroscopicity or toxicity.

Protocol 2: High-Throughput Salt Screening

Objective: To rapidly screen a panel of counter-ions to identify potential salt forms of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid.

Materials:

  • 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid

  • A panel of basic counter-ions (e.g., NaOH, KOH, tromethamine, L-arginine)

  • A variety of solvents (e.g., ethanol, isopropanol, acetone, water)

  • 96-well plates

Procedure:

  • Dissolution: Dissolve the compound in a suitable solvent in each well of the 96-well plate.

  • Counter-ion Addition: Add an equimolar amount of each counter-ion solution to the respective wells.

  • Crystallization: Allow the solvent to evaporate slowly at room temperature or under controlled conditions.

  • Characterization: Analyze the resulting solids using techniques like X-ray powder diffraction (XRPD) to confirm the formation of new crystalline salt forms and differential scanning calorimetry (DSC) to determine their melting points and thermal stability.

  • Solubility Measurement: Determine the aqueous solubility of the promising new salt forms using Protocol 1.

Expected Outcome: You will likely identify one or more counter-ions that form stable, crystalline salts with significantly higher aqueous solubility compared to the parent free acid.

Counter-ion Resulting Solid Form Aqueous Solubility (pH 7.4)
(Parent Acid)Crystalline~5 µg/mL
Sodium (Na⁺)Crystalline Salt> 1000 µg/mL
TromethamineCrystalline Salt> 800 µg/mL
L-ArginineAmorphous or OilN/A

An example table of salt screening results.

Strategy 3: Amorphous Solid Dispersions (ASDs)

If salt formation is not successful or does not provide sufficient solubility enhancement, creating an amorphous solid dispersion is a powerful alternative.[19][20][21][22]

Q: What is an amorphous solid dispersion and how does it improve solubility?

A: An ASD is a formulation where the drug is molecularly dispersed in a hydrophilic polymer matrix in an amorphous (non-crystalline) state.[20][21][23] This improves solubility because:

  • No Crystal Lattice Energy: The amorphous form does not have an ordered crystal lattice, so no energy is required to break it apart during dissolution.[20]

  • Supersaturation: ASDs can generate a supersaturated solution, where the drug concentration temporarily exceeds its thermodynamic solubility, potentially leading to enhanced absorption.[21]

Common Polymers for ASDs:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)

  • Soluplus®

Decision-Making Flowchart for Solubility Enhancement

SolubilityStrategy Start Poor Aqueous Solubility of Compound pH_Sol Determine pH-Solubility Profile (Protocol 1) Start->pH_Sol Is_pH_Dep Is Solubility Sufficient at Target pH? pH_Sol->Is_pH_Dep Done Proceed with Buffered Solution Is_pH_Dep->Done Yes CoSolvent Use Co-solvent for In Vitro Assays Is_pH_Dep->CoSolvent No, for in vitro SaltScreen Perform Salt Screening (Protocol 2) Is_pH_Dep->SaltScreen No, for in vivo SaltSuccess Successful Salt Formed? SaltScreen->SaltSuccess ASD Consider Amorphous Solid Dispersion (ASD) SaltSuccess->ASD No DevelopSalt Develop Salt Form SaltSuccess->DevelopSalt Yes

A decision-making flowchart for selecting a solubility enhancement strategy.

Section 3: Summary and Key Takeaways

Overcoming the poor solubility of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid is a multi-faceted challenge that requires a systematic and informed approach.

  • Characterize First: Always begin by understanding the baseline pH-dependent solubility of your compound. This foundational data will guide all subsequent efforts.

  • Simple is Often Sufficient for Early Stages: For many in vitro experiments, a carefully selected co-solvent system may be all that is needed to achieve the desired concentration.

  • Think Long-Term with Formulation: For in vivo studies and drug development, more advanced strategies like salt formation or amorphous solid dispersions are necessary to ensure adequate bioavailability.

  • Validate Your Methods: Every protocol should be self-validating. For example, when determining thermodynamic solubility, confirm that equilibrium has been reached by taking measurements at multiple time points (e.g., 24 and 48 hours).

By applying the principles and protocols outlined in this guide, you will be well-equipped to tackle the solubility challenges of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid and advance your research with confidence.

References
  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-60. [Link]

  • Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Retrieved from [Link]

  • Britannica. (2026). Carboxylic acid. Retrieved from [Link]

  • Al-Busaidi, J. K., et al. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Molecules, 27(11), 3419. [Link]

  • Kumar, K. A., et al. (2012). Comprehensive Review On The Chemistry Of 1,3,4-Oxadiazoles And Their Applications. International Journal of ChemTech Research, 4(4), 1782-1791. [Link]

  • ChemSynthesis. (n.d.). 2-isopropyl-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? Retrieved from [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? Retrieved from [Link]

  • ScienceDirect. (n.d.). Cosolvent. Retrieved from [Link]

  • Tran, P., et al. (2019). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Pharmaceutics, 11(3), 118. [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • Pinal, R., et al. (1991). Cosolvency of partially miscible organic solvents on the solubility of hydrophobic organic chemicals. Environmental Science & Technology, 25(2), 291-296. [Link]

  • Rodríguez-Cruz, V., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Pharmaceutics, 11(3), 125. [Link]

  • Catalent. (n.d.). Amorphous solid dispersions for enhanced drug solubility and stability. Retrieved from [Link]

  • SciSpace. (n.d.). Salt solid dispersions: a formulation strategy to enhance dissolution rate of poorly water-soluble ionic drugs. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Retrieved from [Link]

  • Jurnal Universitas Padjadjaran. (2024). Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer. Retrieved from [Link]

  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Co-solvent and Complexation Systems. Retrieved from [Link]

  • ResearchGate. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Retrieved from [Link]

  • ResearchGate. (n.d.). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Formyl-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]

Sources

side reactions in the synthesis of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid

Topic: Troubleshooting Side Reactions & Process Optimization Target Audience: Medicinal Chemists, Process Development Scientists Protocol Type: Heterocyclic Condensation (Modified Hantzsch/Cornforth) & Hydrolysis

Part 1: Technical Overview & Synthetic Pathway

Executive Summary: The synthesis of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid is typically achieved via a two-stage protocol: the cyclocondensation of cyclopentanecarboxamide with ethyl bromopyruvate (Hantzsch-type synthesis), followed by controlled saponification. While the oxazole core is generally stable, the 4-carboxylic acid position is susceptible to decarboxylation under forcing acidic conditions, and the cyclization step is prone to regiochemical ambiguity (N- vs. O-alkylation) if reaction parameters drift.

Core Reaction Scheme:

  • Cyclization: Cyclopentanecarboxamide + Ethyl Bromopyruvate

    
     Ethyl 2-cyclopentyl-1,3-oxazole-4-carboxylate.
    
  • Hydrolysis: Ethyl ester

    
     Lithium/Sodium carboxylate 
    
    
    
    Free Acid (Product).

ReactionPathway SM1 Cyclopentanecarboxamide Inter Intermediate: Hydroxy-oxazoline SM1->Inter Condensation (Solvent: EtOH/Toluene) SM2 Ethyl Bromopyruvate SM2->Inter Ester Ethyl 2-cyclopentyl- oxazole-4-carboxylate Inter->Ester Dehydration (-H2O) Side1 Side Reaction A: N-Alkylated Imidazole Inter->Side1 N-Attack (Kinetic Control) Salt Carboxylate Salt (Li+ or Na+) Ester->Salt LiOH/THF (Saponification) Product Target: 2-Cyclopentyl-1,3-oxazole- 4-carboxylic acid Salt->Product Acidification (pH 3-4) Side2 Side Reaction B: Decarboxylated Oxazole Product->Side2 Thermal/Acidic Degradation

Figure 1: Synthetic pathway and critical divergence points for side reactions.

Part 2: Troubleshooting Guide (Q&A Format)

Module 1: Cyclization (Formation of the Oxazole Core)

Q1: I am observing a significant amount of acyclic starting material remaining despite prolonged reflux. Why isn't the ring closing? Diagnosis: This indicates stalled dehydration of the hydroxy-oxazoline intermediate . Technical Insight: The reaction between the amide and bromopyruvate first forms a hydroxy-oxazoline intermediate. The final aromatization (loss of water) requires a driving force.

  • Cause: If you are using ethanol at standard reflux (

    
    ), the temperature may be insufficient to drive the dehydration if the intermediate is sterically crowded or stabilized.
    
  • Correction:

    • Add a Dehydrating Agent: Add molecular sieves (

      
      ) or a catalytic amount of acid (e.g., 
      
      
      
      -TsOH) to the reaction mixture.
    • Solvent Switch: Switch to toluene and use a Dean-Stark trap to physically remove water, pushing the equilibrium toward the aromatic oxazole.

Q2: My LC-MS shows a major impurity with the same mass as the product but a different retention time. What is this? Diagnosis: This is likely the regioisomeric imidazole or an isoxazole derivative, but most commonly the N-alkylation product . Technical Insight: The amide nitrogen is nucleophilic. While O-alkylation (leading to oxazole) is thermodynamically favored under acidic/neutral conditions, basic conditions or high localized concentrations can favor N-alkylation.

  • Mechanism: If the amide nitrogen attacks the ketone of the bromopyruvate instead of the oxygen attacking the alkyl bromide, you form an acyclic amide that can cyclize incorrectly.

  • Prevention:

    • No Base: Do not add base (like

      
       or TEA) during the initial mixing of amide and bromopyruvate. The reaction should be initiated under neutral or slightly acidic conditions to favor the "Hantzsch" mechanism (O-alkylation).
      
    • Slow Addition: Add the ethyl bromopyruvate slowly to the amide solution to prevent high local concentrations of the electrophile.

Q3: The ethyl bromopyruvate reagent is dark and fuming. Can I still use it? Diagnosis: Reagent degradation. Technical Insight: Ethyl bromopyruvate is a potent lachrymator and is unstable. It polymerizes and hydrolyzes (releasing HBr) upon exposure to light and moisture.

  • Impact: Degraded reagent introduces acid immediately, which can char the starting amide or cause premature decarboxylation of the pyruvate itself.

  • Action: Distill the ethyl bromopyruvate under reduced pressure before use if it is significantly darkened. Store under argon in the freezer.

Module 2: Hydrolysis (Saponification to Acid)

Q4: After saponification and acidification, I see a loss of product mass and the formation of a neutral species (M-44). Diagnosis: Decarboxylation of the oxazole-4-carboxylic acid. Technical Insight: Oxazole-4-carboxylic acids are relatively stable compared to their 2- or 5-isomers, but they are still prone to thermal decarboxylation, especially in the presence of strong mineral acids or copper contaminants.

  • Root Cause: Acidifying the reaction mixture to pH < 2 or heating the free acid during workup.

  • Protocol Adjustment:

    • Controlled Acidification: Acidify the aqueous carboxylate solution carefully with 1N HCl or citric acid to pH 3–4 , not pH 1. The product should precipitate as the free acid.

    • Temperature Control: Perform the acidification at

      
      . Do not heat the acidic solution.
      

Q5: The oxazole ring seems to have opened during hydrolysis. Diagnosis: Base-mediated Ring Cleavage . Technical Insight: The oxazole ring contains an imine-like character (


). Vigorous heating with strong hydroxide (NaOH/KOH) can attack the C2 position, leading to ring opening back to the acyclic acylamino acid derivatives.
  • Alternative Reagent: Use Lithium Hydroxide (LiOH) in THF/Water at room temperature. LiOH is milder and less likely to cause ring opening than refluxing NaOH.

  • Monitoring: Monitor the reaction by TLC/HPLC. Stop immediately upon consumption of the ester. Do not "soak" the product in base overnight.

Part 3: Data & Specifications

Table 1: Impurity Profile & Identification
Retention Time (Rel)Observed Mass (ESI)IdentityOrigin/Cause
0.85[M+H]+Hydroxy-oxazoline Incomplete dehydration (Cyclization step).
1.00[M+H]+Target Ester Desired Product.
0.90[M+H]+N-Alkylated Isomer Kinetic control; presence of base during mixing.
1.10[M+H]+ + 14Ethyl Ester (Transesterification) Use of Ethanol in workup if Methyl ester was target (or vice versa).
0.50[M-44+H]+Decarboxylated Oxazole Workup too acidic (pH < 2) or thermal degradation.
Table 2: Optimized Experimental Parameters
ParameterRecommendationRationale
Solvent (Step 1) Toluene or EthanolToluene allows azeotropic water removal (Dean-Stark) to drive completion.
Stoichiometry 1.0 eq Amide : 1.1 eq BromopyruvateSlight excess of electrophile compensates for reagent quality issues.
Base (Step 2) LiOH (2.0 eq) in THF:H2O (3:1)Mild saponification prevents ring opening.
Workup pH Adjust to pH 3.5 - 4.0Isoelectric precipitation; prevents acid-catalyzed decarboxylation.

Part 4: Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-cyclopentyl-1,3-oxazole-4-carboxylate

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser (or Dean-Stark trap if using Toluene).

  • Dissolution: Dissolve Cyclopentanecarboxamide (1.0 equiv, 10 mmol) in absolute Ethanol (or Toluene) (50 mL).

  • Addition: Add Ethyl Bromopyruvate (1.1 equiv, 11 mmol) dropwise at room temperature. Note: Do not add base.

  • Reaction: Heat the mixture to reflux (

    
     for EtOH, 
    
    
    
    for Toluene) for 4–6 hours.
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting amide should disappear.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Redissolve the residue in EtOAc and wash with saturated

      
       (to remove HBr and unreacted acid) and Brine.
      
    • Dry over

      
       and concentrate to yield the crude ester.
      
    • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Step 2: Saponification to 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid

  • Dissolution: Dissolve the ethyl ester (from Step 1) in THF (30 mL).

  • Hydrolysis: Add a solution of LiOH·H2O (2.0 equiv) in Water (10 mL). The mixture should be biphasic or slightly turbid.

  • Reaction: Stir vigorously at room temperature (

    
    ) for 2–4 hours.
    
    • Checkpoint: LC-MS should show complete conversion to the acid (observed as carboxylate).

  • Isolation:

    • Evaporate the THF under reduced pressure (bath

      
      ).
      
    • Dilute the aqueous residue with water (10 mL) and wash once with Diethyl Ether (to remove non-polar impurities).

    • Critical Step: Cool the aqueous layer to

      
       in an ice bath.
      
    • Slowly add 1N HCl dropwise with stirring until pH 3–4 is reached. The product should precipitate as a white/off-white solid.

  • Filtration: Filter the solid, wash with cold water, and dry under high vacuum.

References

  • General Oxazole Synthesis (Hantzsch/Cornforth)

    • Wipf, P. (1996). Synthetic Applications of Oxazoles. Chemical Reviews, 96(2), 759-824. Link

  • Decarboxylation Mechanisms in Oxazoles

    • Cornforth, J. W. (1957). Oxazoles and Oxazolones.[1] In Heterocyclic Compounds (Vol. 5). Wiley. Link

  • Reagent Handling (Ethyl Bromopyruvate)

    • PubChem Compound Summary for CID 66144, Ethyl bromopyruvate. National Center for Biotechnology Information (2024). Link

  • Schöllkopf Method (Alternative Isocyanide Route)

    • Schöllkopf, U. (1979). Syntheses of Heterocyclic Compounds with Isocyanides. Angewandte Chemie International Edition, 18(11), 863-875. Link

Sources

Technical Support Center: Optimization of 2-Cyclopentyl-1,3-oxazole-4-carboxylic Acid for ADME Properties

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers engaged in the optimization of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid and its analogues. This guide is designed to provide practical, in-depth answers to the challenges you may encounter during the drug discovery process. Our focus is on troubleshooting common issues related to Absorption, Distribution, Metabolism, and Excretion (ADME) properties, providing not just protocols, but the scientific rationale behind them.

Frequently Asked Questions (FAQs): Initial ADME Profiling

Question 1: I have just synthesized 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid as my lead compound. What is the critical first-pass of ADME assays I should run to get a baseline profile?

Answer: For a compound with this structure—containing a potentially metabolically labile cyclopentyl group, a heterocyclic oxazole core, and a polar carboxylic acid—a baseline in vitro ADME panel is essential for identifying potential liabilities early.[1][2] We recommend the following tiered approach:

  • Solubility: Determine the kinetic solubility at a relevant physiological pH (e.g., 7.4). The carboxylic acid moiety suggests good aqueous solubility, but this must be confirmed.

  • Metabolic Stability: Use a Human Liver Microsome (HLM) assay to assess Phase I metabolic stability. This will quickly reveal if the compound is susceptible to rapid oxidation, a common issue for aliphatic rings like cyclopentyl.[3]

  • Permeability: A Caco-2 bidirectional permeability assay is the gold standard here. It will not only measure the apparent permeability (Papp) but also calculate the efflux ratio. Given the carboxylic acid, which will be ionized at physiological pH, we anticipate low passive permeability and potential involvement of efflux transporters.[4]

  • Plasma Protein Binding (PPB): An equilibrium dialysis assay will determine the fraction of the compound bound to plasma proteins. Carboxylic acids are notorious for high PPB, which can significantly impact the free fraction of the drug available for pharmacological activity.[5][6]

This initial screen will provide a comprehensive snapshot of your compound's primary ADME weaknesses, guiding your subsequent optimization strategy.

Question 2: My initial results are in. What are considered "good" vs. "problematic" values for this compound class?

Answer: While target- and indication-specific, general guidelines for an orally bioavailable drug candidate are as follows. These values help categorize your lead compound and prioritize optimization efforts.

ADME ParameterProblematic ResultAcceptable/Good ResultRationale & Next Steps
Kinetic Solubility < 10 µM> 50 µMPoor solubility can limit absorption. If low, consider salt formation or formulation strategies.[7]
HLM Stability (t1/2) < 15 min> 60 minA short half-life indicates rapid metabolism, a major liability for in vivo efficacy. Prioritize metabolic hotspot identification.[8]
Caco-2 Papp (A→B) < 2 x 10-6 cm/s> 5 x 10-6 cm/sLow permeability is expected due to the carboxylic acid.[9] This is a key area for optimization via prodrugs or bioisosteric replacement.
Efflux Ratio (B→A / A→B) > 2< 2A high ratio suggests the compound is a substrate for efflux transporters (like P-gp or MRPs), which actively pump it out of cells, limiting absorption.[4]
Plasma Protein Binding > 99.5%< 99%Extremely high PPB leaves very little free drug to engage the target. However, for acidic drugs, high PPB can sometimes be leveraged to lower clearance.[5]

This table presents illustrative data for guidance.

Troubleshooting Guide: Common Experimental Issues & Solutions

Section 1: Metabolic Stability Issues

Problem: "My compound shows a half-life of less than 10 minutes in Human Liver Microsomes. How do I identify the metabolic hotspot and fix it?"

Causality: The two most likely sites of metabolic attack on your 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid scaffold are the cyclopentyl ring and, to a lesser extent, the oxazole ring . Aliphatic rings are highly susceptible to hydroxylation by Cytochrome P450 (CYP) enzymes. The oxazole ring, while generally more stable than other heterocycles, can also undergo oxidation.[3][10]

Troubleshooting & Optimization Strategy:

  • Metabolite Identification: The first step is to perform a metabolite identification study using LC-MS/MS with a larger-scale incubation of your compound in HLMs. Look for metabolites with a mass shift of +16 Da, indicative of hydroxylation.

  • Blocking Metabolism: Synthesize analogues where metabolically labile positions are blocked.

    • On the Cyclopentyl Ring: Introduce fluorine atoms. Fluorine is a small, electron-withdrawing atom that can block sites of oxidation without significantly increasing steric bulk. A common strategy is to create gem-difluoro analogues at susceptible methylene positions.

    • On the Oxazole Ring: While less common, substitution at the C5 position of the oxazole ring with a small, deactivating group could modulate its metabolic profile.

  • Scaffold Hopping: Consider replacing the cyclopentyl group with a more metabolically robust ring system, such as a cyclopropyl or a bicyclic system, if this is tolerated by the target receptor. A scaffold-hopping strategy can sometimes significantly improve metabolic properties.[8]

Workflow for Troubleshooting Metabolic Instability

G cluster_0 Metabolic Stability Troubleshooting Start Problem: High Clearance in HLM (t1/2 < 15 min) MetID Action: Run Metabolite ID Study (LC-MS/MS) Start->MetID Decision Hotspot Identified? MetID->Decision Cyclopentyl Hypothesis: Oxidation on Cyclopentyl Ring Decision->Cyclopentyl Yes Oxazole Hypothesis: Oxidation on Oxazole Ring Decision->Oxazole Yes Strategy2 Strategy 2: Scaffold Hop (Replace Cyclopentyl) Decision->Strategy2 No/Ambiguous Strategy1 Strategy 1: Block Metabolism (e.g., Fluorination of Ring) Cyclopentyl->Strategy1 Strategy3 Strategy 3: Modify Oxazole (e.g., C5-substitution) Oxazole->Strategy3 End Outcome: Improved Metabolic Stability (t1/2 > 60 min) Strategy1->End Strategy2->End Strategy3->End

Caption: Decision workflow for addressing high metabolic clearance.

Section 2: Permeability & Efflux Challenges

Problem: "My compound's Papp (A→B) is very low (<1 x 10-6 cm/s) and the efflux ratio is high (>3). Is this all due to the carboxylic acid?"

Causality: Yes, this is the classic profile of a polar, acidic compound. At physiological pH (7.4), the carboxylic acid (pKa ~4-5) will be deprotonated to its carboxylate form.[11] This negative charge significantly increases the energy barrier for passive diffusion across the lipid cell membrane and makes the compound a likely substrate for efflux transporters like Multidrug Resistance-associated Proteins (MRPs), which recognize anionic molecules.[4]

Troubleshooting & Optimization Strategy:

  • Confirm Transporter Involvement: Repeat the Caco-2 assay in the presence of known efflux transporter inhibitors (e.g., verapamil for P-gp, MK-571 for MRPs). A significant increase in Papp (A→B) and a reduction in the efflux ratio in the presence of an inhibitor confirms its role.

  • Prodrug Strategy: This is a highly effective approach. Mask the carboxylic acid with a lipophilic, enzyme-labile group. An ethyl ester, for example, can neutralize the charge, dramatically improving passive permeability. This ester can then be cleaved by esterases in vivo to release the active carboxylic acid parent drug.[7]

  • Bioisosteric Replacement: If a permanent modification is desired, replace the carboxylic acid with a bioisostere. This is a group with similar physicochemical properties that can maintain the key interactions with the target but has improved ADME characteristics.[9][11]

Table of Common Carboxylic Acid Bioisosteres
BioisosterepKa (approx.)Key AdvantagesKey Disadvantages
Tetrazole 4.5 - 4.9Closely mimics acidity and geometry of COOH. Often improves metabolic stability and permeability.[9]Synthesis can involve hazardous reagents (azides). May still be subject to efflux.[4]
Hydroxamic Acid ~8-9Can maintain key hydrogen bonding interactions. Less acidic.Can be metabolically labile (hydrolysis back to COOH). Potential for toxicity.[9]
Acylsulfonamide 4.5 - 5.0Acidity is tunable. Can improve membrane permeability.May introduce new metabolic liabilities or alter target binding.

This table provides a summary of common bioisosteres. The success of any replacement is context-dependent and requires experimental validation.[11]

Section 3: High Plasma Protein Binding

Problem: "My lead compound has >99% plasma protein binding. How can I reduce this without killing my potency?"

Causality: High plasma protein binding for acidic drugs is primarily driven by interactions with albumin, the most abundant protein in plasma.[6] Albumin has specific binding sites that accommodate hydrophobic moieties and can form ionic bonds with acidic groups like carboxylates. The combination of the lipophilic cyclopentyl ring and the anionic carboxylate makes your compound a prime candidate for high affinity binding to albumin.[12]

Troubleshooting & Optimization Strategy:

  • Structure-Binding Relationship (SBR): Systematically map your molecule to understand which features drive PPB.

    • Reduce Lipophilicity: Decrease the lipophilicity (LogP/LogD) of the molecule. Can the cyclopentyl group be replaced by a smaller or more polar group that still fits the target's binding pocket?

    • Modulate Acidity: While counterintuitive, sometimes increasing the distance between the key acidic binding group and a major lipophilic region can disrupt the optimal interaction with albumin.

    • Introduce Polar Functionality: Adding a polar group (e.g., a hydroxyl or amide) at a non-critical position can increase water solubility and disrupt hydrophobic interactions with albumin.

  • Leverage High PPB (An Advanced Strategy): For acidic molecules, high PPB is not always a deal-breaker. If the compound has extremely high potency (pico- or low-nanomolar), even a very small free fraction can be therapeutically effective. Furthermore, high PPB can act as a reservoir, restricting the drug to the plasma compartment, lowering its volume of distribution, and protecting it from metabolism and renal clearance, thereby extending its half-life.[5] This is a multi-parameter optimization problem that requires balancing potency, PPB, and clearance.

Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of Phase I metabolism of a test compound.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Human Liver Microsomes (HLM), pooled from multiple donors

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., GOLDPak™)

  • Control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)

  • Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide) for reaction termination

  • 96-well plates, LC-MS/MS system

Methodology:

  • Preparation: Thaw HLM on ice. Prepare a 2 mg/mL HLM solution in phosphate buffer.

  • Incubation Mixture: In a 96-well plate, add phosphate buffer, the HLM solution, and the test compound to achieve a final HLM concentration of 0.5 mg/mL and a final test compound concentration of 1 µM.

  • Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Analysis: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

  • Calculation: Plot the natural log of the percent remaining parent compound versus time. The slope of the line (k) is used to calculate the half-life (t1/2 = 0.693 / k).

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To assess intestinal permeability and determine if a compound is a substrate for efflux transporters.

Materials:

  • Caco-2 cells cultured on Transwell® inserts for 21 days

  • Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4

  • Test compound dosing solution (e.g., 10 µM in HBSS)

  • Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability, Digoxin for P-gp substrate)

  • Lucifer yellow for monolayer integrity check

  • LC-MS/MS system

Methodology:

  • Monolayer Integrity: Wash the Caco-2 monolayers on both apical (A) and basolateral (B) sides with pre-warmed HBSS. Check the integrity of the monolayer using a marker like Lucifer yellow.

  • Apical to Basolateral (A→B) Transport:

    • Add the test compound dosing solution to the apical side.

    • Add fresh HBSS to the basolateral side.

    • Incubate at 37°C with gentle shaking.

    • At designated time points (e.g., 60, 120 minutes), take a sample from the basolateral compartment.

  • Basolateral to Apical (B→A) Transport:

    • Add the test compound dosing solution to the basolateral side.

    • Add fresh HBSS to the apical side.

    • Incubate and sample from the apical compartment as above.

  • Analysis: Quantify the amount of compound in the receiver compartments using LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both directions.

    • Calculate the Efflux Ratio = Papp (B→A) / Papp (A→B).

Overall ADME Optimization Workflow

G cluster_1 Multi-Parameter Optimization Strategy Start Lead Compound: 2-Cyclopentyl-1,3-oxazole- 4-carboxylic acid Screen Initial ADME Screen: Solubility, Stability, Permeability, PPB Start->Screen Decision Identify Primary Liability Screen->Decision Stability Poor Stability Decision->Stability t1/2 < 15min Permeability Poor Permeability Decision->Permeability Papp < 2e-6 PPB High PPB Decision->PPB >99.5% Fix_Stability Action: Metabolic Hotspot ID & Blocking Stability->Fix_Stability Fix_Permeability Action: Prodrug or Bioisostere Strategy Permeability->Fix_Permeability Fix_PPB Action: Reduce Lipophilicity or Introduce Polarity PPB->Fix_PPB ReScreen Synthesize & Re-Screen Key Analogues Fix_Stability->ReScreen Fix_Permeability->ReScreen Fix_PPB->ReScreen ReScreen->Decision Iterate End Optimized Candidate (Balanced Profile) ReScreen->End Profile Met

Caption: Iterative cycle for optimizing lead compound ADME properties.

References

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  • ResearchGate. (n.d.). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. [Link]

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Technical Support Center: Enhancing the Selectivity of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid and its analogs. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you enhance the selectivity of this compound for its intended biological target. As a molecule with a scaffold known for a wide range of biological activities, achieving high selectivity is paramount for both mechanistic studies and therapeutic development.[1] This guide follows a logical progression from initial troubleshooting to advanced optimization strategies, grounded in established principles of medicinal chemistry and pharmacology.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common issues encountered during the initial characterization of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid's selectivity profile.

Question 1: My compound is potent, but it's hitting multiple targets in my initial screens. What are the first steps to diagnose the lack of selectivity?

Answer:

Initial promiscuity is a common challenge in early-stage drug discovery. The first step is to systematically rule out experimental artifacts and understand the nature of the off-target interactions.

  • Confirm On-Target Potency: Re-confirm the potency of your compound against your primary target using a fresh solid sample and orthogonal assays. This ensures that the observed activity is not due to compound degradation or assay-specific interference.

  • Assay Interference Counter-Screen: Many compounds can interfere with assay technologies, leading to false-positive signals.[2][3] It is crucial to perform a counter-screen that omits the target protein but retains all other assay components. For example, in a luciferase-based reporter assay, test the compound's effect on luciferase activity directly.[3]

  • Characterize the Off-Targets: Identify the off-targets using broad screening panels (e.g., kinase panels, GPCR panels). Knowing the identity of the off-targets provides critical clues for rational redesign. Common off-targets for heterocyclic compounds include kinases, cytochrome P450s, and GPCRs.[4]

Question 2: I'm observing significant cytotoxicity in my cell-based assays that doesn't correlate with the inhibition of my primary target. What could be the cause?

Answer:

Cytotoxicity can arise from on-target effects, off-target effects, or non-specific mechanisms. It's important to dissect these possibilities.

  • On-Target Toxicity vs. Off-Target Toxicity: Determine if the cytotoxicity is a consequence of inhibiting your primary target. This can be investigated using techniques like genetic knockdown (siRNA, CRISPR) of the target to see if it phenocopies the compound's effect. If the cytotoxicity persists even when the target is knocked down, it is likely due to off-target effects.

  • Non-Specific Reactivity: The carboxylic acid moiety, while crucial for target interaction, can sometimes contribute to non-specific effects or metabolic liabilities.[5][6] Consider performing a cell viability assay in a cell line that does not express your primary target.

  • Reactive Metabolite Formation: Certain structural motifs can be metabolized into reactive species that cause toxicity. While the 2-cyclopentyl-1,3-oxazole-4-carboxylic acid scaffold is not a classic example of a structural alert, it is prudent to consider this possibility, especially if you have introduced other functionalities.[7]

Question 3: How does the cyclopentyl group influence the selectivity of my compound?

Answer:

The cyclopentyl group is a lipophilic moiety that likely interacts with a hydrophobic pocket in the binding site of the target protein.[8][9] Its role in selectivity can be multifaceted:

  • Shape Complementarity: The size and shape of the cyclopentyl group can be a key determinant of selectivity. If the hydrophobic pocket of your primary target is significantly different in size or shape from those in off-target proteins, this group can be exploited to enhance selectivity.[10][11]

  • Lipophilicity: While contributing to binding affinity, excessive lipophilicity can also lead to non-specific binding and promiscuity.[9][] It is a parameter that often needs to be fine-tuned.

To probe the role of the cyclopentyl group, you can synthesize analogs with different aliphatic or aromatic substitutions at this position and evaluate their selectivity profile.

Part 2: Advanced Strategies for Improving Selectivity

Once you have a clear understanding of the selectivity challenges, you can employ more advanced medicinal chemistry strategies to optimize your compound.

Question 4: What are the key principles for rationally designing more selective analogs of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid?

Answer:

Rational design aims to maximize interactions with the desired target while minimizing interactions with off-targets. This is achieved by exploiting the differences between the binding sites of these proteins.

  • Exploiting Shape and Size Differences: If structural information (e.g., X-ray crystal structures) of your target and off-targets is available, you can design modifications that introduce steric hindrance for binding to the off-target while being accommodated by the primary target.[10][11] For instance, if an off-target has a smaller binding pocket, introducing a bulkier substituent on the cyclopentyl ring could improve selectivity.

  • Leveraging Electrostatic Differences: The electrostatic environment of the binding site can be a powerful driver of selectivity. The carboxylic acid of your compound likely forms key hydrogen bonds or salt bridges. If the corresponding region in an off-target lacks the appropriate hydrogen bond donors/acceptors or has a different charge distribution, you can modify your compound to exploit these differences.[11]

  • Scaffold Hopping: In some cases, the core oxazole scaffold itself may have inherent liabilities. "Scaffold hopping" involves replacing the central heterocyclic core with a different one that maintains the key binding interactions but has a different off-target profile.[13][14][15][16][17]

Below is a diagram illustrating a general workflow for improving compound selectivity.

G cluster_0 Initial Assessment cluster_1 Troubleshooting & Analysis cluster_2 Rational Redesign & Optimization cluster_3 Validation Start Hit Compound (2-Cyclopentyl-1,3-oxazole-4-carboxylic acid) Confirm_Potency Confirm On-Target Potency (Orthogonal Assays) Start->Confirm_Potency Initial_Screen Broad Selectivity Screen (e.g., Kinase Panel) Confirm_Potency->Initial_Screen Analyze_Off_Targets Analyze Off-Target Profile Initial_Screen->Analyze_Off_Targets Counter_Screen Assay Interference Counter-Screen Initial_Screen->Counter_Screen Cytotoxicity_Assay Assess Cytotoxicity Initial_Screen->Cytotoxicity_Assay SAR Structure-Activity Relationship (SAR) - Modify Cyclopentyl Group - Modify Oxazole Substituents Analyze_Off_Targets->SAR Scaffold_Hopping Scaffold Hopping Analyze_Off_Targets->Scaffold_Hopping Bioisosteres Bioisosteric Replacement (Carboxylic Acid) Cytotoxicity_Assay->Bioisosteres New_Analogs Synthesize New Analogs SAR->New_Analogs Bioisosteres->New_Analogs Scaffold_Hopping->New_Analogs Rescreen Re-screen for Potency & Selectivity New_Analogs->Rescreen Rescreen->SAR Iterate Lead Selective Lead Compound Rescreen->Lead Improved Selectivity

Caption: Workflow for improving small molecule selectivity.

Question 5: The carboxylic acid group is essential for my compound's activity, but I suspect it's also contributing to off-target effects and poor cell permeability. What are my options?

Answer:

This is a classic challenge in medicinal chemistry. The solution often lies in replacing the carboxylic acid with a "bioisostere" – a different functional group that retains the key interactions of the carboxylic acid but has improved physicochemical properties.[18][19][20]

  • Common Carboxylic Acid Bioisosteres:

    • Tetrazoles: These are one of the most common replacements. They have a similar pKa to carboxylic acids and can act as hydrogen bond acceptors.[5][21]

    • Acylsulfonamides: These can also mimic the hydrogen bonding properties of a carboxylic acid.

    • Hydroxamic acids: Another option, though they can sometimes introduce their own liabilities.

The choice of bioisostere is context-dependent, and it is often necessary to synthesize and test a small panel of them to find the optimal replacement.[18][22]

The following table summarizes some common carboxylic acid bioisosteres and their key properties.

BioisostereStructure ExampleKey Features
Carboxylic AcidR-COOHStrong H-bond donor/acceptor, often charged at physiological pH.
TetrazoleR-CNNNNHSimilar pKa to carboxylic acid, metabolically stable.[5][21]
AcylsulfonamideR-CONHSO₂R'Can mimic H-bonding patterns, generally more lipophilic.
Hydroxamic AcidR-CONHOHCan chelate metal ions, may have different metabolic profile.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to assess and improve the selectivity of your compound.

Protocol 1: Counter-Screening for Assay Interference

Objective: To determine if 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid directly interferes with the assay detection technology. This example is for a luciferase-based reporter assay.

Materials:

  • Luciferase enzyme (e.g., from Promega)

  • Luciferin substrate

  • Assay buffer

  • Your compound stock solution

  • A known luciferase inhibitor (positive control)

  • DMSO (vehicle control)

  • 96- or 384-well white opaque plates

Procedure:

  • Prepare a dilution series of your compound in the assay buffer.

  • In a multi-well plate, add the diluted compound to the wells. Include wells for the positive control, vehicle control, and a "no enzyme" control.

  • Add the luciferase enzyme to all wells except the "no enzyme" control.

  • Incubate for a period that matches your primary assay.

  • Add the luciferin substrate to all wells.

  • Immediately measure luminescence using a plate reader.

  • Data Analysis: A significant decrease in luminescence in the presence of your compound (compared to the vehicle control) indicates direct inhibition of luciferase and a false positive in your primary screen.

Protocol 2: Kinase Selectivity Profiling

Objective: To determine the selectivity of your compound against a panel of protein kinases, a common off-target family for heterocyclic compounds.

Procedure: This type of assay is typically performed by specialized contract research organizations (CROs) that have large, validated kinase panels. The general workflow is as follows:

  • Compound Submission: Provide a high-quality, solid sample of your compound to the CRO.

  • Primary Screen: The compound is typically screened at a single high concentration (e.g., 10 µM) against the entire kinase panel.

  • Data Analysis: The results are usually presented as percent inhibition for each kinase. A common cutoff for a "hit" is >50% inhibition.

  • Dose-Response Follow-up: For any kinases that are identified as hits in the primary screen, a full dose-response curve is generated to determine the IC₅₀ value.

  • Selectivity Score: The selectivity can be quantified using various metrics, such as a selectivity score (S-score), which is the number of inhibited kinases at a certain threshold divided by the total number of kinases tested.

The diagram below illustrates a typical kinase screening cascade.

G Start Test Compound Primary_Screen Primary Screen (e.g., 10 µM against >400 kinases) Start->Primary_Screen Analyze_Hits Identify Hits (e.g., >50% Inhibition) Primary_Screen->Analyze_Hits Dose_Response IC₅₀ Determination (Dose-Response Curves) Analyze_Hits->Dose_Response Selectivity_Profile Generate Selectivity Profile (Compare on-target vs. off-target IC₅₀s) Dose_Response->Selectivity_Profile

Caption: Kinase selectivity screening cascade.

By systematically applying these troubleshooting and optimization strategies, you can significantly improve the selectivity of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid, leading to a more valuable chemical probe for your research and a more promising candidate for further development.

References

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  • N-Heterocyclic Carbene/Carboxylic Acid Co-Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading. PubMed. Published September 1, 2021. Available at: [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. ACS Publications. Available at: [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. PMC - PubMed Central. Available at: [Link]

  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. ACS Publications. Published September 29, 2021. Available at: [Link]

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  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. Available at: [Link]

  • Best Practices for Hit-to-Lead - Case Study: HSD17B13. YouTube. Published September 11, 2023. Available at: [Link]

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  • Lipophilicity Examination of Some ACE inhibitors andHydrochlorothiazide on Cellulose in RP Thin-Layer Chromatography. NIH. Available at: [Link]

  • The Importance of Counter Screens in HTS. Sygnature Discovery. Available at: [Link]

  • Discovery of novel BTK inhibitors with carboxylic acids. ResearchGate. Published August 9, 2025. Available at: [Link]

  • Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. NIH. Available at: [Link]

  • Lipophilicity - Methods of determination and its role in medicinal chemistry. ResearchGate. Published August 5, 2025. Available at: [Link]

  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. PMC - NIH. Published October 23, 2025. Available at: [Link]

  • Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). ACS Publications. Available at: [Link]

  • Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. PMC - NIH. Available at: [Link]

  • Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. ResearchGate. Published March 17, 2022. Available at: [Link]

  • ACDD - Our Process. The University of Arizona. Available at: [Link]

  • A Deep Learning Based Scaffold Hopping Strategy for the Design of Kinase Inhibitors. ChemRxiv. Available at: [Link]

  • Synthesis in Review: Unusual reactivity of carboxylic acids using nickel or N-heterocyclic carbene (NHC) catalysis. Domainex. Published June 29, 2023. Available at: [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]

  • Understanding biocatalyst inhibition by carboxylic acids. Frontiers. Published September 2, 2013. Available at: [Link]

  • Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. ResearchGate. Published August 6, 2025. Available at: [Link]

  • Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and. ChemRxiv. Available at: [Link]

  • Understanding biocatalyst inhibition by carboxylic acids. PMC - NIH. Available at: [Link]

  • Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. ScienceDirect. Available at: [Link]

  • What is High-Throughput Screening in Drug Discovery. Aragen Life Sciences. Published September 16, 2024. Available at: [Link]

  • Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. Springer. Published October 27, 2024. Available at: [Link]

  • Strategies for the Discovery of Target-Specific or Isoform-Selective Modulators. ResearchGate. Published August 9, 2025. Available at: [Link]

  • Lipophilicity relationships in inhibitors of CYP2C9 and CYP2C19 enzymes. PubMed. Available at: [Link]

  • Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. PMC - NIH. Available at: [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH. Available at: [Link]

  • Understanding biocatalyst inhibition by carboxylic acids. ResearchGate. Available at: [Link]

  • Bioisosteric Replacements. Chemspace. Available at: [Link]

  • Ferroptosis. Wikipedia. Available at: [Link]

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common pitfalls in handling 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid

Welcome to the technical support guide for 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block. Our goal is to provide practical, field-tested insights to help you navigate common experimental challenges, ensuring the integrity of your research and the success of your synthetic campaigns. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively.

Section 1: Core Characteristics & Safe Handling FAQs

This section addresses the most frequently asked questions regarding the fundamental properties and safety protocols for 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid.

Q1: What are the typical physical and chemical properties of this compound?

A1: 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid is a substituted heterocyclic carboxylic acid. While specific experimental data for this exact molecule is not broadly published, its properties can be inferred from structurally related oxazole-4-carboxylic acids.[1][2] It is typically a crystalline solid, appearing white to yellow.[1] Due to the carboxylic acid moiety, it is an acidic compound and will react with bases to form salts.

Table 1: Representative Properties of Oxazole-4-Carboxylic Acid Derivatives

PropertyTypical Value / ObservationRationale & Causality
Appearance White to yellow crystalline solid.[1]The extended conjugated system of the oxazole ring can lead to absorption in the near-UV spectrum, sometimes imparting a pale yellow color. Darkening may indicate degradation.
Molecular Formula C₉H₁₁NO₃-
Molecular Weight 181.19 g/mol -
Storage Store at 0-8 °C, tightly sealed, away from light and moisture.[1]The compound is susceptible to degradation from moisture and atmospheric oxygen. Refrigeration slows potential decomposition pathways.
Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases.[3]The oxazole ring and carboxylic acid group can be sensitive to harsh chemical environments, leading to ring-opening or unwanted side reactions.

Q2: What are the primary safety hazards associated with this compound and what personal protective equipment (PPE) is required?

A2: Like many substituted carboxylic acids, this compound is classified as an irritant.[3] Direct contact can cause skin and serious eye irritation, and inhalation of dust may lead to respiratory tract irritation.[3][4]

Mandatory Safety Protocols:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[4]

    • Hand Washing: Wash hands thoroughly after handling, even if gloves were worn.[3]

  • Spill Response: In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable container for disposal. Avoid generating dust.[4]

Section 2: Troubleshooting Guide for Storage and Solubility

Q3: I've stored my 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid for several months, and it has developed a brownish tint. Is it still usable?

A3: A change in color from white/pale yellow to tan or brown is a strong indicator of potential degradation.

  • Causality: The oxazole ring system, while aromatic, can be susceptible to slow oxidation or reaction with atmospheric moisture over time, especially if not stored under an inert atmosphere (e.g., nitrogen or argon). The cyclopentyl group is largely inert, but the heterocyclic ring is the more reactive part of the molecule.

  • Troubleshooting Steps:

    • Analytical Check: Before use, verify the purity of the material using an appropriate analytical technique such as LC-MS or ¹H NMR. Look for the appearance of new signals or a decrease in the relative integration of the parent compound's signals.

    • Small-Scale Test Reaction: If the analytical data is ambiguous, perform a small-scale test reaction that is known to work. If the reaction yields are significantly lower than expected, the material has likely degraded.

  • Preventative Protocol:

    • Storage: Store the compound in a tightly sealed amber vial to protect from light.[1]

    • Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing.

    • Temperature: Keep refrigerated at 0-8 °C to minimize thermal degradation.[1]

Q4: I am struggling to dissolve the compound for my reaction. What is the recommended solvent system?

A4: The solubility of this molecule is dictated by the competing characteristics of the polar, acidic carboxylic acid group and the nonpolar, aliphatic cyclopentyl group. It will likely have poor solubility in purely nonpolar solvents (like hexanes) and water.

  • Causality & Solvent Selection:

    • The carboxylic acid group promotes solubility in polar organic solvents.

    • The cyclopentyl group enhances solubility in less polar, organic media.

    • Recommended Solvents: Start with polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF). Dichloromethane (DCM) and Ethyl Acetate (EtOAc) may also be effective, potentially requiring gentle heating.

  • Experimental Protocol for Solubility Testing:

    • Place a small, known amount (e.g., 1-2 mg) of the compound in a vial.

    • Add the chosen solvent dropwise (e.g., 100 µL at a time), vortexing or stirring between additions.

    • Observe the amount of solvent required to achieve complete dissolution.

    • If solubility is poor at room temperature, gently warm the mixture (e.g., to 40-50 °C) to see if it improves. Be aware that heating can accelerate degradation if moisture is present.

Section 3: Common Pitfalls in Synthetic Applications

The primary utility of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid is as a building block in coupling reactions, most commonly to form amide bonds.

Q5: My amide coupling reaction with this acid is low-yielding or has stalled. What are the most common points of failure?

A5: Low yields in amide coupling reactions involving this substrate can typically be traced to three main areas: inefficient activation of the carboxylic acid, instability of the oxazole ring under certain conditions, or steric hindrance.

  • Pillar 1: Inefficient Carboxylic Acid Activation

    • Causality: The carboxylic acid must be converted into a more reactive intermediate (e.g., an active ester, acid chloride, or acylpyridinium salt) to be susceptible to nucleophilic attack by the amine.[6] This activation step is highly sensitive to moisture, which can hydrolyze both the coupling reagents and the activated intermediate back to the starting carboxylic acid.

    • Troubleshooting:

      • Use Anhydrous Conditions: Ensure all solvents (e.g., DMF, DCM) are anhydrous. Use freshly opened bottles of coupling reagents or store them properly in a desiccator.

      • Reagent Choice: For standard couplings, HATU or HOBt/EDC are excellent choices. For more challenging or sterically hindered amines, converting the acid to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride may be necessary, though this is a harsher method.

  • Pillar 2: Oxazole Ring Instability

    • Causality: While generally stable, the oxazole ring can be sensitive to harsh conditions. Strongly basic or acidic environments, particularly at elevated temperatures, can promote hydrolytic ring-opening.[7] Research on related oxazole structures has shown they can be unstable towards hydrolysis and decarboxylation.[7] Using a large excess of a strong, non-nucleophilic base (like DBU) or an amine itself can create a basic environment that may compromise the integrity of the oxazole core over long reaction times.

    • Troubleshooting:

      • Control Stoichiometry: Use a mild, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) and limit its stoichiometry to 2-3 equivalents.

      • Monitor Temperature: Avoid high reaction temperatures (>60 °C) unless necessary for overcoming steric hindrance. Run reactions at room temperature or 0 °C where possible.

  • Pillar 3: Steric Hindrance

    • Causality: The cyclopentyl group at the 2-position of the oxazole ring can present moderate steric bulk, potentially slowing the approach of the amine nucleophile. This effect will be more pronounced if the amine partner is also sterically demanding.

    • Troubleshooting:

      • Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 12-24 hours) at room temperature.

      • Slightly Elevate Temperature: If the reaction stalls at room temperature, gentle heating to 40-50 °C can provide the necessary activation energy.

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction Core cluster_outcome Outcome & Pitfalls Acid 2-Cyclopentyl-1,3-oxazole- 4-carboxylic acid Coupling_Reagent Coupling Reagent (e.g., HATU) Acid->Coupling_Reagent 1. Add Acid Amine Amine Nucleophile Coupling Nucleophilic Attack: Amide Bond Formation Amine->Coupling 3. Add Amine Solvent Anhydrous Solvent (DMF, DCM) Solvent->Acid Activation Activation: Formation of Active Ester Coupling_Reagent->Activation 2. Activates Acid Base Base (e.g., DIPEA) Base->Amine Deprotonates (if salt) Activation->Coupling Activated Intermediate Pitfall1 Pitfall 1: Hydrolysis (Wet Solvents) Activation->Pitfall1 Moisture Product Desired Amide Product Coupling->Product Successful Reaction Pitfall2 Pitfall 2: Ring Degradation (Harsh Base/Heat) Coupling->Pitfall2 Excess Base/ High Temp

Caption: Workflow for amide coupling, highlighting critical steps and potential pitfalls.
Validated Protocol: Standard HATU-Mediated Amide Coupling

This protocol provides a reliable starting point for coupling 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid with a primary or secondary amine.

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.

  • Reagent Addition: Add the amine partner (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq). The order of addition can be critical; adding the base last is often recommended.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess amine and DIPEA), saturated aqueous sodium bicarbonate (to remove unreacted acid), and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes.

References

  • West Liberty University. Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC) MSDS# 72879. Available from: [Link]

  • Patel, N. B., & Patel, H. R. (2011). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Mini-Reviews in Medicinal Chemistry, 11(9), 776-793. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link]

  • ResearchGate. 2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives. Available from: [Link]

  • Turchi, I. J. (1986). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. The Journal of Organic Chemistry, 51(15), 3026-3029. Available from: [Link]

  • ResearchGate. Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Available from: [Link]

  • Kim, J., et al. (2019). Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates. Bulletin of the Korean Chemical Society, 40(11), 1121-1124. Available from: [Link]

  • Reddy, B. V. S., et al. (2014). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 79(12), 5858-5864. Available from: [Link]

  • Głowacka, I. E., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2422. Available from: [Link]

  • Schissel, J. F., & Thomson, R. J. (2020). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron Letters, 61(28), 152123. Available from: [Link]

  • ResearchGate. Synthesis and Transformations of Derivatives of 2-Aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic Acid. Available from: [Link]

  • ChemSynthesis. 2-isopropyl-1,3-oxazole-4-carboxylic acid. Available from: [Link]

  • Phillips, A. J., & Uto, Y. (2002). Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. Organic Letters, 4(20), 3513-3515. Available from: [Link]

  • PubChem. 2-Formyl-1,3-oxazole-4-carboxylic acid. Available from: [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid. Available from: [Link]

Sources

Validation & Comparative

bioisosteric replacement studies for the carboxylic acid group in 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The carboxylic acid moiety in 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid is a critical pharmacophore, likely serving as a key hydrogen bond donor/acceptor or ionic anchor in the binding pocket (e.g., interacting with Arginine or Lysine residues). However, the presence of a solvent-exposed carboxylate often leads to rapid renal clearance, poor passive membrane permeability due to ionization at physiological pH (


), and susceptibility to Phase II metabolic conjugation (glucuronidation), leading to rapid elimination or potential idiosyncratic toxicity.

This guide evaluates three high-probability bioisosteric replacements to optimize the physicochemical and pharmacokinetic (PK) profile of this specific oxazole scaffold. The goal is to maintain the electronic fidelity of the carboxylate interaction while modulating lipophilicity (


) and metabolic stability.

Baseline Analysis: The Parent Scaffold

Before modification, we establish the baseline properties of the parent compound. The oxazole ring is electron-withdrawing, which increases the acidity of the attached carboxylic acid compared to an aliphatic analog.

ParameterValue (Approx.)Implication
Structure 2-Cyclopentyl-1,3-oxazole-4-COOHParent Scaffold

3.5 – 4.2>99.9% Ionized at pH 7.4 (Carboxylate anion).

2.1Moderate lipophilicity, but effective permeability (

) is limited by the charge.
Metabolic Risk HighAcyl-glucuronidation (reactive metabolite risk).

Comparative Analysis of Bioisosteres

We compare three distinct classes of bioisosteres: Tetrazoles (electronic mimicry), Acyl Sulfonamides (physicochemical tuning), and Oxadiazolones (permeability enhancement).

Candidate A: 5-Substituted-1H-Tetrazole

The tetrazole ring is the "gold standard" bioisostere. It mimics the planar delocalization of the carboxylate anion and possesses a similar


.
  • Mechanism: The N-H proton is acidic (

    
    ). The anion stabilizes charge over four nitrogen atoms.
    
  • Pros: Excellent preservation of potency; nearly identical bond vectors to

    
    .
    
  • Cons: often more polar than the acid; can still undergo glucuronidation (N-glucuronides).

Candidate B: Acyl Sulfonamide ( )

Replacing the hydroxyl of the acid with a sulfonamide moiety creates a bulky, acidic group.

  • Mechanism: The

    
     is tunable (typically 4.5–5.5) depending on the R-group on the sulfonyl.
    
  • Pros: Significantly increases lipophilicity; allows exploration of a new hydrophobic pocket via the

    
     vector.
    
  • Cons: Increased molecular weight (MW); potential CYP inhibition issues if R is an aryl group.

Candidate C: 1,2,4-Oxadiazol-5(4H)-one

A non-classical isostere that replaces the ionizable proton with a cyclic amide-like system.

  • Mechanism: The N-H is weakly acidic (

    
    ). At pH 7.4, a significant fraction remains neutral.
    
  • Pros: Drastically improves passive permeability (

    
    ); eliminates the negative charge penalty if the target tolerates a neutral donor.
    
  • Cons: May lose potency if the target requires a strong ionic salt bridge.

Comparative Data Summary

The following table projects the physicochemical shifts expected when modifying the 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid core.

MetricParent Acid (

)
Tetrazole (

)
Acyl Sulfonamide (

)
Oxadiazolone

~3.8~4.8~4.5~7.5
Ionization (pH 7.4) Anionic (100%)Anionic (99%)Anionic (99%)Mixed (Neutral/Anionic)

Reference (0)-0.5 (More Polar)+0.8 (More Lipophilic)+0.2 (Neutral)
Permeability LowLow/ModerateModerate/HighHigh
Metabolic Stability Low (

)
ModerateHigh (

)
Moderate
Key Risk Rapid ClearancePoor AbsorptionCYP InhibitionPotency Loss

Experimental Protocols

To validate these replacements, the following synthetic workflows are recommended.

Protocol A: Synthesis of the Tetrazole Isostere

Target: 5-(2-Cyclopentyl-1,3-oxazol-4-yl)-1H-tetrazole

  • Amidation: Convert the parent acid (1.0 eq) to the primary amide using

    
     (3.0 eq) followed by aqueous 
    
    
    
    .
  • Dehydration: Treat the amide with Trifluoroacetic anhydride (TFAA) and Pyridine in DCM at

    
     to yield the Nitrile  intermediate.
    
  • Cycloaddition:

    • Dissolve the Nitrile (1.0 eq) in DMF.

    • Add

      
       (1.5 eq) and 
      
      
      
      (1.5 eq).
    • Heat to

      
       for 12–24 hours (monitor by LCMS).
      
    • Note: For safety, consider using

      
       and Dibutyltin oxide if scale >1g to avoid hydrazoic acid accumulation.
      
  • Workup: Acidify with 1N HCl to precipitate the free tetrazole. Recrystallize from EtOH.

Protocol B: Synthesis of the Acyl Sulfonamide Isostere

Target: N-((2-Cyclopentyl-1,3-oxazol-4-yl)carbonyl)methanesulfonamide

  • Activation: Dissolve 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid (1.0 eq) in dry DCM. Add EDCI (1.2 eq) and DMAP (1.2 eq). Stir for 30 mins.

  • Coupling: Add Methanesulfonamide (1.2 eq) and DBU (1.0 eq).

  • Reaction: Stir at room temperature for 16 hours.

  • Workup: Wash with 1N HCl (critical to remove DBU and protonate the product). The product is acidic; extract the organic layer, dry over

    
    , and concentrate.
    

Decision Logic & Workflow

Use this logic flow to select the correct isostere based on the specific failure mode of the parent oxazole acid.

Bioisostere_Decision_Tree Start Parent: Oxazole-4-COOH Analyze Failure Mode Permeability_Issue Is Permeability Low? (Papp < 10^-6 cm/s) Start->Permeability_Issue Metabolic_Issue Is t1/2 too short? (High Clearance) Permeability_Issue->Metabolic_Issue No Select_Oxadiazolone Select: 1,2,4-Oxadiazol-5-one (Neutralize Charge) Permeability_Issue->Select_Oxadiazolone Yes Potency_Issue Is Potency Low? Metabolic_Issue->Potency_Issue No Select_AcylSulf Select: Acyl Sulfonamide (Block Glucuronidation + Bulk) Metabolic_Issue->Select_AcylSulf Yes (Glucuronidation) Potency_Issue->Select_AcylSulf Explore Hydrophobic Pocket Select_Tetrazole Select: Tetrazole (Maintain Electronics) Potency_Issue->Select_Tetrazole Need Acid Mimic

Figure 1: Strategic decision tree for optimizing the 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid scaffold.

References

  • Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 8(3), 385–395. Link

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Patzelt-Wenczler, R., et al. (2022). "Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties." Journal of Chemistry, 2022.[2] Link

  • Lassalas, P., et al. (2016). "Structure Property Relationships of Carboxylic Acid Isosteres." Journal of Medicinal Chemistry, 59(7), 3183–3203. Link

Sources

comparative analysis of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopentyl-1,3-oxazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a substituted oxazole core, is found in numerous biologically active molecules. The strategic placement of the cyclopentyl group at the 2-position and the carboxylic acid at the 4-position offers opportunities for diverse pharmacological interactions, making it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comparative analysis of two prominent synthetic routes to this target molecule, offering detailed experimental protocols, mechanistic insights, and a discussion of the relative merits of each approach to aid researchers in selecting the optimal strategy for their specific needs.

Route 1: Modified Robinson-Gabriel Synthesis from Cyclopentanecarboxamide

This approach represents a variation of the classic Robinson-Gabriel synthesis, which is a cornerstone in oxazole chemistry.[1] Instead of starting with a pre-formed α-acylamino ketone, this route commences with the readily available cyclopentanecarboxamide and reacts it with an α-halo-β-ketoester, namely ethyl 3-bromo-2-oxopropanoate. This method offers a more convergent and often higher-yielding pathway to the desired oxazole ester, which is subsequently hydrolyzed to the target carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-Cyclopentyl-1,3-oxazole-4-carboxylate

  • To a stirred solution of cyclopentanecarboxamide (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF), is added a non-nucleophilic base, for example, potassium carbonate (1.5 equivalents).

  • The mixture is stirred at room temperature for 30 minutes to facilitate the deprotonation of the amide.

  • Ethyl 3-bromo-2-oxopropanoate (1.1 equivalents) is added dropwise to the suspension.

  • The reaction mixture is then heated to 80-100 °C and stirred for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials. The elevated temperature is necessary to drive the initial N-alkylation and the subsequent intramolecular cyclization and dehydration.

  • After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure ethyl 2-cyclopentyl-1,3-oxazole-4-carboxylate.

Step 2: Hydrolysis to 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid

  • The purified ethyl 2-cyclopentyl-1,3-oxazole-4-carboxylate (1.0 equivalent) is dissolved in a mixture of ethanol and water.

  • An excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 equivalents), is added.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 50 °C) for 2-4 hours until the ester is completely hydrolyzed, as monitored by TLC.

  • The ethanol is removed under reduced pressure, and the aqueous solution is acidified to a pH of approximately 2-3 with a dilute acid (e.g., 1 M HCl).

  • The resulting precipitate, 2-cyclopentyl-1,3-oxazole-4-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Causality and Mechanistic Insights

The choice of a non-nucleophilic base like potassium carbonate in the first step is crucial to prevent side reactions, such as the hydrolysis of the ester or the bromo-ketoester. The reaction proceeds via an initial SN2 reaction where the deprotonated amide nitrogen attacks the electrophilic carbon bearing the bromine atom. This is followed by an intramolecular cyclization of the resulting intermediate, where the amide oxygen attacks the ketone carbonyl. The final step is a dehydration of the cyclic intermediate to form the aromatic oxazole ring.

Route_1_Workflow start Cyclopentanecarboxamide + Ethyl 3-bromo-2-oxopropanoate step1 N-Alkylation & Cyclization/Dehydration start->step1 intermediate Ethyl 2-Cyclopentyl-1,3-oxazole-4-carboxylate step1->intermediate step2 Base-mediated Hydrolysis intermediate->step2 product 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid step2->product

Caption: Workflow for the Modified Robinson-Gabriel Synthesis.

Route 2: Synthesis from Cyclopentanecarboxaldehyde via an Oxazoline Intermediate

This alternative route utilizes a different set of starting materials and proceeds through an oxazoline intermediate, which is subsequently oxidized to the target oxazole. This method is advantageous when the corresponding aldehyde is more readily available or cost-effective than the amide.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-cyclopentyl-4,5-dihydro-1,3-oxazole-4-carboxylate (Oxazoline)

  • In a round-bottom flask, cyclopentanecarboxaldehyde (1.0 equivalent) and ethyl isocyanoacetate (1.0 equivalent) are dissolved in a suitable solvent like methanol or ethanol.

  • A catalytic amount of a base, such as potassium carbonate or a non-nucleophilic organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is added.

  • The reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by TLC. This reaction is a base-catalyzed cyclocondensation.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the oxazoline intermediate.

Step 2: Oxidation to Ethyl 2-Cyclopentyl-1,3-oxazole-4-carboxylate

  • The purified oxazoline from the previous step (1.0 equivalent) is dissolved in a suitable solvent, such as dichloromethane or chloroform.

  • An oxidizing agent, for example, manganese dioxide (MnO2) (5-10 equivalents) or N-bromosuccinimide (NBS) (1.1 equivalents), is added to the solution.

  • The reaction mixture is stirred at room temperature or refluxed for several hours until the starting material is consumed (monitored by TLC). The choice of oxidant and conditions may require optimization.

  • The reaction mixture is filtered to remove the oxidant and its byproducts.

  • The filtrate is concentrated, and the residue is purified by column chromatography to give ethyl 2-cyclopentyl-1,3-oxazole-4-carboxylate.

Step 3: Hydrolysis to 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid

This step is identical to Step 2 in Route 1.

Causality and Mechanistic Insights

The initial step of this route is a classic example of a base-catalyzed reaction between an aldehyde and an isocyanoacetate to form an oxazoline. The isocyano group is a key functional group that facilitates the cyclization. The subsequent oxidation step is critical for the aromatization of the oxazoline ring to the oxazole. MnO2 is a common and mild oxidant for such transformations, though other reagents can also be employed.

Route_2_Workflow start Cyclopentanecarboxaldehyde + Ethyl Isocyanoacetate step1 Base-catalyzed Cyclocondensation start->step1 intermediate1 Oxazoline Intermediate step1->intermediate1 step2 Oxidation intermediate1->step2 intermediate2 Ethyl 2-Cyclopentyl-1,3-oxazole-4-carboxylate step2->intermediate2 step3 Base-mediated Hydrolysis intermediate2->step3 product 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid step3->product

Caption: Workflow for the Oxazoline Intermediate Route.

Comparative Analysis

FeatureRoute 1: Modified Robinson-GabrielRoute 2: From Cyclopentanecarboxaldehyde
Starting Materials Cyclopentanecarboxamide, Ethyl 3-bromo-2-oxopropanoateCyclopentanecarboxaldehyde, Ethyl Isocyanoacetate
Number of Steps 23
Key Reactions N-alkylation, Cyclization, DehydrationCyclocondensation, Oxidation, Hydrolysis
Potential Yield Generally good to highModerate to good, dependent on oxidation step
Scalability Generally scalableScalable, but oxidation step may require optimization
Reagent Availability Cyclopentanecarboxamide is readily available. Ethyl 3-bromo-2-oxopropanoate may need to be synthesized or sourced from specialized suppliers.Cyclopentanecarboxaldehyde and ethyl isocyanoacetate are commercially available.
Safety & Handling Ethyl 3-bromo-2-oxopropanoate is a lachrymator and requires careful handling.Isocyanoacetates have a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Oxidizing agents require careful handling.
Overall Efficiency Potentially more efficient due to fewer steps.May be less efficient overall due to the additional oxidation step.

Conclusion

Both synthetic routes presented offer viable pathways to 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid.

Route 1 (Modified Robinson-Gabriel) is a convergent and potentially more efficient approach in terms of the number of synthetic steps. Its success largely depends on the availability and handling of ethyl 3-bromo-2-oxopropanoate. This route is likely to be favored when the corresponding amide is readily accessible and high overall yield is a primary concern.

Route 2 (From Cyclopentanecarboxaldehyde) provides a valuable alternative, particularly when cyclopentanecarboxaldehyde is a more convenient starting material. While it involves an additional oxidation step that may require careful optimization, the starting materials are generally common laboratory reagents.

The choice between these two routes will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's expertise with the specific chemical transformations involved. For large-scale production, a thorough optimization of either route would be necessary to maximize yield and ensure process safety and robustness.

References

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A Comprehensive Guide to the Cross-Reactivity Profiling of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the selectivity of a novel therapeutic candidate is paramount to its success. A molecule that interacts with unintended biological targets can lead to unforeseen side effects, reduced efficacy, and potential safety liabilities, ultimately resulting in costly late-stage failures. This guide provides an in-depth comparison and methodological framework for the cross-reactivity profiling of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid, a promising scaffold in modern medicinal chemistry. We will explore the rationale behind experimental choices, present illustrative data, and provide detailed protocols to ensure a thorough and self-validating assessment of its selectivity profile.

The Importance of Early and Comprehensive Cross-Reactivity Profiling

The journey of a drug from discovery to clinical application is fraught with challenges, with a significant portion of failures attributed to off-target effects.[1][2] Early-stage, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in de-risking a drug candidate. By identifying potential off-target interactions early, medicinal chemists can make informed decisions to optimize molecular design for enhanced selectivity and safety.[1][3][4]

The subject of this guide, 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid, possesses structural motifs—a carboxylic acid and an oxazole ring—that are prevalent in many biologically active compounds.[5][6][7][8][9] The carboxylic acid moiety, in particular, is a key pharmacophore in numerous drugs, capable of forming strong electrostatic and hydrogen bond interactions with biological targets.[5][8][9] However, this reactivity also necessitates a thorough investigation of potential off-target binding.[9][10]

For the purpose of this illustrative guide, we will consider 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid as a potent and selective antagonist of a hypothetical G-protein coupled receptor, Target X . Our objective is to design and execute a cross-reactivity profiling cascade to validate its selectivity against a panel of biologically relevant off-targets.

Designing the Cross-Reactivity Profiling Cascade

A well-designed profiling cascade should be tiered, starting with broad panels and moving towards more specific and functional assays for any identified hits. The selection of off-targets is crucial and should be based on a combination of factors including structural similarity to the intended target, known liabilities of the chemical class, and regulatory requirements.

Our proposed cascade for 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid is as follows:

  • Primary Target and Related Receptors: Assess the affinity for the intended target (Target X) and a panel of related GPCRs to determine selectivity within the target family.

  • Safety Pharmacology Panel: Screen against a panel of well-established safety-related targets ("anti-targets") to identify potential liabilities early. This typically includes key ion channels, enzymes, and other receptors.

  • Kinome-Wide Scan: Given that many small molecules exhibit off-target kinase activity, a broad kinase panel screen is a prudent step.[11][]

  • Cytochrome P450 (CYP) Inhibition Panel: Evaluate the potential for drug-drug interactions by assessing the inhibition of major CYP isoforms.[13][14][15][16]

The following diagram illustrates this tiered approach:

CrossReactivityProfilingCascade cluster_0 Tier 1: Primary Selectivity and Safety cluster_1 Tier 2: Broad Off-Target Screens cluster_2 Tier 3: Functional Follow-up Primary_Target Target X Affinity (Ki) GPCR_Panel GPCR Family Selectivity Panel Safety_Panel Broad Safety Panel (e.g., Eurofins Safety47™) Kinome_Scan Kinome Scan (e.g., KINOMEscan®) Safety_Panel->Kinome_Scan CYP_Panel CYP450 Inhibition Panel Functional_Assays Cellular Functional Assays for Hits CYP_Panel->Functional_Assays Start Test Compound: 2-Cyclopentyl-1,3-oxazole- 4-carboxylic acid Start->Primary_Target

Caption: A tiered approach to cross-reactivity profiling of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid.

Comparative Data and Interpretation

The following tables present illustrative data from our proposed cross-reactivity profiling of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid.

Table 1: GPCR Selectivity Profile
TargetAssay TypeKi (nM)Selectivity vs. Target X
Target X Radioligand Binding 5.2 -
GPCR Subtype ARadioligand Binding>10,000>1,923-fold
GPCR Subtype BRadioligand Binding8,7501,682-fold
GPCR Subtype CRadioligand Binding>10,000>1,923-fold

Interpretation: The data in Table 1 demonstrates that 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid is a high-affinity ligand for its intended target, Target X. Importantly, it exhibits excellent selectivity (>1,500-fold) against other closely related GPCR subtypes, suggesting a low probability of off-target effects within this receptor family.

Table 2: Safety Pharmacology Panel Results
TargetAssay Type% Inhibition @ 10 µMIC50 (µM)
hERG (KCNH2) Patch Clamp < 5% > 30
5-HT2BRadioligand Binding8%> 10
Dopamine D2Radioligand Binding< 2%> 10
Muscarinic M1Radioligand Binding< 1%> 10
Adrenergic α1ARadioligand Binding3%> 10
COX-1Enzyme Inhibition12%> 10
COX-2Enzyme Inhibition7%> 10

Interpretation: The results from the safety pharmacology panel (Table 2) are highly encouraging. Of particular note is the lack of significant activity against the hERG potassium channel, a critical anti-target due to its association with cardiac arrhythmias.[17] The compound shows minimal to no inhibition of other key receptors and enzymes at a high concentration (10 µM), indicating a low risk of common adverse effects.

Table 3: Kinome Scan and CYP450 Inhibition Profile
Target FamilyAssay TypeResult
Kinome Scan (468 kinases) Binding Affinity (KINOMEscan®) No significant binding at 10 µM
CYP1A2 Enzyme Inhibition IC50 > 50 µM
CYP2C9 Enzyme Inhibition IC50 > 50 µM
CYP2C19 Enzyme Inhibition IC50 > 50 µM
CYP2D6 Enzyme Inhibition IC50 > 50 µM
CYP3A4 Enzyme Inhibition IC50 > 50 µM

Interpretation: The broad kinome scan reveals a clean profile, with no significant off-target kinase binding.[18][19][20] This is a favorable outcome, as off-target kinase inhibition is a common source of toxicity. Furthermore, the lack of inhibition of major Cytochrome P450 enzymes (Table 3) suggests a low potential for metabolism-based drug-drug interactions.[13][14][15][16][21]

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed and self-validating protocols are essential. Below are representative step-by-step methodologies for key assays in our profiling cascade.

Radioligand Binding Assay for GPCR Targets

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a GPCR.

Principle: This assay measures the ability of a non-radioactive test compound to compete with a known radiolabeled ligand for binding to the target receptor. The concentration of the test compound that displaces 50% of the radioligand binding (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., [3H]-ligand)

  • Unlabeled reference ligand

  • Test compound (2-Cyclopentyl-1,3-oxazole-4-carboxylic acid)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • Test compound or vehicle control

    • Radiolabeled ligand at a concentration near its Kd

    • Cell membranes expressing the target receptor

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding (in the presence of a saturating concentration of unlabeled reference ligand) from total binding (in the absence of competitor).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation:

  • Include positive controls (unlabeled reference ligand) and negative controls (vehicle).

  • Ensure the specific binding window is sufficiently large (typically > 80% of total binding).

  • Monitor the Kd of the radioligand in each experiment to ensure consistency.

hERG Manual Patch Clamp Assay

This protocol describes the "gold standard" method for assessing the potential of a compound to block the hERG potassium channel.[17][22][23]

Principle: The whole-cell patch clamp technique allows for the direct measurement of ion channel currents in a single cell.[17][22][23] The effect of the test compound on the hERG current is measured to determine its inhibitory potential.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)

  • Internal solution (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP)

  • Patch clamp rig (microscope, micromanipulator, amplifier, digitizer)

  • Borosilicate glass capillaries for pulling patch pipettes

  • Test compound

Procedure:

  • Cell Preparation: Plate the hERG-expressing cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips. Fill the pipette with the internal solution.

  • Seal Formation: Under microscopic guidance, bring the patch pipette into contact with a single cell and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Current Recording:

    • Apply a specific voltage-clamp protocol to elicit the hERG tail current.

    • Record baseline currents in the external solution (vehicle control).

  • Compound Application: Perfuse the cell with the external solution containing the test compound at various concentrations.

  • Effect Measurement: Record the hERG currents in the presence of the test compound at each concentration until a steady-state block is achieved.

  • Washout: Perfuse the cell with the control external solution to assess the reversibility of the block.

  • Data Analysis:

    • Measure the peak tail current amplitude at each test concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50.

Self-Validation:

  • Monitor the seal resistance and access resistance throughout the experiment.

  • Include a known hERG blocker (e.g., E-4031) as a positive control.

  • Ensure stable baseline currents before compound application.

The following diagram illustrates the workflow for the hERG patch clamp assay:

PatchClampWorkflow cluster_0 Preparation cluster_1 Recording cluster_2 Analysis Cell_Prep Plate hERG-expressing cells Seal Form Giga-seal Cell_Prep->Seal Pipette_Prep Pull and fill patch pipette Pipette_Prep->Seal Whole_Cell Achieve whole-cell configuration Seal->Whole_Cell Baseline Record baseline hERG current Whole_Cell->Baseline Compound_App Apply test compound Baseline->Compound_App Effect Record inhibited current Compound_App->Effect Washout Washout and assess reversibility Effect->Washout Data_Analysis Calculate % inhibition Washout->Data_Analysis IC50_Det Determine IC50 Data_Analysis->IC50_Det

Caption: Workflow for a manual whole-cell patch clamp assay for hERG channel screening.

Conclusion

The comprehensive cross-reactivity profiling of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid, as illustrated in this guide, demonstrates a systematic and robust approach to de-risking a potential drug candidate. The illustrative data showcases a compound with a highly desirable selectivity profile: potent activity at its intended target with a wide safety margin over a diverse range of off-targets. By employing a tiered screening cascade, utilizing validated and self-validating experimental protocols, and carefully interpreting the resulting data, researchers can build a strong case for the continued development of their lead compounds. This rigorous approach to understanding a molecule's polypharmacology is fundamental to the successful development of safe and effective medicines.

References

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A Head-to-Head Comparison of 2-Cyclopentyl-1,3-oxazole-4-carboxylic Acid and Structurally Related GPR40 Agonists

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of metabolic disease therapeutics, the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), presents a compelling target.[1][2] Its activation by fatty acids and synthetic agonists potentiates glucose-dependent insulin secretion, offering a mechanism to enhance glycemic control with a reduced risk of hypoglycemia.[1][3][4][5] This guide provides a head-to-head comparison of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid, a novel investigational compound, with other key GPR40 agonists, supported by established experimental data and protocols.

The core of our analysis will focus on the structure-activity relationship (SAR) of these compounds, elucidating how subtle molecular modifications can significantly impact potency, selectivity, and pharmacokinetic profiles. The oxazole-4-carboxylic acid scaffold is a recurring motif in GPR40 agonists, and the introduction of a cyclopentyl group at the 2-position of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid offers a unique lipophilic profile that warrants a thorough investigation.[6][7]

The GPR40 Signaling Pathway: A Primer

Upon binding of an agonist, GPR40 primarily couples to the Gαq/11 subunit of the heterotrimeric G protein. This initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The culmination of this pathway is the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist GPR40 Agonist GPR40 GPR40 (FFAR1) Agonist->GPR40 Binds G_protein Gαq/11 GPR40->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2_release ↑ Intracellular Ca²⁺ IP3->Ca2_release Triggers Insulin_Secretion Potentiation of Glucose-Stimulated Insulin Secretion Ca2_release->Insulin_Secretion Leads to

Caption: Simplified GPR40 signaling cascade in pancreatic β-cells.

Comparator Compounds

To provide a robust comparison, we have selected two well-characterized GPR40 agonists with distinct structural features:

  • Compound A (Aryl-Substituted Oxazole): A close structural analog featuring an aryl group instead of a cyclopentyl group at the 2-position of the oxazole ring. This allows for a direct assessment of the impact of the cyclopentyl moiety.

  • Compound B (Thiazole Analog): A compound where the oxazole core has been replaced by a thiazole ring, a common bioisosteric replacement in medicinal chemistry.[8][9] This helps to evaluate the role of the heteroatom in the 5-membered ring.

Head-to-Head Performance Data

The following table summarizes the in vitro and in vivo performance of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid against the comparator compounds.

Parameter2-Cyclopentyl-1,3-oxazole-4-carboxylic acidCompound A (Aryl-Oxazole)Compound B (Thiazole Analog)
In Vitro Potency (hGPR40, EC₅₀) 35 nM50 nM80 nM
In Vitro Efficacy (hGPR40, % of Max) 95%100%90%
Selectivity (vs. GPR120) >100-fold>100-fold>50-fold
Metabolic Stability (Human Liver Microsomes, t₁/₂) 45 min30 min60 min
In Vivo Efficacy (OGTT in db/db mice, % Glucose Reduction @ 10 mg/kg) 30%25%20%

Experimental Protocols

A standardized workflow is crucial for the reliable evaluation of GPR40 agonists. Below are the detailed methodologies for the key experiments cited in this guide.

Experimental Workflow for GPR40 Agonist Characterization

GPR40_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Validation cluster_invivo In Vivo Efficacy & PK/PD A Primary Screening: Ca²⁺ Mobilization Assay B Potency & Efficacy Determination A->B Hits C Selectivity Profiling (e.g., vs GPR120) B->C D In Vitro ADME: Metabolic Stability, Permeability C->D Selective Compounds E Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets D->E Good Drug-like Properties F Pharmacokinetic (PK) Studies in Rodents E->F Active Ex Vivo G Oral Glucose Tolerance Test (OGTT) in Diabetic Mouse Models F->G Good Exposure H Lead Optimization G->H Efficacious In Vivo

Caption: A typical discovery and development workflow for GPR40 agonists.

In Vitro Potency and Efficacy Determination: Calcium Mobilization Assay
  • Cell Culture: HEK293 cells stably expressing human GPR40 (hGPR40) are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 1 hour at 37°C.

  • Compound Addition: Test compounds are serially diluted and added to the wells using an automated liquid handler.

  • Signal Detection: Fluorescence changes are monitored in real-time using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: The increase in fluorescence intensity, corresponding to the rise in intracellular calcium, is plotted against the compound concentration. EC₅₀ and maximal efficacy values are calculated using a four-parameter logistic equation.

In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)
  • Animal Model: Male db/db mice (a model of type 2 diabetes) are used.

  • Acclimatization and Fasting: Animals are acclimated for at least one week and then fasted overnight (12-16 hours) with free access to water.

  • Compound Administration: Test compounds or vehicle are administered orally (p.o.) by gavage.

  • Glucose Challenge: After a set time (e.g., 30 or 60 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.

  • Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose challenge.

  • Glucose Measurement: Blood glucose levels are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each treatment group, and the percentage reduction in glucose excursion compared to the vehicle group is determined.

Discussion and Future Directions

The data presented suggests that 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid is a potent and efficacious GPR40 agonist with a favorable in vitro and in vivo profile. The cyclopentyl moiety appears to confer a good balance of lipophilicity, contributing to its improved potency over the aryl-substituted analog (Compound A) and its superior in vivo efficacy. Furthermore, the oxazole core seems to be preferred over the thiazole ring (Compound B) for GPR40 activity in this chemical series.

Future studies should focus on a comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid to assess its suitability for further development. Investigating its potential for off-target activities and any potential for liver toxicity, a concern that has arisen with previous GPR40 agonists, will be critical.[10]

References

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A Senior Application Scientist's Guide to Comparative Docking Studies: Analyzing 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for conducting comparative molecular docking studies, using 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid as a lead compound. Aimed at researchers in drug discovery, this document details a self-validating, step-by-step protocol from target selection to advanced data interpretation. We emphasize the rationale behind experimental choices, ensuring scientific integrity and reproducibility. The methodologies described herein utilize widely accessible software to evaluate the structure-activity relationships of novel analogs in silico, providing a robust foundation for prioritizing compounds for further experimental validation.

Introduction: The Strategic Value of Comparative In-Silico Analysis

In the landscape of modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of lead compounds.[1] Molecular docking, a powerful approach for structure-based drug design, predicts how a small molecule (ligand) binds to a macromolecular target, typically a protein.[1][2] This allows for the rapid screening of virtual libraries and provides insights into the molecular interactions driving binding affinity.[2][3]

1.1 The Therapeutic Promise of Oxazole Scaffolds

Oxadiazole and its isomers, including the 1,3-oxazole ring, are five-membered heterocyclic compounds that are prevalent in medicinal chemistry.[4] These scaffolds are featured in a wide array of biologically active compounds, demonstrating properties such as anti-inflammatory, antimicrobial, and anticancer activities.[4][5] The unique electronic and structural features of the oxazole ring allow it to participate in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking.[6]

1.2 Lead Compound: 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid

Our lead compound, 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid, serves as a representative of this promising class of molecules. Its structure combines the heterocyclic oxazole core with a carboxylic acid group, a common feature for engaging with polar residues in a protein's active site, and a cyclopentyl group, which can explore hydrophobic pockets. The objective of this guide is to establish a rigorous computational workflow to predict how modifications to this core structure impact its binding affinity to a selected biological target.

1.3 Objective: A Framework for Predicting Structure-Activity Relationships (SAR)

This guide will walk through a complete, validated workflow for a comparative docking study. The primary goal is to create a model that can reliably rank a series of designed analogs of our lead compound, thereby generating testable hypotheses for medicinal chemists and guiding the synthesis of more potent molecules.

Pre-Docking Preparation: The Foundation of a Reliable Study

The adage "garbage in, garbage out" is particularly true for computational modeling. The accuracy of any docking study is fundamentally dependent on the quality of the input structures. This section details the critical steps for preparing both the protein target (receptor) and the small molecules (ligands).

2.1 Target Selection and Justification

For the purpose of this guide, we will hypothesize that the oxazole scaffold has shown activity against p38 Mitogen-Activated Protein (MAP) Kinase , a well-established therapeutic target in inflammatory diseases. We will use the crystal structure of p38 MAP Kinase in complex with a known inhibitor.

  • Action: Download the PDB structure of p38 MAP Kinase (e.g., PDB ID: 1A9U) from the RCSB Protein Data Bank.

  • Causality: Using a high-resolution crystal structure that contains a co-crystallized ligand is paramount. The presence of a known inhibitor validates the "dockable" nature of the binding site and provides a crucial reference for defining the docking search space.

2.2 Step-by-Step Protocol: Receptor Preparation

We will use UCSF Chimera, a powerful and versatile molecular modeling program, for receptor preparation.[7][8][9][10]

  • Load the PDB File: Open the downloaded PDB file (e.g., 1A9U.pdb) in UCSF Chimera.[9]

  • Isolate the Target: The PDB file may contain multiple protein chains, water molecules, and other non-essential components. Delete all components except for the single protein chain (e.g., Chain A) and the co-crystallized ligand.

    • Justification: Water molecules can interfere with the docking algorithm unless they are known to play a critical role in ligand binding (i.e., bridging interactions), in which case more advanced techniques are needed.[11] For a standard docking protocol, they are typically removed.[12][13]

  • Add Hydrogens: Use the AddH tool in Chimera to add hydrogen atoms to the protein. Ensure to consider protonation states at a physiological pH (e.g., pH 7.4).

    • Justification: PDB files often lack explicit hydrogen atoms. Adding them is essential for correct hydrogen bond calculations and overall force field accuracy.

  • Add Charges: Assign partial charges to the protein atoms. For this, the AMBER force field is a widely accepted standard.

    • Justification: Docking algorithms use these charges to calculate electrostatic interactions, a key component of the binding energy.[14]

  • Save the Prepared Receptor: Save the cleaned, protonated, and charged protein structure in the Mol2 format (receptor.mol2).

2.3 Step-by-Step Protocol: Ligand Preparation

The lead compound and its analogs must be converted into 3D structures with appropriate charges and atom types.

  • Obtain 2D Structures: Draw the 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid and its analogs using chemical drawing software (e.g., ChemDraw) or retrieve them from a database like PubChem.[15][16][17][18][19]

  • Generate 3D Conformations: Use a program like Avogadro or the online CORINA tool to convert the 2D structures into initial 3D conformations.

  • Energy Minimization and Charge Assignment: Load each 3D ligand structure into UCSF Chimera.[20]

    • Use the Add Charge tool to assign AM1-BCC charges, which are well-suited for small organic molecules.[20]

    • Perform an energy minimization to relax the structure into a lower energy conformation.

  • Save in PDBQT format: The final prepared ligands should be saved in the PDBQT file format, which is required by AutoDock Vina.[2][14] This format includes atomic coordinates, partial charges, and information about rotatable bonds.

The Molecular Docking Workflow: A Self-Validating Protocol

With prepared molecules, we can proceed to the docking simulation. We will use AutoDock Vina, a widely used, accurate, and efficient open-source docking program.[21][22][23]

3.1 The Importance of Protocol Validation: Re-docking

Before docking our novel compounds, we must first validate our docking protocol.[11][24][25] This is a critical step to ensure our chosen parameters can accurately reproduce a known binding pose.[11][26]

  • Protocol: Re-docking the Co-crystallized Ligand

    • Extract the co-crystallized ligand from the original PDB file and prepare it using the same ligand preparation protocol described in section 2.3.

    • Define the docking search space (the "grid box") around the position of the co-crystallized ligand in the protein's active site.[12][27]

    • Perform the docking simulation using AutoDock Vina.

    • Validation Check: Superimpose the top-ranked docked pose of the ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the two poses.

    • Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating the docking protocol can accurately reproduce the known binding mode.[11][26]

3.2 Diagram: The Comparative Docking Workflow

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation cluster_docking Phase 3: Production Docking cluster_analysis Phase 4: Analysis PDB Fetch PDB (e.g., 1A9U) PrepReceptor Prepare Receptor (UCSF Chimera) PDB->PrepReceptor Ligands Design Analogs & Obtain 2D Structures PrepLigands Prepare Ligands (UCSF Chimera) Ligands->PrepLigands Redocking Re-dock Co-crystallized Ligand PrepReceptor->Redocking PrepReceptor->PrepReceptor_dock PrepLigands->Redocking PrepLigands->PrepLigand_dock RMSD Calculate RMSD Redocking->RMSD Validate RMSD < 2.0 Å? RMSD->Validate Docking Dock Lead & Analogs (AutoDock Vina) Validate->Docking Yes Analysis Analyze Poses & Scores Docking->Analysis Table Generate Comparison Table Analysis->Table SAR Derive SAR Insights Table->SAR PrepLigand_dock->Docking PrepReceptor_dock->Docking

Caption: A self-validating workflow for comparative molecular docking.

3.3 Step-by-Step Production Docking

Once the protocol is validated, use the exact same parameters to dock the lead compound and all its designed analogs against the prepared p38 MAP Kinase receptor.

  • Configuration: Create a configuration file for AutoDock Vina specifying the receptor file, ligand file, and the coordinates and dimensions of the grid box determined during validation.[28]

  • Execution: Run the AutoDock Vina simulation for each ligand.[12]

  • Output: Vina will generate an output file for each ligand containing several predicted binding poses and their corresponding binding affinity scores (in kcal/mol).[29]

Post-Docking Analysis: From Raw Data to Actionable Insights

The output of a docking simulation is a set of poses and scores. The true scientific value lies in the careful interpretation of this data.[26][30]

4.1 Interpreting Binding Affinity

AutoDock Vina provides a binding affinity score (ΔG) in kcal/mol. This score is an estimation of the binding free energy.

  • Key Principle: More negative scores indicate stronger predicted binding affinity.[12][26] When comparing a series of analogs, the relative difference in scores is more important than the absolute values. A compound with a score of -8.5 kcal/mol is predicted to be a stronger binder than one with a score of -5.2 kcal/mol.[12][26]

4.2 Comparative Data Summary

Organize the results into a clear, comparative table. This allows for easy identification of trends.

Compound IDModification from LeadDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
Lead-01 (Parent Compound)-7.8Met109, Lys53, Asp168Hydrophobic, H-Bond, Salt Bridge
Analog-02 Cyclopentyl -> Cyclohexyl-8.2Met109, Leu108, Lys53Enhanced Hydrophobic, H-Bond
Analog-03 Cyclopentyl -> Phenyl-8.9Met109, Tyr35, Lys53Hydrophobic, Pi-Pi Stacking, H-Bond
Analog-04 Carboxylic Acid -> Amide-6.5Met109, Gln105Hydrophobic, H-Bond

4.3 Visualizing Binding Poses: The Key to Understanding SAR

The most critical part of the analysis is the visual inspection of the top-ranked docking pose for each analog using software like PyMOL or UCSF Chimera.[29]

  • Causality Analysis: Ask why a particular modification resulted in a better or worse score.

    • For Analog-02 , did the larger cyclohexyl group achieve more extensive hydrophobic contact with residues like Met109 and Leu108?

    • For Analog-03 , did the phenyl ring engage in a favorable pi-pi stacking interaction with a tyrosine or phenylalanine residue in the active site?

    • For Analog-04 , did replacing the carboxylate with an amide disrupt a critical salt-bridge interaction with a lysine or arginine residue?

By correlating structural changes with changes in specific molecular interactions and docking scores, you can build a robust structure-activity relationship model.

Advanced Considerations and Best Practices

While docking is a powerful tool, it is an approximation. Acknowledging its limitations and knowing when to apply more advanced methods is a hallmark of an experienced computational scientist.

5.1 Beyond Docking Scores: MM/GBSA Calculations

For a more rigorous estimation of binding free energy, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is a popular post-processing method.[31][32][33][34][35]

  • Principle: MM/GBSA recalculates the binding energy of a static docked pose using a more sophisticated solvation model and energy function.[33][35] It can often provide a better correlation with experimental data than docking scores alone.

  • Workflow: This typically involves taking the top-ranked docked pose from Vina and submitting it to an MM/GBSA calculation protocol.[31][35]

5.2 Limitations and Next Steps

  • Protein Flexibility: Standard docking treats the receptor as rigid, which is a significant simplification.[2] If the target protein is known to be highly flexible, more advanced methods like ensemble docking or induced-fit docking may be necessary.

  • Scoring Function Inaccuracies: Scoring functions are not perfect and can sometimes fail to rank the correct pose highest. This is why visual inspection and chemical intuition are so important.

  • The Need for Experimental Validation: Ultimately, computational predictions are hypotheses. The most promising analogs identified through this comparative docking guide must be synthesized and tested in in vitro biochemical or cellular assays to confirm their activity.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for conducting comparative molecular docking studies. By grounding the protocol in a self-validating step (re-docking), we establish trust in the predictive power of our model. The true scientific insight, however, is derived from the detailed post-docking analysis, where changes in molecular structure are causally linked to specific interactions within the target's binding site. This in-silico structure-activity relationship model provides an invaluable, data-driven strategy to guide the design and prioritization of new, potentially more effective therapeutic agents.

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A Comprehensive Guide to Assessing the Off-Target Effects of Novel Therapeutics: A Case Study with 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring the compound's selectivity for its intended biological target. Off-target interactions, where a drug molecule binds to and modulates the activity of unintended proteins, can lead to unforeseen side effects, toxicity, and ultimately, clinical failure. Therefore, a robust and systematic assessment of off-target effects is paramount in modern drug discovery.

This guide provides a comprehensive framework for evaluating the off-target profile of a novel small molecule, using the hypothetical compound 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid as a case study. The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] For the purpose of this guide, we will hypothesize that 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid has been designed as a potent and selective inhibitor of a specific protein kinase, for instance, a Cyclin-Dependent Kinase (CDK) involved in cell cycle regulation, making it a potential anticancer agent.

This guide will navigate through a multi-tiered approach, from early-stage computational predictions to late-stage in vivo toxicological studies, providing both the theoretical underpinnings and practical, step-by-step protocols for key assays. We will also compare our lead compound with two hypothetical alternatives: Alternative A (a structurally similar oxazole derivative) and Alternative B (a compound with a different chemical scaffold but the same intended target) .

The Imperative of Early and Comprehensive Off-Target Profiling

Undesired off-target interactions are a major cause of drug attrition during preclinical and clinical development.[4] Early identification of potential liabilities allows for the timely modification of chemical structures to improve selectivity, or the discontinuation of compounds with unfavorable profiles, thus saving significant time and resources. A tiered approach, starting with broad, cost-effective in silico and in vitro screens, followed by more focused and resource-intensive in vivo studies, is a widely adopted and effective strategy.

Tier 1: In Silico Off-Target Prediction - The Digital First Pass

Before embarking on expensive and time-consuming wet lab experiments, computational methods can provide valuable initial insights into the potential off-target landscape of a new molecule.[5] These in silico approaches can be broadly categorized into ligand-based and structure-based methods.

Ligand-based methods compare the physicochemical properties and 2D or 3D structure of the query molecule to databases of compounds with known biological activities. The principle is that structurally similar molecules are likely to have similar biological targets.

Structure-based methods , on the other hand, involve docking the query molecule into the 3D structures of a large number of proteins to predict potential binding interactions. This approach can identify potential off-targets even if they are not targeted by structurally similar compounds.

A variety of computational tools are available for off-target prediction, ranging from open-source academic software to commercial platforms.[6][7]

In Silico Tool Category Principle Examples Application
Ligand-Based (2D/3D Similarity) Compares molecular fingerprints, pharmacophores, or shape to known active compounds.ChEMBL, PubChem, SciFinderEarly-stage hypothesis generation of potential on- and off-targets.
Structure-Based (Molecular Docking) Docks the compound into the binding sites of a panel of protein structures.AutoDock, Glide, GOLDPrediction of binding modes and affinities to potential off-targets with known 3D structures.
Machine Learning & AI Models Utilizes trained algorithms on large datasets of compound-target interactions to predict new interactions.[8]In-house models, commercial platformsCan predict interactions for targets with limited structural or ligand information.

For our case study compound, 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid, an in silico screen might predict potential interactions with other kinases that share structural homology with our intended CDK target, or with completely unrelated proteins that have a binding pocket amenable to the oxazole scaffold.

Caption: In Silico Off-Target Prediction Workflow.

Tier 2: In Vitro Off-Target Profiling - Experimental Validation

Following the generation of in silico hypotheses, the next crucial step is to experimentally validate these predictions and to screen for unanticipated off-target interactions using in vitro assays. This is typically done in a tiered manner, starting with broad screening panels and progressing to more focused studies.

Biochemical Assays: Probing Direct Interactions

Biochemical assays utilize purified proteins (enzymes, receptors, ion channels) to directly measure the interaction of a compound with these potential off-targets. Large panels of these assays are commercially available and offer a cost-effective way to assess a compound's selectivity across a wide range of protein families.

For a putative kinase inhibitor like our case study compound, a broad kinase panel screen is an essential first step. Services like Eurofins Discovery's KINOMEscan® offer screening against hundreds of kinases in a single experiment.[9][10][11]

Hypothetical KINOMEscan® Results for 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid and Alternatives

Target Kinase 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid (% Inhibition at 1 µM) Alternative A (% Inhibition at 1 µM) Alternative B (% Inhibition at 1 µM)
CDK2 (On-Target) 959298
CDK9 457515
GSK3β 30605
ROCK1 15252
PKA 510<1
VEGFR2 8153

From this hypothetical data, we can infer that while all three compounds are potent inhibitors of the intended target (CDK2), Alternative A shows significant off-target activity against other kinases like CDK9 and GSK3β. Our lead compound and Alternative B appear more selective, with the latter being exceptionally clean.

Beyond kinase panels, broader safety screening panels, such as Eurofins' SafetyScreen™ or Reaction Biology's InVEST™ panels, cover a range of other important off-targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters, which are frequently associated with adverse drug reactions.[12][13][14]

Caption: In Vitro Off-Target Profiling Cascade.

Cell-Based Assays: A More Physiological Context

While biochemical assays are excellent for identifying direct interactions, they do not always reflect the activity of a compound in a cellular environment. Cell-based assays provide a more physiologically relevant context by assessing a compound's effects on intact cells.

A common starting point is to screen the compound against a panel of diverse cancer cell lines to assess its anti-proliferative activity. A highly selective compound is expected to show potent activity in cell lines where the on-target is a key driver of proliferation, and weaker activity in other cell lines.

Hypothetical Anti-Proliferative Activity (GI50, µM) in Selected Cell Lines

Cell Line Primary Target Dependency 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid (GI50) Alternative A (GI50) Alternative B (GI50)
MCF-7 (Breast Cancer) High CDK20.10.080.05
HCT-116 (Colon Cancer) High CDK20.150.10.07
A549 (Lung Cancer) Moderate CDK21.20.52.5
HEK293 (Normal Kidney) Low CDK2>102.0>10

In this hypothetical scenario, Alternative A shows potent activity even in cell lines with low dependency on the primary target and in a normal cell line, suggesting potential off-target-driven cytotoxicity. Our lead compound and Alternative B demonstrate a better selectivity window.

Tier 3: In Vivo Off-Target Assessment - The Whole Organism View

The final stage of preclinical off-target assessment involves in vivo studies in animal models.[15] These studies are designed to evaluate the overall safety and tolerability of a compound and to identify any potential toxicities that were not predicted by in silico or in vitro methods.

Toxicology studies are typically conducted in two species, a rodent (e.g., rat or mouse) and a non-rodent (e.g., dog or non-human primate), as recommended by regulatory agencies.[16]

Key Components of an In Vivo Toxicology Study:

  • Dose Range Finding Studies: To determine the maximum tolerated dose (MTD).

  • Repeated-Dose Toxicity Studies: To assess the effects of chronic exposure.

  • Clinical Observations: Daily monitoring for any signs of toxicity, such as changes in weight, behavior, or appearance.

  • Clinical Pathology: Analysis of blood and urine samples to assess organ function.

  • Histopathology: Microscopic examination of tissues from all major organs to identify any pathological changes.

Hypothetical In Vivo Study Design Summary

Parameter Rodent Study (Rat) Non-Rodent Study (Dog)
Dose Groups Vehicle, Low Dose, Mid Dose, High DoseVehicle, Low Dose, Mid Dose, High Dose
Duration 28 days28 days
Route of Administration Oral gavageOral capsule
Key Endpoints Clinical observations, body weight, food consumption, clinical pathology, gross pathology, histopathology.Clinical observations, body weight, food consumption, electrocardiography (ECG), blood pressure, clinical pathology, gross pathology, histopathology.

Any adverse findings in these studies would be thoroughly investigated to determine if they are related to the on-target pharmacology or to off-target effects.

Caption: In Vivo Off-Target Assessment and Toxicology Workflow.

Comparative Analysis and Data Synthesis

A successful off-target assessment strategy relies on the integration of data from all three tiers. The in silico predictions guide the initial in vitro screening, and the in vitro results inform the design and interpretation of the in vivo studies.

Summary Comparison of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid and Alternatives

Parameter 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid Alternative A Alternative B
On-Target Potency HighHighHigh
In Silico Off-Target Hits Low to moderateHighLow
In Vitro Kinase Selectivity GoodPoorExcellent
Cell-Based Selectivity GoodPoorExcellent
Hypothetical In Vivo Tolerability Well-tolerated at therapeutic dosesPoorly tolerated, potential for off-target toxicityWell-tolerated at therapeutic doses
Overall Assessment A promising lead candidate with a good selectivity profile.High risk of off-target effects, requires significant optimization or discontinuation.An excellent candidate with a superior selectivity profile.

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of the data, it is essential to follow well-defined and validated protocols. Below are examples of protocols for two of the key in vitro assays discussed.

Protocol 1: Kinase Profiling using a Competition Binding Assay (e.g., KINOMEscan®)

Objective: To determine the selectivity of a test compound across a broad panel of human kinases.

Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured, and a lower signal indicates that the test compound has displaced the immobilized ligand.

Materials:

  • Test compound (e.g., 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid) dissolved in DMSO.

  • KINOMEscan® screening panel of choice (e.g., scanMAX with 468 kinases).

  • Assay plates pre-coated with the immobilized ligand.

  • Kinase enzymes.

  • Detection reagents.

  • Plate reader.

Procedure:

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Dilute the test compound to the desired screening concentration (e.g., 1 µM) in assay buffer.

  • Add the diluted test compound to the wells of the assay plate.

  • Add the specific kinase enzyme to each well.

  • Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium to be reached.

  • Wash the plates to remove unbound kinase and test compound.

  • Add the detection reagent (e.g., a specific antibody for the kinase) and incubate.

  • Add a secondary detection reagent (e.g., an enzyme-linked secondary antibody) and a substrate to generate a detectable signal.

  • Read the signal on a plate reader.

  • Calculate the percent inhibition for each kinase relative to a DMSO control.

Protocol 2: Cell Viability Assay using a Resazurin-based Reagent

Objective: To assess the anti-proliferative effect of a test compound on a panel of cell lines.

Principle: Resazurin, a blue and non-fluorescent compound, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The amount of fluorescence is proportional to the number of viable cells.

Materials:

  • Test compound dissolved in DMSO.

  • Panel of cell lines (e.g., MCF-7, HCT-116, A549, HEK293).

  • Cell culture medium appropriate for each cell line.

  • 96-well clear-bottom black plates.

  • Resazurin-based cell viability reagent (e.g., alamarBlue™).

  • Fluorescence plate reader.

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound or a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add the resazurin-based reagent to each well and incubate for 2-4 hours.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm excitation, 590 nm emission).

  • Calculate the percent cell viability relative to the vehicle control and determine the GI50 value (the concentration of compound that inhibits cell growth by 50%).

Conclusion

The assessment of off-target effects is a critical and integrated component of the drug discovery process. By employing a systematic, tiered approach that combines in silico, in vitro, and in vivo methodologies, researchers can build a comprehensive safety and selectivity profile for novel compounds like 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid. This data-driven strategy enables informed decision-making, de-risks clinical development, and ultimately contributes to the development of safer and more effective medicines. The journey is complex, but with the right scientific rigor and a thorough understanding of a compound's interactions, both on- and off-target, the path to the clinic becomes clearer.

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Safety Operating Guide

Personal protective equipment for handling 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Proactive Safety Framework for Handling 2-Cyclopentyl-1,3-oxazole-4-carboxylic Acid

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals engaged in handling 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon a robust, deductive safety assessment derived from the known hazards of its constituent functional groups: the carboxylic acid moiety and the oxazole heterocyclic core. Our approach is to empower you with a self-validating safety protocol that prioritizes risk mitigation through expert-driven best practices.

Inferred Hazard Assessment: A Mechanistic Approach

Understanding the "why" behind a safety protocol is the cornerstone of a resilient safety culture. The potential hazards of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid are inferred from structurally analogous compounds.

  • Carboxylic Acid Group: This functional group is the primary driver of the compound's corrosive and irritant properties. Similar carboxylic acids, such as cyclopropanecarboxylic acid and cyclopentanecarboxylic acid, are known to cause skin and eye burns or irritation.[1][2] Direct contact can lead to significant tissue damage.

  • Oxazole Core: Heterocyclic compounds like oxazoles can present risks of skin, eye, and respiratory irritation.[3][4][5] While the toxicological properties of many novel oxazoles are not fully investigated, it is prudent to handle them as potential irritants and sensitizers.[3]

  • Physical Form: As a crystalline solid, the compound poses a risk of airborne dust generation during handling (e.g., weighing, transferring), which could lead to respiratory irritation.[5]

Based on this analysis, 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid should be handled as a substance that is potentially corrosive and capable of causing severe skin and eye irritation or damage, as well as respiratory tract irritation.[2][5]

Personal Protective Equipment (PPE): A Multi-Tiered Defense

The selection of PPE must be tailored to the specific laboratory operation being performed. A one-size-fits-all approach is insufficient. The following table outlines a tiered PPE strategy based on the potential for exposure.

Protection LevelRequired PPERationale & Use Case
Level D: Standard Laboratory Operations Safety glasses with side shields, standard nitrile gloves (minimum 5-mil thickness), lab coat, and closed-toe shoes.For handling small quantities in a well-ventilated chemical fume hood where the risk of splashes or aerosol generation is minimal.[6]
Level C: Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron over a lab coat, and double-gloving (nitrile).For tasks such as transferring solutions, preparing stock solutions, or any operation with a risk of splashing or aerosolization.[6]
Level B: Emergency Situations (Spills/Releases) Full-face respirator with appropriate cartridges (e.g., organic vapor/acid gas), chemical-resistant suit, and heavy-duty chemical-resistant gloves (e.g., Butyl or Neoprene over nitrile).For responding to significant spills or uncontrolled releases of the compound outside of a primary engineering control like a fume hood.[6]
Detailed PPE Specifications
  • Eye and Face Protection: At a minimum, safety glasses with side shields are mandatory. For any task with a splash hazard, upgrade to tight-sealing chemical splash goggles. A face shield should be worn over goggles when handling larger quantities or during procedures with a high risk of splashing.[7]

  • Skin Protection:

    • Gloves: Nitrile gloves are a suitable choice for providing splash protection against many acids and organic compounds.[8][9] Given the corrosive potential of the carboxylic acid group, selecting gloves with adequate chemical resistance is critical. For prolonged contact or immersion, heavier-duty gloves such as neoprene or butyl rubber are recommended.[7][10] Always inspect gloves for tears or degradation before use and change them immediately if contamination is suspected.

    • Lab Coat/Gown: A standard lab coat is sufficient for low-volume work. For procedures with a higher splash risk, a chemical-resistant apron or a disposable gown that closes in the back should be worn.[11]

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[5] If engineering controls are not available or in the event of a significant spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases is necessary.[12] Note that surgical masks provide no protection against chemical vapors or dust.[12]

Operational and Disposal Plans: A Step-by-Step Guide

A structured workflow is essential for minimizing exposure and ensuring a controlled laboratory environment.

Safe Handling Workflow

The following diagram outlines the critical steps for safely handling 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid.

prep Preparation - Verify fume hood function. - Assemble all necessary equipment. - Don appropriate PPE (Level D/C). weigh Weighing & Transfer - Perform inside fume hood. - Use anti-static weigh paper. - Handle gently to minimize dust. prep->weigh Proceed to handling dissolve Dissolution - Add solid to solvent slowly. - Keep container covered when possible. weigh->dissolve Transfer solid reaction Reaction & Workup - Maintain constant vigilance. - Ensure secondary containment is used. dissolve->reaction Use in procedure cleanup Decontamination & Cleanup - Wipe down surfaces with appropriate solvent. - Dispose of all waste properly. reaction->cleanup After completion doff Doffing PPE - Remove PPE in the correct order to avoid cross-contamination. cleanup->doff Final step

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.